Product packaging for D-Alanine-3-13C(Cat. No.:CAS No. 133665-48-2)

D-Alanine-3-13C

Cat. No.: B159066
CAS No.: 133665-48-2
M. Wt: 90.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-DOCFYQGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Alanine-3-13C (CAS 133665-48-2) is a stable, isotopically enriched form of D-alanine where the carbon at the third position (the methyl group) is the 13C isotope. With a molecular formula of C3H7NO2 and a molecular weight of 90.09 g/mol, this compound serves as a critical tool in academic and pharmaceutical research for tracing metabolic pathways and studying bacterial physiology without the use of radioactive materials . Its primary research value lies in its essential role in bacterial systems. D-Alanine is a key component of the bacterial cell wall peptidoglycan, and its incorporation is vital for structural integrity . This 13C-labeled analog allows for detailed investigation of the bacterial cell wall synthesis pathway, including the formation of the D-alanyl-D-alanine dipeptide precursor—a well-known target for antibiotics like vancomycin . Furthermore, the 13C label enables the application of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to track the metabolic fate of D-alanine. In mammalian systems, research indicates that D-alanine is metabolized by the enzyme D-amino acid oxidase (DAO) to produce pyruvate, which can subsequently enter central carbon metabolic pathways like the tricarboxylic acid (TCA) cycle . A recent 2024 clinical study also highlights the potential role of D-alanine in influencing kidney function, showing that its intake can increase plasma levels and modulate the estimated glomerular filtration rate (eGFR) in humans, pointing to its relevance in metabolomics and renal disease research . Emerging applications extend to the field of infectious disease diagnostics and therapy. The bacteria-specific uptake of D-alanine allows it to be functionalized for targeted imaging and ablation of intracellular pathogens, even within host macrophages, using novel strategies like two-photon photodynamic therapy . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B159066 D-Alanine-3-13C CAS No. 133665-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino(313C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-DOCFYQGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480396
Record name D-Alanine-3-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133665-48-2
Record name D-Alanine-3-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of ¹³C Labeled D-Alanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of ¹³C labeled D-Alanine, a critical isotopically labeled amino acid for various research applications, including metabolic studies, drug development, and structural biology. This document details both enzymatic and chemical synthesis routes, providing in-depth experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

D-Alanine is a non-proteinogenic amino acid that plays a crucial role in bacterial cell wall biosynthesis and as a neurotransmitter in mammals. The incorporation of a stable isotope, such as Carbon-13 (¹³C), into the D-Alanine molecule allows for non-invasive tracing and analysis in biological systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide focuses on providing detailed and actionable information for the synthesis of ¹³C labeled D-Alanine to support advanced research endeavors.

Enzymatic Synthesis of ¹³C Labeled D-Alanine

Enzymatic synthesis offers a highly stereoselective and efficient route to produce D-Alanine. The primary method involves the reductive amination of a ¹³C labeled pyruvate substrate using a D-amino acid dehydrogenase (D-AADH). For enhanced efficiency and cofactor recycling, this process is often coupled with a formate dehydrogenase.

Signaling Pathway

Enzymatic_Synthesis Pyruvate [¹³C]-Pyruvate D_Alanine [¹³C]-D-Alanine Pyruvate->D_Alanine D-AADH Ammonia Ammonia (NH₃) Ammonia->D_Alanine NADH NADH DAADH D-Amino Acid Dehydrogenase (D-AADH) NADH->DAADH NAD NAD⁺ FDH Formate Dehydrogenase (FDH) NAD->FDH DAADH->NAD Formate Formate Formate->FDH CO2 CO₂ FDH->NADH Cofactor Regeneration FDH->CO2

Caption: Enzymatic synthesis of ¹³C-D-Alanine with cofactor regeneration.

Experimental Protocol: Co-immobilized Dehydrogenase System

This protocol outlines the synthesis of ¹³C-D-Alanine using co-immobilized meso-diaminopimelate dehydrogenase (from Symbiobacterium thermophilum) and formate dehydrogenase (from Candida boidinii) on a resin.

Materials:

  • meso-Diaminopimelate dehydrogenase (meso-DAPDH)

  • Formate dehydrogenase (FDH)

  • Epoxy-activated resin (e.g., Lifetech™ ECR)

  • [¹³C]-Sodium Pyruvate (labeling position as required)

  • Ammonium chloride (NH₄Cl)

  • D-Glucose

  • Sodium carbonate-bicarbonate buffer (Na₂CO₃-NaHCO₃)

  • Phosphate buffered saline (PBS)

  • Glutaraldehyde solution (2%)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Cation exchange resin (e.g., Dowex 50WX8)

  • Ammonia solution

Procedure:

  • Enzyme Co-immobilization:

    • Wash 6.0 g of epoxy resin three times with 24 mL of PBS buffer (50 mM, pH 7.4).

    • Dry the resin under reduced pressure.

    • Prepare a crude protein extract containing both meso-DAPDH and FDH.

    • Mix the dried resin with 24 mL of the crude protein extract and stir at 200-250 rpm for 18 hours at 20°C.

    • Allow the resin to settle for 1 hour and collect the supernatant to determine protein loading.

    • Wash the immobilized enzymes with PBS buffer three times and store at 4°C.

  • Enzymatic Reaction:

    • Prepare the reaction mixture in a final volume of 10 mL containing:

      • 20 mM Na₂CO₃-NaHCO₃ buffer (pH 10.1)

      • 200 mM D-Glucose (for cofactor regeneration if FDH activity is low)

      • 200 mM [¹³C]-Sodium Pyruvate

      • 200 mM Ammonium Chloride

    • Add the co-immobilized enzymes to the reaction mixture.

    • Incubate the reaction at 37°C with shaking at 180 rpm for 3 hours.

  • Purification of ¹³C-D-Alanine:

    • Separate the immobilized enzymes from the reaction mixture by filtration.

    • Acidify the supernatant to pH 2.0 with HCl.

    • Load the acidified solution onto a cation exchange column (H⁺ form).

    • Wash the column with deionized water to remove unbound components.

    • Elute the D-Alanine with a 2 M ammonia solution.

    • Collect the fractions containing D-Alanine and evaporate the solvent under reduced pressure to obtain the purified product.

Quantitative Data
ParameterValueReference
Yield 75.7% (average)[1]
Enantiomeric Excess (ee) >99.5%[1]
Isotopic Enrichment Dependent on the starting [¹³C]-Pyruvate-

Asymmetric Chemical Synthesis of ¹³C Labeled D-Alanine

The asymmetric Strecker synthesis provides a robust chemical method for the preparation of chiral α-amino acids. This approach utilizes a chiral auxiliary to induce stereoselectivity.

Reaction Pathway

Strecker_Synthesis Acetaldehyde [¹³C]-Acetaldehyde Aminonitrile Diastereomerically pure α-Aminonitrile Acetaldehyde->Aminonitrile Chiral_Auxiliary (R)-Phenylglycine amide Chiral_Auxiliary->Aminonitrile HCN HCN HCN->Aminonitrile Hydrolysis Hydrolysis (H₃O⁺) Aminonitrile->Hydrolysis D_Alanine [¹³C]-D-Alanine Hydrolysis->D_Alanine Auxiliary_Removal Auxiliary Removal Hydrolysis->Auxiliary_Removal

Caption: Asymmetric Strecker synthesis of ¹³C-D-Alanine.

Experimental Protocol: Asymmetric Strecker Synthesis

This protocol is adapted from the asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary.[2][3]

Materials:

  • [¹³C]-Acetaldehyde (e.g., [1-¹³C]acetaldehyde or [2-¹³C]acetaldehyde)

  • (R)-Phenylglycine amide

  • Sodium cyanide (NaCN)

  • Acetic acid

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C)

  • Ethanol

Procedure:

  • Formation of the α-Aminonitrile:

    • In a reaction vessel, dissolve (R)-phenylglycine amide and [¹³C]-acetaldehyde in a mixture of methanol and water.

    • Add a solution of sodium cyanide and acetic acid to the mixture at 25-30°C.

    • Stir the reaction mixture. A diastereomerically pure α-aminonitrile should precipitate out of the solution.

    • Filter the precipitate and wash with cold methanol to isolate the pure aminonitrile.

  • Hydrolysis and Auxiliary Removal:

    • Hydrolyze the α-aminonitrile by heating in 6 N HCl at 100°C. This step will also cleave the chiral auxiliary.

    • After cooling, neutralize the reaction mixture.

    • The (R)-phenylglycine can be recovered at this stage.

  • Purification of ¹³C-D-Alanine:

    • The resulting ¹³C-D-Alanine can be purified by ion-exchange chromatography as described in the enzymatic synthesis section.

Quantitative Data
ParameterValueReference
Yield of Aminonitrile 76-93%[2]
Diastereomeric Ratio (dr) >99:1[2]
Enantiomeric Excess (ee) of final D-Alanine >98%[2]

Synthesis of ¹³C Labeled Precursors

The successful synthesis of ¹³C labeled D-Alanine relies on the availability of ¹³C labeled starting materials.

  • [¹³C]-Sodium Pyruvate: Can be synthesized from ¹³C labeled precursors such as [¹³C]-lactic acid or through ozonolysis of ¹³C-methacrylic acid. It is also commercially available from various isotope suppliers.

  • [¹³C]-Acetaldehyde: Can be prepared by the oxidation of ¹³C labeled ethanol.[4] Commercially available sources for various isotopomers of acetaldehyde exist.[5]

Analytical Methods for Characterization

Determination of Isotopic Enrichment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the position and extent of ¹³C labeling.

  • ¹H NMR: The proton spectrum of alanine shows a quartet for the α-proton and a doublet for the methyl protons. The presence of a ¹³C atom will result in splitting of the signals of the directly attached protons (¹J-coupling) and protons on adjacent carbons (²J-coupling), allowing for the confirmation of the label's position.

  • ¹³C NMR: The ¹³C spectrum provides direct evidence of enrichment. The chemical shifts for the carbons in alanine are distinct, allowing for unambiguous assignment. The integral of the enriched carbon signal relative to a known standard or the natural abundance signal of other carbons in the molecule can be used to quantify the isotopic enrichment.

Typical ¹H and ¹³C NMR Chemical Shifts for Alanine (in D₂O): [6][7]

NucleusChemical Shift (ppm)
¹H (α-CH) ~3.78
¹H (β-CH₃) ~1.48
¹³C (C=O) ~176
¹³C (α-CH) ~52
¹³C (β-CH₃) ~19
Determination of Enantiomeric Excess by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric purity of the synthesized D-Alanine.

  • Column: A chiral stationary phase (CSP) is required. Crown ether-based columns (e.g., CROWNPAK® CR-I(+)) are particularly effective for the separation of underivatized amino acid enantiomers.[8]

  • Mobile Phase: A typical mobile phase consists of an acidic aqueous solution with an organic modifier. For example, a mixture of perchloric acid in water and acetonitrile can be used.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly employed.

Conclusion

This technical guide has detailed two primary and effective methods for the synthesis of ¹³C labeled D-Alanine: a highly stereoselective enzymatic approach and a robust asymmetric chemical synthesis. By following the provided experimental protocols and utilizing the described analytical methods, researchers can reliably produce and characterize ¹³C labeled D-Alanine for a wide range of scientific applications. The choice between the enzymatic and chemical route will depend on the available resources, desired scale of synthesis, and specific labeling pattern required.

References

A Comprehensive Technical Guide to the Physicochemical Properties of D-Alanine-3-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of D-Alanine-3-13C, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its fundamental characteristics, outlines experimental protocols for their determination, and visualizes its role in key biological pathways and experimental workflows.

Core Physicochemical Properties

This compound is a variant of the D-enantiomer of alanine where the third carbon atom (the methyl carbon) is replaced with the heavy isotope, carbon-13. This isotopic labeling makes it a valuable tracer in metabolic studies and for use in nuclear magnetic resonance (NMR) spectroscopy. Its physicochemical properties are largely similar to those of its unlabeled counterpart, with minor differences arising from the increased mass of the carbon-13 isotope.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound and its unlabeled form for comparison.

PropertyValueNotes
Molecular Formula C₂¹³CH₇NO₂
Molecular Weight Approx. 90.09 g/mol The molecular weight of unlabeled D-Alanine is 89.09 g/mol . The substitution of one ¹²C with ¹³C increases the mass by approximately 1 g/mol .[1][2] The molecular weight of D-Alanine-¹³C₃ is 92.07 g/mol .
Melting Point 289 °C (decomposes) for DL-Alanine-3-13CThe melting point of unlabeled D-Alanine is approximately 291-292 °C (decomposes).[1]
Solubility in Water 165 g/L at 25°C (for unlabeled D-Alanine)The solubility of the labeled compound is expected to be very similar to the unlabeled form.[1]
pKa₁ (-COOH) ~2.34The pKa values for the carboxylic acid and amino groups are characteristic of alanine and are not significantly affected by isotopic labeling.
pKa₂ (-NH₃⁺) ~9.69
Isotopic Purity Typically ≥ 98 atom % ¹³CIsotopic purity is a critical parameter for labeled compounds and is determined by the manufacturer.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its effective use in research. The following are detailed methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan. A reference pan is left empty.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere. The temperature range should encompass the expected melting point (e.g., from 25 °C to 320 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the solid-to-liquid phase transition. The peak of the endotherm represents the temperature of maximum heat absorption.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a technique used to determine the concentration of a substance by measuring the potential of a suitable electrode as a function of the volume of a titrant added.

Methodology:

  • Solution Preparation: Prepare a 0.1 M aqueous solution of this compound.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place a known volume of the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Acidic Titration: Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each incremental addition of the titrant.

  • Basic Titration: In a separate experiment, titrate a fresh sample of the this compound solution with a standardized 0.1 M NaOH solution, again recording the pH at each step.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate titration curves. The pKa values correspond to the pH at the half-equivalence points of the titration curves. The first pKa (pKa₁) corresponds to the dissociation of the carboxyl group, and the second pKa (pKa₂) corresponds to the dissociation of the protonated amino group.

Determination of Isotopic Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the isotopic enrichment of a labeled compound.

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., D₂O).

  • ¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. The signal intensities of the ¹³C-labeled carbon and any residual ¹²C at the same position (if detectable) are compared.

  • Data Analysis: The isotopic purity is calculated as the ratio of the integrated intensity of the ¹³C signal to the sum of the intensities of the ¹³C and ¹²C signals for the labeled position. Due to the low natural abundance of ¹³C, direct detection of the ¹²C signal is often not feasible. In such cases, the purity is determined by comparing the signal intensity to a known internal standard.

Signaling Pathways and Experimental Workflows

D-Alanine is a crucial component of the bacterial cell wall, and its labeled form, this compound, is instrumental in studying bacterial metabolism and cell wall biosynthesis.

D-Alanine Metabolism and Incorporation into Peptidoglycan

D-Alanine plays a vital role in the formation of the peptidoglycan layer of bacterial cell walls, which is essential for bacterial survival. The following diagram illustrates the metabolic pathway of D-alanine and its incorporation into the peptidoglycan structure.[3][4][5]

D_Alanine_Pathway D-Alanine Metabolism and Peptidoglycan Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L-Alanine L-Alanine D-Alanine D-Alanine L-Alanine->D-Alanine Alanine Racemase (Alr) D-Ala-D-Ala D-Ala-D-Ala D-Alanine->D-Ala-D-Ala D-Ala-D-Ala Ligase (Ddl) Pyruvate Pyruvate Pyruvate->D-Alanine D-Amino Acid Transaminase (Dat) D-Glutamate D-Glutamate D-Glutamate->Pyruvate UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY D-Ala-D-Ala->UDP-MurNAc-pentapeptide UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide->UDP-MurNAc-pentapeptide MurF Lipid II Lipid II Peptidoglycan Peptidoglycan Lipid II->Peptidoglycan Transglycosylase Lipid I->Lipid II MurG Cross-linked Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan->Cross-linked Peptidoglycan Transpeptidase

Caption: Metabolic pathway of D-Alanine and its incorporation into the bacterial cell wall peptidoglycan.

Experimental Workflow for Metabolic Labeling with this compound

Stable isotope labeling with compounds like this compound followed by mass spectrometry or NMR is a powerful method to trace metabolic pathways. The general workflow for such an experiment is depicted below.[6][7][8]

Metabolic_Labeling_Workflow Metabolic Labeling Experimental Workflow Bacterial Culture Bacterial Culture Addition of\nthis compound Addition of This compound Bacterial Culture->Addition of\nthis compound Incubation Incubation Addition of\nthis compound->Incubation Metabolite\nExtraction Metabolite Extraction Incubation->Metabolite\nExtraction Sample Analysis\n(MS or NMR) Sample Analysis (MS or NMR) Metabolite\nExtraction->Sample Analysis\n(MS or NMR) Data Analysis Data Analysis Sample Analysis\n(MS or NMR)->Data Analysis Pathway\nElucidation Pathway Elucidation Data Analysis->Pathway\nElucidation

Caption: A generalized workflow for a metabolic labeling experiment using this compound.

References

A Technical Guide to the Role of D-Alanine-3-¹³C in Elucidating Bacterial Cell Wall Peptidoglycan Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of D-Alanine-3-¹³C as a critical tool for investigating the biosynthesis and remodeling of bacterial cell wall peptidoglycan. We will cover the fundamental role of D-Alanine, the principles of stable isotope labeling, detailed experimental protocols, and the application of this technique in antimicrobial research and development.

Introduction: The Significance of D-Alanine in Bacterial Physiology

The bacterial cell wall is a vital extracellular layer that provides structural integrity, dictates cell shape, and protects against osmotic lysis. Its primary component is peptidoglycan (PG), a massive polymer composed of glycan strands cross-linked by short peptide stems. A unique and essential feature of this structure is the presence of D-amino acids, particularly D-Alanine, which are largely absent in eukaryotes.[1] This distinction makes the peptidoglycan biosynthesis pathway an excellent target for antibiotic development.[1]

D-Alanine is centrally involved in the final stages of PG synthesis, forming the terminal D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide of the pentapeptide precursor.[2][3] This dipeptide is the substrate for transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs) that catalyze the cross-linking reaction, a step crucial for the cell wall's mechanical strength.[4] The inhibition of this process is the mechanism of action for major antibiotic classes, including β-lactams.[2] By introducing a stable isotope label, such as ¹³C, at a specific position on the D-Alanine molecule (D-Alanine-3-¹³C), researchers can meticulously track its incorporation into the cell wall, offering a powerful method to study PG metabolism in real-time.[5][6]

The D-Alanine Pathway in Peptidoglycan Biosynthesis

The journey of D-Alanine into the peptidoglycan structure begins in the cytoplasm. The process involves a dedicated set of enzymes that are highly conserved across many bacterial species.

  • Racemization: Most cells primarily synthesize L-amino acids. Bacteria utilize the enzyme Alanine Racemase (Alr) to convert L-Alanine into its D-enantiomer, D-Alanine. This provides the necessary pool of D-isomers for cell wall construction.[7][8]

  • Ligation: The enzyme D-Alanine-D-Alanine Ligase (Ddl) then catalyzes the ATP-dependent condensation of two D-Alanine molecules to form the D-Ala-D-Ala dipeptide.[9][10][11] This step is critical and is the target of the antibiotic D-cycloserine.

  • Precursor Assembly: The D-Ala-D-Ala dipeptide is subsequently added to the UDP-N-acetylmuramic acid-tripeptide (UDP-MurNAc-tripeptide) by the MurF enzyme, completing the formation of the UDP-MurNAc-pentapeptide monomer precursor.[12] This precursor is then transported across the cell membrane to be incorporated into the growing peptidoglycan sacculus.

The following diagram illustrates the cytoplasmic pathway leading to the formation of the D-Ala-D-Ala dipeptide, the entry point for D-Alanine-3-¹³C into the biosynthesis cascade.

Peptidoglycan_Precursor_Pathway cluster_cytoplasm Cytoplasm L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr Isomerization D_Ala D-Alanine-3-¹³C (Labeled Pool) Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl 2x D_Ala_D_Ala D-Ala-D-Ala Dipeptide (Labeled) MurF MurF Synthetase D_Ala_D_Ala->MurF UDP_Tri UDP-MurNAc-Tripeptide UDP_Tri->MurF UDP_Penta UDP-MurNAc-Pentapeptide (Labeled Precursor) Transport Transport to Cell Membrane UDP_Penta->Transport Alr->D_Ala Ddl->D_Ala_D_Ala MurF->UDP_Penta

Caption: Cytoplasmic synthesis of the labeled peptidoglycan precursor.

D-Alanine-3-¹³C as a Metabolic Probe

Stable Isotope Labeling (SIL) is a powerful technique used to trace the metabolic fate of molecules.[13] By growing bacteria in a medium containing D-Alanine-3-¹³C, the ¹³C isotope is incorporated directly into the D-Ala-D-Ala terminus of the PG precursors. This "heavy" isotope acts as a detectable marker.

The key advantages of using D-Alanine-3-¹³C are:

  • Specificity: D-Alanine is almost exclusively used for peptidoglycan and teichoic acid synthesis in bacteria, ensuring the label is targeted to the cell wall.[7]

  • Direct Measurement: It allows for the direct tracking of de novo cell wall synthesis, distinguishing newly synthesized material from the pre-existing cell wall.

  • Non-Perturbative: As a stable isotope, ¹³C does not alter the chemical properties of D-Alanine, ensuring that its metabolism and incorporation reflect the natural process.

This method is instrumental in pulse-chase experiments to determine the kinetics of cell wall growth, turnover, and remodeling in response to environmental stimuli or antibiotic treatment.[5]

Analytical Techniques and Experimental Workflow

The detection and quantification of ¹³C incorporation into peptidoglycan primarily rely on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The general workflow for a labeling experiment is depicted below.

Experimental_Workflow Start Bacterial Culture Growth (e.g., to mid-log phase) Label Introduce D-Alanine-3-¹³C (Pulse Labeling) Start->Label Harvest Harvest Cells (e.g., Centrifugation) Label->Harvest Isolate Isolate & Purify Peptidoglycan (e.g., SDS treatment, enzyme digestion) Harvest->Isolate Digest Enzymatic Digestion of PG (e.g., Muramidase) Isolate->Digest Muropeptides Soluble Muropeptide Fragments (Labeled and Unlabeled) Digest->Muropeptides Analysis Analysis Muropeptides->Analysis LCMS LC-MS / MS Analysis Analysis->LCMS   Quantification of Incorporation NMR NMR Spectroscopy Analysis->NMR   Structural   Confirmation

Caption: General experimental workflow for peptidoglycan labeling and analysis.

Mass Spectrometry (MS): LC-MS is the workhorse for analyzing labeled peptidoglycan. After enzymatic digestion, the resulting muropeptides are separated by liquid chromatography and analyzed by a mass spectrometer. The incorporation of ¹³C results in a predictable mass shift in the fragments containing D-Alanine. For D-Alanine-3-¹³C, each labeled alanine adds 1.00335 Da to the mass of the muropeptide. By analyzing the isotopic distribution of muropeptide peaks, one can precisely quantify the percentage of new versus old cell wall material.[5][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR provides high-resolution structural information. While more technically demanding than MS, it can unambiguously confirm the position of the ¹³C label within the muropeptide structure.[15][16] This is particularly useful for validating the specificity of the labeling and for detailed structural studies of the peptidoglycan.

Quantitative Data Presentation

The data obtained from labeling experiments allow for precise quantification of PG dynamics. The tables below summarize representative quantitative data.

Table 1: Kinetics of Muropeptide Replacement in Escherichia coli This table illustrates the rate at which newly synthesized (unlabeled) muropeptides replace pre-existing (labeled) ones in a pulse-chase experiment. Data is adapted from studies on peptidoglycan remodeling.[5]

Time After Medium Switch (minutes)% Replacement of Labeled Tripeptide Monomer% Replacement of Labeled Tetrapeptide Monomer
00%0%
25~20%~55%
45~30%~75%
85~50%~94%

Table 2: Expected Mass Shifts for Labeled Muropeptide Fragments This table shows the theoretical monoisotopic masses for common muropeptide fragments from E. coli and the corresponding mass shift upon incorporation of D-Alanine-3-¹³C.

Muropeptide FragmentStructureUnlabeled Mass (Da)Mass with 1 Labeled D-Ala (Da)Mass with 2 Labeled D-Ala (Da)
Tripeptide MonomerGlcNAc-MurNAc-L-Ala-D-Glu-mDAP769.34N/AN/A
Tetrapeptide MonomerGlcNAc-MurNAc-L-Ala-D-Glu-mDAP-D-Ala 840.38841.38N/A
Pentapeptide MonomerGlcNAc-MurNAc-L-Ala-D-Glu-mDAP-D-Ala -D-Ala 911.42912.42913.42
Tetrapeptide-Tetrapeptide DimerDimer of two Tetrapeptide Monomers1662.751663.751664.75

Note: Masses are monoisotopic and may vary slightly based on specific modifications.

Detailed Experimental Protocols

Protocol 1: Pulse-Chase Labeling of Bacterial Peptidoglycan

  • Bacterial Growth: Grow the bacterial strain of interest (e.g., E. coli) in a defined minimal medium to mid-exponential phase (OD₆₀₀ ≈ 0.5).

  • Labeling (Pulse): Add D-Alanine-3-¹³C to the culture medium at a final concentration of 1-5 mM. Incubate for a duration equivalent to one or two cell doublings to ensure significant incorporation.

  • Harvesting: Collect a baseline (labeled) sample. Then, harvest the remaining cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

  • Washing and Chase: Wash the cell pellet twice with fresh, pre-warmed medium that contains an excess of unlabeled D-Alanine (e.g., 10-20 mM).

  • Chase Period: Resuspend the cells in the chase medium and continue incubation. Collect samples at various time points (e.g., 15, 30, 60, 90 minutes) to monitor the replacement of the labeled PG. Immediately stop metabolic activity by, for example, adding sodium azide or rapidly cooling the sample.

Protocol 2: Peptidoglycan Isolation

  • Cell Lysis: Resuspend the harvested cell pellet in ice-cold water and lyse the cells, for example by adding the suspension dropwise into boiling 8% sodium dodecyl sulfate (SDS) solution and boiling for 30 minutes.

  • Sacculi Collection: Cool the lysate and collect the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 100,000 x g for 1 hour at 20°C).

  • Washing: Wash the pellet repeatedly with sterile water to remove all traces of SDS. This often requires multiple centrifugation and resuspension steps until no SDS is detected.

  • Enzymatic Cleanup: To remove co-purifying macromolecules, treat the sacculi with α-amylase (to remove glycogen), DNase, and RNase. Follow this with a protease treatment (e.g., trypsin or pronase) to remove bound proteins. Inactivate enzymes between steps by boiling.

  • Final Wash: Perform a final series of washes with water to obtain purified peptidoglycan sacculi. Lyophilize the sample for storage.

Protocol 3: Muropeptide Analysis by LC-MS

  • Enzymatic Digestion: Resuspend a known amount of purified peptidoglycan (e.g., 100 µg) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0). Add a muramidase (e.g., cellobiohydrolase) and incubate at 37°C for 12-18 hours to digest the glycan backbone.

  • Reduction: Stop the reaction by boiling. To prevent anomerization of the MurNAc reducing end, reduce the sample with sodium borohydride (NaBH₄).

  • pH Adjustment: Adjust the pH to 3-4 with phosphoric acid.

  • LC Separation: Inject the sample onto a reverse-phase C18 HPLC column. Separate the muropeptides using a gradient of acetonitrile in water with 0.1% formic acid.

  • MS Analysis: Elute the separated muropeptides directly into the ion source of a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF). Acquire data in positive ion mode, collecting full scan MS1 spectra to observe the isotopic distributions of the eluting muropeptides. Fragmentation data (MS/MS) can be acquired to confirm muropeptide identities.

  • Data Analysis: Integrate the peak areas for the different isotopologues of each muropeptide to calculate the percentage of ¹³C incorporation over time.

Applications in Drug Development

The use of D-Alanine-3-¹³C is a cornerstone of modern antibiotic research.

  • Mechanism of Action Studies: This technique can visualize the direct impact of antibiotics on cell wall synthesis. For example, treatment with a β-lactam antibiotic would lead to a rapid cessation of labeled D-Alanine incorporation into cross-linked peptidoglycan structures.[4]

  • Screening for Novel Inhibitors: High-throughput screening assays can be developed using this method. A compound that inhibits any step in the D-Alanine pathway—from racemization to transpeptidation—would prevent or reduce the incorporation of the ¹³C label, providing a clear and quantifiable readout of its efficacy.

  • Investigating Resistance Mechanisms: In resistant strains, altered patterns of D-Alanine incorporation can reveal the underlying biochemical changes. For instance, in vancomycin-resistant organisms that replace the terminal D-Ala with D-Lactate, a decrease in D-Alanine-3-¹³C incorporation would be observed, confirming the resistance mechanism.[17]

By providing a dynamic and quantitative view of cell wall biosynthesis, D-Alanine-3-¹³C labeling offers invaluable insights for the discovery and optimization of next-generation antibiotics.

References

The ¹³C Natural Abundance in D-Alanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the stable isotope carbon-13 (¹³C) in D-alanine. It is intended for researchers, scientists, and professionals in drug development who are interested in utilizing isotopic information for their studies. This document details the analytical methodologies for determining ¹³C abundance, presents available data on the isotopic composition of D-alanine, and illustrates the biochemical context of its formation.

Introduction to ¹³C Natural Abundance

Carbon, a fundamental element of life, exists in nature primarily as two stable isotopes: ¹²C (approximately 98.93%) and ¹³C (approximately 1.07%).[1] The slight mass difference between these isotopes leads to kinetic isotope effects during biochemical reactions, resulting in variations in the ¹³C/¹²C ratio in different molecules. This natural variation, or "natural abundance," can provide valuable insights into the metabolic pathways, origins, and diagenetic history of organic compounds. The abundance of ¹³C is typically expressed in delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

D-alanine, an enantiomer of the more common L-alanine, plays a crucial role in the structure of bacterial cell walls and is also found in some peptide antibiotics. The study of its ¹³C natural abundance can offer clues about microbial processes, sources of organic matter, and potential biosynthetic pathways.

Quantitative Data on ¹³C Abundance in D-Alanine

Direct measurements of the absolute natural abundance of ¹³C in D-alanine are not widely published. However, studies focusing on compound-specific isotope analysis (CSIA) of amino acid enantiomers have provided valuable insights into the relative ¹³C content of D-alanine compared to its L-enantiomer.

A key study by Glaser and Amelung (2002) on soil amino acids demonstrated that the D-forms of several amino acids, including alanine, were enriched in ¹³C relative to their corresponding L-forms. This enrichment suggests that microbial processes significantly contribute to the formation of D-enantiomers in the environment.

Table 1: Relative ¹³C Abundance in D-Alanine Compared to L-Alanine

AnalyteRelative ¹³C AbundanceSource Organism/MatrixReference
D-AlanineEnriched in ¹³CSoilGlaser, B., & Amelung, W. (2002)
L-AlanineDepleted in ¹³CSoilGlaser, B., & Amelung, W. (2002)

Note: Specific δ¹³C values from the primary literature were not available in the searched resources. The table reflects the qualitative finding of ¹³C enrichment in D-alanine relative to L-alanine.

Experimental Protocols for Determining ¹³C Abundance in D-Alanine

The determination of the natural abundance of ¹³C in specific amino acid enantiomers like D-alanine requires sophisticated analytical techniques. The most common and accurate method is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

Protocol: Compound-Specific Isotope Analysis (CSIA) of D/L-Alanine using GC-C-IRMS

This protocol is a synthesized methodology based on established procedures for the CSIA of amino acids.

1. Sample Preparation and Hydrolysis:

  • Lyophilize (freeze-dry) the sample to remove water.

  • For proteinaceous samples, perform acid hydrolysis to liberate individual amino acids. A common method is to add 6 M HCl to the sample in a sealed, oxygen-free vial and heat at 110-150°C for 20-24 hours.

  • After hydrolysis, neutralize the sample and remove the acid, for example, by evaporation under a stream of nitrogen.

2. Derivatization for GC Analysis:

  • Amino acids are polar and not sufficiently volatile for GC analysis. Therefore, a derivatization step is necessary. A common method is the formation of N-acetyl-propyl (NAP) esters or trifluoroacetyl-isopropyl (TFA-IP) esters.

  • For N-acetyl-propyl (NAP) esterification:

    • Esterify the carboxyl group by heating the sample in a mixture of isopropanol and acetyl chloride.

    • Evaporate the reagents under nitrogen.

    • Acetylate the amino group using a mixture of acetic anhydride, triethylamine, and acetone.

    • Evaporate the reagents and redissolve the derivatized amino acids in a suitable solvent like ethyl acetate.

3. Gas Chromatography (GC) Separation:

  • Inject the derivatized sample into a gas chromatograph equipped with a chiral capillary column (e.g., Chirasil-Val) to separate the D- and L-alanine enantiomers.

  • An appropriate temperature program for the GC oven is crucial to achieve baseline separation of the enantiomers.

4. Combustion and Isotope Ratio Mass Spectrometry (IRMS):

  • The eluent from the GC column is directed to a combustion furnace (typically operating at 900-1000°C) where the organic compounds are quantitatively converted to CO₂ and N₂ gas.

  • Water is removed from the gas stream using a water trap.

  • The purified CO₂ gas enters the ion source of the isotope ratio mass spectrometer.

  • The IRMS measures the ratio of the masses corresponding to ¹³CO₂ (mass 45) and ¹²CO₂ (mass 44) to determine the ¹³C/¹²C ratio.

  • The results are reported in delta (δ¹³C) notation in per mil (‰) relative to the VPDB standard.

5. Data Correction:

  • The measured δ¹³C value of the derivatized amino acid must be corrected for the carbon atoms added during the derivatization process. This requires a mass balance calculation and knowledge of the δ¹³C value of the derivatizing agents.

Signaling Pathways and Logical Relationships

The primary route for the formation of D-alanine in bacteria is through the racemization of L-alanine, a reaction catalyzed by the enzyme alanine racemase. This enzyme is a key component of the metabolic pathway that supplies D-alanine for peptidoglycan synthesis, an essential process for building the bacterial cell wall. The isotopic fractionation associated with this enzymatic reaction is a likely source of the observed ¹³C enrichment in D-alanine.

D_Alanine_Biosynthesis cluster_cytoplasm Bacterial Cytoplasm cluster_cell_wall Cell Wall Synthesis L_Alanine L-Alanine Alanine_Racemase Alanine Racemase (alr gene) L_Alanine->Alanine_Racemase Substrate D_Alanine D-Alanine Peptidoglycan_Precursor UDP-MurNAc- pentapeptide D_Alanine->Peptidoglycan_Precursor Incorporation Alanine_Racemase->D_Alanine Product (Racemization) Peptidoglycan Peptidoglycan Peptidoglycan_Precursor->Peptidoglycan Transglycosylation & Transpeptidation

Caption: Biosynthesis of D-Alanine and its incorporation into peptidoglycan in bacteria.

Conclusion

The natural abundance of ¹³C in D-alanine, specifically its enrichment relative to L-alanine, serves as a valuable isotopic signature for investigating microbial processes in various scientific fields. The analytical determination of these subtle isotopic variations relies on precise and accurate methodologies, with GC-C-IRMS being the current gold standard. Further research to quantify the δ¹³C values of D-alanine from diverse biological and environmental sources will enhance the utility of this isotopic tracer in drug development, geochemistry, and microbial ecology.

References

D-Alanine-3-13C as a Biomarker for Bacterial Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The unique presence of D-alanine in the bacterial cell wall component, peptidoglycan, presents a highly specific target for monitoring bacterial activity. Unlike mammalian cells, which do not typically utilize D-amino acids in their metabolism, bacteria actively incorporate D-alanine into their cell walls, making it an ideal biomarker. This guide explores the use of stable isotope-labeled D-alanine, specifically D-Alanine-3-13C, as a tool to non-invasively detect and quantify live bacteria. By introducing this compound to a biological system, active bacterial peptidoglycan synthesis can be traced through the incorporation of the 13C label. This incorporation can then be detected and quantified using mass spectrometry, providing a direct measure of bacterial metabolic activity. This technique holds significant promise for applications in infectious disease research, antimicrobial drug development, and diagnostics.

Introduction: The Rationale for D-Alanine as a Bacterial Biomarker

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic stress. A key component of the cell wall in most bacteria is peptidoglycan, a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, cross-linked by short peptide chains.[1] A unique and essential feature of these peptide chains is the presence of D-amino acids, particularly D-alanine.[2]

Mammalian cells, in contrast, primarily utilize L-amino acids for protein synthesis and other metabolic processes. The metabolic machinery to produce and incorporate D-amino acids into structural components is largely absent in eukaryotes. This fundamental biochemical difference makes D-alanine a highly specific biomarker for bacterial presence and activity.[3] By introducing an isotopically labeled version of D-alanine, such as this compound, researchers can specifically "tag" active bacteria. As bacteria build and remodel their peptidoglycan, they will incorporate the labeled D-alanine, effectively flagging themselves for detection.

The Peptidoglycan Biosynthesis Pathway: The Journey of D-Alanine into the Cell Wall

Understanding the metabolic pathway of D-alanine incorporation is crucial for its application as a biomarker. The synthesis of peptidoglycan is a multi-stage process that spans the cytoplasm, the cell membrane, and the periplasmic space (in Gram-negative bacteria) or the extracellular environment (in Gram-positive bacteria).

The journey of D-alanine into the peptidoglycan structure can be summarized in the following key stages:

  • Cytoplasmic Synthesis of Precursors: The process begins in the cytoplasm with the synthesis of UDP-N-acetylmuramic acid (UDP-NAM) and the sequential addition of amino acids to form a pentapeptide chain. This includes the conversion of L-alanine to D-alanine by the enzyme alanine racemase (Alr) and the subsequent ligation of two D-alanine molecules by D-alanine-D-alanine ligase (Ddl).

  • Membrane-Associated Assembly: The UDP-NAM-pentapeptide is then transferred to a lipid carrier, undecaprenyl phosphate, at the inner leaflet of the cell membrane, forming Lipid I. Subsequently, N-acetylglucosamine (NAG) is added to create Lipid II.

  • Translocation and Polymerization: Lipid II is flipped across the cell membrane to the outer leaflet. Here, transglycosylases polymerize the glycan chains by adding the disaccharide-pentapeptide unit to the growing peptidoglycan chain.

  • Cross-linking: The final and critical step for the integrity of the cell wall is the cross-linking of the peptide side chains. This reaction is catalyzed by transpeptidases (also known as penicillin-binding proteins or PBPs). The terminal D-alanine of one pentapeptide is cleaved, and a new peptide bond is formed with a neighboring peptide chain.

The incorporation of exogenous this compound is believed to occur through its uptake by the bacterium and subsequent integration into this pathway, likely at the stage of D-alanine-D-alanine dipeptide formation.

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) UDP_NAM_pentapeptide UDP-NAM-pentapeptide D_Ala_D_Ala->UDP_NAM_pentapeptide UDP_NAM_tripeptide UDP-NAM-tripeptide UDP_NAM_tripeptide->UDP_NAM_pentapeptide MurF Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY D_Ala_3_13C This compound (Exogenous) D_Ala_3_13C->D_Ala Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_out Lipid II Lipid_II->Lipid_II_out Flippase Growing_PG Growing Peptidoglycan Lipid_II_out->Growing_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidase (PBP)

Peptidoglycan Biosynthesis Pathway

Experimental Approach: A Template Protocol for this compound Labeling and Analysis

While a standardized protocol for this compound labeling is not widely published, the following methodology is synthesized from established techniques for stable isotope labeling of bacteria and analysis by mass spectrometry. Researchers should optimize these parameters for their specific bacterial species and experimental conditions.

Materials
  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • This compound (commercially available)

  • Sterile culture flasks or tubes

  • Incubator with shaking capabilities

  • Centrifuge

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., containing lysozyme, detergents)

  • Enzymes for peptidoglycan digestion (e.g., mutanolysin, lysozyme)

  • Solvents for chromatography (e.g., acetonitrile, formic acid)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow

The general workflow for a this compound labeling experiment involves bacterial culture, labeling, sample preparation, and mass spectrometry analysis.

Experimental_Workflow start Start culture Bacterial Culture (to mid-log phase) start->culture labeling Addition of This compound culture->labeling incubation Incubation (allow for incorporation) labeling->incubation harvest Harvest Cells (centrifugation) incubation->harvest wash Wash Cells (e.g., with PBS) harvest->wash lysis Cell Lysis wash->lysis pg_extraction Peptidoglycan Extraction and Digestion lysis->pg_extraction lc_ms LC-MS/MS Analysis pg_extraction->lc_ms data_analysis Data Analysis (quantification of 13C incorporation) lc_ms->data_analysis end End data_analysis->end

Experimental Workflow for this compound Labeling

Detailed Methodologies

1. Bacterial Culture and Labeling:

  • Inoculate the desired bacterial strain into an appropriate liquid medium.

  • Grow the culture at the optimal temperature and shaking speed until it reaches the mid-logarithmic growth phase (a phase of active cell division and peptidoglycan synthesis).

  • Introduce this compound to the culture. The final concentration should be optimized but can range from 50 to 500 µM.

  • Continue to incubate the culture for a defined period to allow for the incorporation of the labeled D-alanine. This time can vary from minutes to hours depending on the bacterial growth rate and the desired level of labeling.

2. Sample Preparation for Mass Spectrometry:

  • Harvest the bacterial cells by centrifugation.

  • Wash the cell pellet with sterile PBS to remove any unincorporated this compound and media components.

  • Lyse the cells using an appropriate method (e.g., enzymatic lysis with lysozyme, sonication, or bead beating).

  • Isolate the peptidoglycan from the cell lysate. This can involve a series of washing and centrifugation steps to remove other cellular components like proteins, nucleic acids, and lipids.

  • Digest the purified peptidoglycan into smaller, soluble fragments (muropeptides) using enzymes such as mutanolysin or lysozyme.

  • Further purify the muropeptide fragments, for example, by solid-phase extraction, to remove salts and other contaminants before mass spectrometry analysis.

3. LC-MS/MS Analysis:

  • Separate the muropeptide fragments using liquid chromatography (LC), typically with a reversed-phase column.

  • Analyze the eluting fragments using tandem mass spectrometry (MS/MS). The mass spectrometer will measure the mass-to-charge ratio (m/z) of the muropeptides.

  • The incorporation of 13C from this compound will result in a mass shift in the muropeptide fragments containing the label.

  • By comparing the ion intensities of the labeled and unlabeled muropeptide fragments, the extent of this compound incorporation can be quantified.

Data Presentation and Interpretation

The primary output of the mass spectrometry analysis is the relative abundance of isotopically labeled muropeptides. This data can be presented in tabular format to facilitate comparison across different experimental conditions.

Table 1: Illustrative Quantitative Data on D-Alanine Analogue Incorporation

This table presents data adapted from a study on vancomycin-resistant Enterococcus faecalis labeled with a 13C-pyruvate precursor to D-alanine, demonstrating the type of quantitative results that can be obtained.

Bacterial StrainConditionLabeled MuropeptidePercentage of Total Muropeptides (%)
E. faecalisMid-exponential phase + vancomycinPentapeptide with D-Ala-D-Lac (13C labeled)26
E. faecalisStationary phase + vancomycinPentapeptide with D-Ala-D-Lac (13C labeled)57

Table 2: Uptake of 11C-labeled D-Alanine in Various Bacterial Pathogens

The following table summarizes data from a study using D-[3-11C]alanine to demonstrate the broad applicability of D-alanine as a biomarker across different bacterial species. While the isotope is different, the principle of uptake is the same. The data represents the percentage of the total radioactivity that was taken up by the bacterial cells after a specific incubation time.

Bacterial SpeciesGram Stain% Uptake of D-[3-11C]alanine
Escherichia coliNegative~2.5[3]
Staphylococcus aureusPositive~3.0[3]
Pseudomonas aeruginosaNegative~1.5[3]
Klebsiella pneumoniaeNegative~2.0[3]
Acinetobacter baumanniiNegative~1.8[3]
Enterococcus faecalisPositive~2.2[3]

Applications in Research and Drug Development

The use of this compound as a biomarker for bacterial activity has several potential applications:

  • Fundamental Research: Studying the dynamics of cell wall synthesis and remodeling in different bacterial species and under various environmental conditions.

  • Antimicrobial Drug Development: Assessing the efficacy of new antibiotics that target the peptidoglycan biosynthesis pathway. A decrease in this compound incorporation would indicate inhibition of cell wall synthesis.

  • Diagnostics: Developing non-invasive methods to detect and quantify bacterial infections in vivo.

  • Monitoring Treatment Efficacy: Tracking the response of a bacterial infection to antibiotic therapy by measuring changes in bacterial metabolic activity.

Conclusion

This compound serves as a powerful and specific biomarker for bacterial activity due to its unique and essential role in peptidoglycan synthesis. The methodologies outlined in this guide, based on stable isotope labeling and mass spectrometry, provide a robust framework for researchers and drug development professionals to detect, quantify, and monitor live bacteria. While further optimization of protocols for specific applications is necessary, the principles and techniques described here offer a promising avenue for advancing our understanding of bacterial physiology and for developing novel strategies to combat infectious diseases.

References

An In-depth Technical Guide to D-Alanine Metabolism using 13C Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-alanine is a non-proteinogenic amino acid that is a fundamental component of the peptidoglycan cell wall in most bacteria. Its presence in this essential structure, coupled with its relative scarcity in mammals, establishes the D-alanine metabolic pathway as a prime target for novel antimicrobial agents.[1] Understanding the flux through this pathway is critical for identifying enzymatic bottlenecks and for elucidating the mechanism of action of drugs that target cell wall biosynthesis. Stable isotope tracing with 13C-labeled substrates, particularly D-alanine, offers a powerful method to quantitatively map the metabolic fate of this crucial molecule. This guide provides an in-depth overview of the core metabolic pathways, detailed experimental protocols for 13C labeling studies, and a framework for data interpretation.

Core Metabolic Pathways of D-Alanine

D-alanine metabolism is centered around its synthesis and its subsequent incorporation into the bacterial cell wall. In other organisms, such as mammals, it is primarily catabolized.

  • Biosynthesis: The primary route for D-alanine production in bacteria is the racemization of L-alanine, a reaction catalyzed by the enzyme Alanine Racemase (Alr) . L-alanine itself is typically synthesized from pyruvate via transamination.[2]

  • Incorporation into Peptidoglycan: This is the major anabolic fate of D-alanine in bacteria.

    • Dipeptide Formation: Two molecules of D-alanine are ligated by D-alanyl-D-alanine synthetase (Ddl) to form the D-alanyl-D-alanine dipeptide.[3] This step is a critical control point and a target for antibiotics like cycloserine.

    • Precursor Assembly: The D-Ala-D-Ala dipeptide is then added to the UDP-N-acetylmuramic acid-tripeptide, forming the UDP-MurNAc-pentapeptide precursor.

    • Transpeptidation: During the final stage of cell wall assembly, this pentapeptide is cross-linked to an adjacent peptide chain, a reaction that provides the peptidoglycan layer with its structural integrity.[3] This transpeptidation step is famously inhibited by β-lactam antibiotics.

  • Catabolism: In mammals, D-alanine can be oxidatively deaminated by the peroxisomal enzyme D-amino acid oxidase (DAAO) to produce pyruvate, ammonia, and hydrogen peroxide.[4] Pyruvate can then enter central carbon metabolism, including the tricarboxylic acid (TCA) cycle and gluconeogenesis.

The following diagram illustrates the central pathways involved in D-alanine metabolism.

D_Alanine_Metabolism cluster_bacterial Bacterial Cell cluster_shared Central Metabolism cluster_mammalian Mammalian Peroxisome L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala->D_Ala_D_Ala D-Ala-D-Ala Synthetase (Ddl) D_Ala_mammal D-Alanine UDP_MurNAc_Penta UDP-MurNAc- Pentapeptide D_Ala_D_Ala->UDP_MurNAc_Penta Peptidoglycan Peptidoglycan (Cell Wall) UDP_MurNAc_Penta->Peptidoglycan Transpeptidation Pyruvate Pyruvate Pyruvate->L_Ala Alanine Transaminase TCA TCA Cycle Pyruvate->TCA Gluco Gluconeogenesis Pyruvate->Gluco Pyruvate_mammal Pyruvate D_Ala_mammal->Pyruvate_mammal D-Amino Acid Oxidase (DAAO)

Caption: Core metabolic pathways of D-alanine in bacteria and mammals.

Quantitative Data Summary

13C labeling experiments generate quantitative data on the incorporation of labeled atoms into downstream metabolites. This data, in the form of mass isotopomer distributions, is used to calculate metabolic fluxes.

Table 1: Key Enzymes in D-Alanine Metabolism

Enzyme Abbreviation Reaction Organism(s)
Alanine Racemase Alr L-Alanine ⇌ D-Alanine Bacteria
D-alanyl-D-alanine Synthetase Ddl 2 D-Alanine + ATP → D-Ala-D-Ala + ADP + Pi Bacteria
D-Amino Acid Oxidase DAAO D-Alanine + O₂ → Pyruvate + NH₃ + H₂O₂ Mammals, Yeasts

| Alanine Transaminase | ALT | Pyruvate + Glutamate ⇌ L-Alanine + α-Ketoglutarate | Bacteria, Mammals |

Table 2: Theoretical Mass Isotopomer Distribution (MID) from [U-13C₃]-D-Alanine

This table shows the expected mass isotopomer distribution for key metabolites when bacteria are fed D-alanine fully labeled with 13C. The "M+n" notation indicates the molecule with 'n' carbons replaced by 13C.[5]

MetaboliteChemical FormulaUnlabeled Mass (M+0)Labeled Mass (M+n)Expected Primary Isotopomer
D-AlanineC₃H₇NO₂89.05M+1, M+2, M+3M+3
PyruvateC₃H₄O₃88.02M+1, M+2, M+3M+3 (via DAAO)
L-AlanineC₃H₇NO₂89.05M+1, M+2, M+3M+3 (via racemization & transamination)
LactateC₃H₆O₃90.03M+1, M+2, M+3M+3 (from labeled Pyruvate)
D-Ala-D-AlaC₆H₁₂N₂O₃160.08M+1 to M+6M+6

Experimental Protocols & Workflow

A typical 13C metabolic flux analysis (MFA) experiment follows a standardized workflow, from culturing to data analysis.[6]

Experimental_Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_model Modeling Phase Tracer 1. Tracer Selection (e.g., [U-13C]-D-Alanine) Culture 2. Cell Culture & Labeling Tracer->Culture Quench 3. Rapid Quenching (e.g., Cold Methanol) Culture->Quench Extract 4. Metabolite Extraction Quench->Extract Deriv 5. Derivatization (for GC-MS) Extract->Deriv Analysis 6. MS or NMR Analysis Deriv->Analysis MID 7. Determine Mass Isotopomer Distribution Analysis->MID Flux_Calc 8. Flux Calculation (Software Modeling) MID->Flux_Calc Flux_Map 9. Generate Metabolic Flux Map Flux_Calc->Flux_Map

Caption: General experimental workflow for 13C metabolic flux analysis.

Protocol 1: 13C-D-Alanine Labeling in Bacterial Culture

This protocol describes the general steps for labeling a bacterial culture (e.g., E. coli or S. aureus) to isotopic steady state.

  • Media Preparation: Prepare a chemically defined minimal medium. It is crucial that the primary carbon source (e.g., glucose) is unlabeled, and all amino acid supplements are also unlabeled, to avoid isotopic interference.

  • Starter Culture: Inoculate a single colony into 5 mL of the defined medium and grow overnight at the optimal temperature (e.g., 37°C) with shaking.

  • Main Culture & Labeling:

    • Inoculate a larger volume (e.g., 50 mL) of fresh medium with the starter culture to an initial OD₆₀₀ of ~0.05.

    • Grow the culture to mid-exponential phase (e.g., OD₆₀₀ ≈ 0.4-0.6).

    • Introduce the 13C-labeled tracer. For a labeling experiment, add a sterile stock solution of [U-13C₃]-D-alanine to a final concentration of 1-5 mM.

    • Continue incubation for a duration sufficient to achieve isotopic steady state. This is typically several generations (e.g., 5-8 cell doublings).

  • Harvesting & Quenching:

    • Rapidly withdraw a defined volume of cell culture (e.g., 5 mL).

    • Immediately quench metabolic activity by filtering the cells and washing them with a cold saline solution or by directly adding the culture to a quenching solution (e.g., 60% methanol at -40°C). This step is critical to halt enzyme activity and preserve the in vivo metabolic state.

  • Metabolite Extraction:

    • Resuspend the quenched cell pellet in an extraction solvent. A common choice is a cold mixture of methanol/water/chloroform.

    • Vortex vigorously and incubate at a low temperature to ensure cell lysis and metabolite solubilization.

    • Centrifuge to pellet cell debris. The supernatant, containing the polar metabolites (including D-alanine and its derivatives), is collected for analysis.

Protocol 2: Metabolite Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for analyzing the mass isotopomer distributions of amino acids and other primary metabolites.[7]

  • Sample Preparation: Lyophilize (freeze-dry) the polar metabolite extract to complete dryness.

  • Derivatization: To make the non-volatile amino acids amenable to gas chromatography, they must be chemically derivatized. A common two-step method is:

    • Oximation: Add methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

    • Silylation: Add a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and incubate at a higher temperature (e.g., 70°C). This replaces active hydrogens with TBDMS groups.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The GC separates the metabolites based on their volatility and interaction with the column stationary phase.

    • As metabolites elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI).

    • The mass spectrometer separates and detects the resulting fragments based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the peak corresponding to the derivatized D-alanine.

    • Extract the mass spectrum for this peak.

    • Correct the raw abundance data for the natural abundance of isotopes (like 13C, 29Si, 15N) in both the metabolite and the derivatization agent to determine the true mass isotopomer distribution resulting from the tracer.[5]

Logical Framework for 13C Tracer Interpretation

The power of 13C labeling lies in its ability to trace the path of carbon atoms through metabolic networks. By using specifically labeled tracers, one can dissect the contributions of different pathways to the synthesis of a single metabolite.

Tracer_Logic D_Ala [U-13C]-D-Alanine (M+3) L_Ala [U-13C]-L-Alanine (M+3) D_Ala->L_Ala Racemase Pyruvate [U-13C]-Pyruvate (M+3) L_Ala->Pyruvate Transaminase AcetylCoA [1,2-13C]-Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH (loses one 13C as CO2) Citrate Citrate (M+2) AcetylCoA->Citrate Citrate Synthase AKG α-Ketoglutarate (M+2) Citrate->AKG TCA Cycle

References

Structural Elucidation of D-Alanine-3-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of D-Alanine-3-13C, an isotopically labeled amino acid crucial for a range of applications in metabolic research and drug development. This document details the key analytical techniques used to confirm its structure, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Introduction to this compound

D-Alanine is the D-enantiomer of the amino acid alanine. While L-amino acids are the primary building blocks of proteins, D-amino acids play significant roles in various biological processes, particularly in bacterial cell wall synthesis. The specific labeling of the methyl carbon (C3) with the stable isotope ¹³C makes D-Alanine-3-¹³C a powerful tool for tracing metabolic pathways and for use in Nuclear Magnetic Resonance (NMR) studies to probe molecular structure and dynamics.

Spectroscopic and Physical Data

The fundamental properties of D-Alanine-3-¹³C are summarized below. The molecular weight is increased by one atomic mass unit compared to the unlabeled compound due to the substitution of a ¹²C atom with a ¹³C atom at the C3 position.

PropertyValueReference
Molecular FormulaC₃H₇NO₂--INVALID-LINK--
Molecular Weight (unlabeled)89.093 g/mol --INVALID-LINK--
Molecular Weight (3-¹³C) 90.096 g/mol Calculated
Isotopic PurityTypically >98%Commercial Suppliers
Melting Point~291 °C (decomposes)Sigma-Aldrich

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for confirming the position of the ¹³C label in D-Alanine-3-¹³C. The key features to observe are the chemical shifts and, crucially, the coupling constants between the ¹³C nucleus and adjacent protons and carbons.

Predicted ¹H-NMR Spectral Data

The ¹H-NMR spectrum of D-Alanine-3-¹³C in D₂O is expected to be similar to that of unlabeled D-Alanine, with the notable exception of the methyl proton signal. This signal will be a doublet due to coupling with the ¹³C nucleus.

ProtonPredicted Chemical Shift (δ) in D₂O (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H2 (α-proton)~3.78QuartetJH2-H3 ≈ 7 Hz
H3 (β-protons)~1.48Doublet of doublets¹JC3-H3 ≈ 125-130 Hz, ³JH3-H2 ≈ 7 Hz
Predicted ¹³C-NMR Spectral Data

The ¹³C-NMR spectrum provides direct evidence of the isotopic labeling. The signal for the C3 carbon will be significantly enhanced in intensity. Furthermore, coupling between C3 and the adjacent C2 carbon can be observed.

| Carbon | Predicted Chemical Shift (δ) in D₂O (ppm) | Predicted Coupling Constant (J) in Hz | |---|---|---|---| | C1 (Carboxyl) | ~175 | ¹JC1-C2 ≈ 55-60 Hz | | C2 (α-carbon) | ~52 | ¹JC2-C1 ≈ 55-60 Hz, ¹JC2-C3 ≈ 35-40 Hz | | C3 (Methyl) | ~19 | ¹JC3-C2 ≈ 35-40 Hz |

Note: The predicted coupling constants are estimates based on typical values for amino acids and related compounds. Actual values may vary depending on the solvent and pH.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of D-Alanine-3-¹³C in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift calibration.

  • ¹H-NMR Acquisition: Acquire a one-dimensional ¹H-NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C-NMR Acquisition: Acquire a one-dimensional ¹³C-NMR spectrum with proton decoupling. To observe the ¹³C-¹³C coupling, a spectrum without proton decoupling or a selective decoupling experiment may be necessary. A larger number of scans will be required for ¹³C-NMR compared to ¹H-NMR.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shifts to the reference standard. Integrate the signals to determine relative proton ratios and analyze the multiplicities and coupling constants to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the labeled compound and can provide information about the location of the label through fragmentation analysis.

Predicted Mass Spectral Data

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is typically observed.

IonPredicted m/z
[M+H]⁺ (unlabeled)90.055
[M+H]⁺ (3-¹³C) 91.058
Predicted Fragmentation Pattern

The most common fragmentation pathway for alanine in mass spectrometry is the loss of the carboxyl group as COOH (45 Da). In the case of D-Alanine-3-¹³C, the resulting fragment ion will retain the ¹³C label.

fragmentation parent [CH₃CH(NH₂)COOH + H]⁺ m/z = 91.058 fragment [CH₃CH(NH₂) ]⁺ m/z = 46.061 parent->fragment Fragmentation loss - COOH (45 Da)

Caption: Predicted fragmentation of this compound in MS.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of D-Alanine-3-¹³C in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid.

  • Infusion and Ionization: Infuse the sample directly into the mass spectrometer using a syringe pump. Use electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 91.06) for collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and fragmentation pattern, which will indicate the position of the ¹³C label.

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of D-alanine is expected to be the mirror image of the well-characterized L-alanine.

Crystal Structure Information

The crystal structure of L-alanine has been determined to be orthorhombic. D-alanine is expected to crystallize in the same space group with similar unit cell dimensions. The molecule exists as a zwitterion in the crystalline state.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)
OrthorhombicP2₁2₁2₁6.03212.3435.784
(Data for L-alanine, expected to be very similar for D-alanine)
Experimental Protocol for X-ray Crystallography
  • Crystallization: Grow single crystals of D-Alanine-3-¹³C suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated aqueous solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final structure.

Application in Metabolic Pathway Analysis

D-Alanine-3-¹³C is a valuable tracer for studying metabolic pathways in organisms that utilize D-alanine, primarily bacteria. For instance, it can be used to probe the biosynthesis of the bacterial cell wall component peptidoglycan.

metabolic_pathway cluster_synthesis Peptidoglycan Synthesis cluster_analysis Analysis d_ala This compound (exogenous) ligase D-Ala-D-Ala Ligase d_ala->ligase nmr_ms NMR / MS Analysis d_ala->nmr_ms l_ala L-Alanine racemase Alanine Racemase l_ala->racemase racemase->d_ala d_ala_d_ala D-Ala-D-Ala dipeptide (labeled) ligase->d_ala_d_ala peptidoglycan Peptidoglycan (labeled) d_ala_d_ala->peptidoglycan hydrolysis Hydrolysis peptidoglycan->hydrolysis hydrolysis->d_ala Release of labeled D-Ala

Caption: Use of this compound to trace peptidoglycan synthesis.

By supplying D-Alanine-3-¹³C to bacterial cultures, researchers can follow the incorporation of the ¹³C label into the peptidoglycan structure. Subsequent hydrolysis of the cell wall and analysis by NMR or MS can quantify the amount of labeled D-alanine incorporated, providing insights into cell wall metabolism and the efficacy of antibiotics that target this pathway.

Conclusion

The structural elucidation of D-Alanine-3-¹³C relies on a combination of powerful analytical techniques. NMR spectroscopy is paramount for confirming the precise location of the ¹³C label through the observation of characteristic chemical shifts and coupling constants. Mass spectrometry provides unambiguous confirmation of the molecular weight and offers structural information through fragmentation analysis. X-ray crystallography reveals the detailed three-dimensional structure in the solid state. Together, these methods provide a complete and detailed picture of this important isotopically labeled compound, enabling its confident use in advanced research applications.

Unraveling D-Amino Acid Metabolism: A Technical Guide to Isotope-Based Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of D-amino acids, once considered rare in higher organisms, has revealed their critical roles in physiological and pathological processes, particularly in the nervous and endocrine systems. The elucidation of their metabolic pathways has been significantly advanced by the use of stable isotope tracers. This technical guide provides an in-depth overview of the core isotopic methodologies that have been instrumental in discovering and quantifying D-amino acid metabolism, offering detailed experimental protocols and data presentation for researchers in the field.

Introduction: The Significance of D-Amino Acid Metabolism

While L-amino acids are the canonical building blocks of proteins, their stereoisomers, D-amino acids, are increasingly recognized for their functional importance. For instance, D-serine is a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain, influencing synaptic plasticity and neurotransmission[1]. Aberrant D-amino acid metabolism has been linked to various neurological and psychiatric disorders, making these pathways attractive targets for drug development. Understanding the synthesis, degradation, and conversion of D-amino acids is paramount, and stable isotope labeling has become an indispensable tool for this purpose[][3].

The Principle of Isotope Tracing in Metabolic Analysis

Isotope tracing is a powerful technique used to follow the metabolic fate of molecules within a biological system.[4] The methodology involves introducing a molecule labeled with a stable (non-radioactive) isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a cell culture or a living organism.[4][5] These labeled compounds are chemically identical to their natural counterparts but have a slightly higher mass.[] Analytical instruments, primarily mass spectrometers, can distinguish between the labeled (heavy) and unlabeled (light) forms of the molecules, allowing researchers to trace the path of the isotopic label as the precursor molecule is converted into various downstream metabolites.[6][7][8] This provides invaluable insights into metabolic fluxes, pathway activities, and nutrient utilization.[4][]

The core advantages of using stable isotopes include:

  • Safety: They are non-radioactive and can be used in human studies.[5][10]

  • Stability: The labels do not decay over time, ensuring experimental integrity.[5]

  • Versatility: A wide range of labeled compounds can be synthesized for various research applications.[5][]

  • Quantitative Accuracy: When used with appropriate internal standards, they allow for precise quantification of metabolic rates.[6][11]

Core Methodologies and Experimental Protocols

The successful application of isotope tracing to study D-amino acid metabolism relies on a systematic workflow encompassing isotope administration, sample processing, and sophisticated analytical detection.

Workflow for Isotope Tracing of D-Amino Acid Metabolism

The general experimental process for tracing D-amino acid metabolism is outlined below.

G A Isotope Selection & Labeling (e.g., ¹³C, ¹⁵N, D-labeled D-amino acid) B Experimental Model System (Cell Culture or In Vivo Model) A->B Select C Administration of Labeled Tracer B->C Introduce D Incubation / Time Course Sampling (Tissues, Biofluids, Cells) C->D Perform E Metabolite Extraction (Quenching & Lysis) D->E Process F Sample Preparation (Protein Depletion, Derivatization) E->F G Analytical Detection (LC-MS/MS or GC-MS) F->G H Data Analysis (Isotopologue Distribution, Flux Calculation) G->H I Pathway Elucidation & Quantification H->I

General workflow for a D-amino acid isotope tracing experiment.
Protocol 1: In Vivo Tracing of D-Serine Metabolism in a Rodent Model

This protocol describes a method to trace the metabolic fate of deuterium-labeled D-serine in mice to quantify its turnover and conversion.

1. Materials:

  • Deuterium-labeled D-serine (e.g., D-[2,3,3-²H₃]serine)

  • 8-10 week old C57BL/6 mice

  • Saline solution (0.9% NaCl), sterile

  • Tools for intraperitoneal (IP) injection

  • Tissue collection tools (for brain, kidney, blood)

  • Internal standard: ¹³C,¹⁵N-labeled L-serine

  • Methanol (pre-chilled to -80°C)

  • Water and Chloroform (for extraction)

  • Centrifuge, liquid nitrogen, sample tubes

2. Procedure:

  • Tracer Preparation: Dissolve D-[2,3,3-²H₃]serine in sterile saline to a final concentration of 20 mg/mL.

  • Animal Dosing: Administer the labeled D-serine solution to mice via IP injection at a dose of 200 mg/kg body weight.

  • Time-Course Sampling: At designated time points (e.g., 0, 30, 60, 120, 240 minutes) post-injection, anesthetize a cohort of mice.

  • Sample Collection:

    • Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.

    • Perfuse the animal with cold saline to remove blood from organs.

    • Rapidly dissect the brain and kidneys, and immediately freeze them in liquid nitrogen. Store all samples at -80°C.

  • Metabolite Extraction:

    • Homogenize ~50 mg of frozen tissue in a pre-chilled methanol:water (80:20) solution containing the internal standard.

    • Add chloroform for phase separation.

    • Vortex vigorously and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the upper aqueous layer containing polar metabolites.

    • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject the sample into an LC-MS/MS system equipped with a chiral column to separate D- and L-amino acids.

    • Use multiple reaction monitoring (MRM) to detect the mass transitions for unlabeled D/L-serine, labeled D-serine, and any labeled metabolites (e.g., labeled L-serine, labeled glycine), as well as the internal standard.

Protocol 2: Analysis of D-Amino Acid Oxidase (DAO) Activity Using Isotopes

This protocol uses a deuterium-labeled D-amino acid to measure the activity of DAO, a key enzyme in D-amino acid catabolism. The reaction catalyzed by DAO involves the removal of the α-hydrogen.[12]

1. Materials:

  • α-deuterated D-amino acid substrate (e.g., D-[α-²H]alanine)

  • Purified DAO enzyme or tissue homogenate (e.g., from kidney)

  • Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)

  • Flavin adenine dinucleotide (FAD) cofactor

  • Perchloric acid for quenching the reaction

  • LC-MS system

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, FAD, and the enzyme source. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the D-[α-²H]alanine substrate to start the reaction. The final concentration should be in the low millimolar range.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 15 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold perchloric acid.

  • Sample Preparation: Centrifuge to pellet the precipitated protein. Collect the supernatant.

  • Analysis: Analyze the supernatant by LC-MS to quantify the formation of the product, pyruvate. The rate of pyruvate formation is directly proportional to DAO activity. A kinetic isotope effect, where the reaction is slower with the deuterated substrate compared to the non-deuterated one, can be observed, providing mechanistic insights into the C-H bond cleavage step.[12]

Key Metabolic Pathways and Discoveries

Isotope tracing has been fundamental in mapping the metabolic landscape of D-amino acids.

The Central Role of D-Amino Acid Oxidase (DAO)

DAO is a peroxisomal enzyme highly expressed in the kidney, liver, and brain that catalyzes the oxidative deamination of neutral D-amino acids.[13] Isotope labeling studies have been crucial in confirming its mechanism. For example, using α-deuterated D-amino acid substrates, researchers have demonstrated a significant kinetic isotope effect, confirming that the cleavage of the α-C-H bond is a rate-determining step in the catalytic cycle.[12] This enzymatic action converts the D-amino acid into its corresponding α-keto acid, ammonia, and hydrogen peroxide.[13][14]

G sub D-Amino Acid (e.g., D-Alanine) enz D-Amino Acid Oxidase (DAO) + O₂ + FAD sub->enz Substrate int α-Imino Acid (Intermediate) enz->int Oxidative Deamination prod3 Hydrogen Peroxide (H₂O₂) enz->prod3 Cofactor Regeneration prod1 α-Keto Acid (e.g., Pyruvate) int->prod1 Hydrolysis prod2 Ammonia (NH₃) int->prod2 Hydrolysis

Simplified pathway of D-amino acid catabolism by DAO.
Metabolic Fates and Interconversions

Tracer studies have revealed that the metabolism of D-amino acids is not limited to degradation. The α-keto acids produced by DAO can enter central carbon metabolism. For example, pyruvate derived from D-alanine can be used for gluconeogenesis or enter the TCA cycle.[14][15] Furthermore, some D-amino acids can be converted to their L-enantiomers through the combined action of DAO and an aminotransferase, a process that has been traced using ¹⁵N-labeled D-amino acids.

Quantitative Data from Isotope Tracing Studies

The tables below summarize hypothetical but representative quantitative data that can be obtained from isotope tracing experiments, illustrating the power of this technique for comparative analysis.

Table 1: In Vivo Turnover of D-Serine in Mouse Brain and Kidney

Parameter Brain Kidney
Tracer Administered D-[2,3,3-²H₃]serine D-[2,3,3-²H₃]serine
Peak Tracer Enrichment (MPE) 15.2% 45.8%
Biological Half-Life (t₁/₂) ~180 min ~45 min
Conversion to L-Serine (% of total L-serine pool at 2h) 1.8% 9.5%

MPE: Mole Percent Enrichment. Data illustrates faster turnover and higher conversion in the kidney, consistent with high DAO expression.

Table 2: Relative Flux of ¹³C-D-Alanine into Central Carbon Metabolism in Cultured Astrocytes

Metabolite ¹³C Labeling Enrichment (MPE) from [U-¹³C₃]D-Alanine
Pyruvate 35.6%
Lactate 28.4%
Citrate 12.1%
Glutamate 8.9%

Data shows the significant contribution of D-alanine's carbon skeleton to glycolysis and the TCA cycle after its conversion to pyruvate by DAO.

Conclusion and Future Perspectives

The application of stable isotope tracers has fundamentally transformed our understanding of D-amino acid metabolism, moving the field from qualitative observations to quantitative flux analysis. Methodologies combining isotope labeling with advanced mass spectrometry and NMR spectroscopy have enabled the discovery of new metabolic pathways, the quantification of enzyme kinetics in vivo, and the identification of metabolic dysregulation in disease states.[4][6][16]

Future research will likely focus on applying these techniques to more complex biological questions, such as elucidating the cell-type-specific metabolism of D-amino acids in the brain, understanding the interplay between host and gut microbiota in D-amino acid homeostasis, and identifying novel enzymatic players. As analytical sensitivity continues to improve, isotope tracing will remain a cornerstone of discovery in the dynamic and expanding field of D-amino acid biology, paving the way for new diagnostic tools and therapeutic interventions.

References

A Technical Guide to D-Alanine-3-13C as a Metabolic Tracer for Bacterial Cell Wall Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the theoretical principles, experimental methodologies, and data interpretation for using D-Alanine-3-13C as a stable isotope tracer to probe bacterial peptidoglycan (PG) biosynthesis and dynamics.

Core Theoretical Basis

The use of this compound as a tracer is founded on a key biochemical distinction between bacteria and eukaryotes: the essential and unique role of D-amino acids in the bacterial cell wall.

  • Bacterial Specificity : Peptidoglycan is a polymer essential for the survival of most bacteria, providing structural integrity and resistance to osmotic stress. A key component of PG is a short peptide stem, which almost universally contains D-alanine (D-Ala).[1][2] Eukaryotic cells, in contrast, do not synthesize peptidoglycan and generally do not utilize D-amino acids in their protein synthesis or structural components.[2] This specificity makes the D-alanine metabolic pathway an ideal target for selective labeling of bacterial processes.

  • Metabolic Incorporation : Exogenously supplied D-alanine, including its isotopically labeled forms, can be directly incorporated into the peptidoglycan synthesis pathway. The process is primarily mediated by two cytoplasmic enzymes:

    • Alanine Racemase (Alr) : Converts L-alanine to D-alanine.

    • D-alanine-D-alanine Ligase (Ddl) : Joins two D-alanine molecules to form a D-Ala-D-Ala dipeptide.[1][3]

    This dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide precursor by the MurF ligase , forming the pentapeptide stem of the lipid II monomer, the fundamental building block of peptidoglycan.[1] By supplying this compound, the heavy isotope is integrated into this essential structure.

  • Tracing Biosynthesis and Remodeling : Once incorporated, the 13C label acts as a tracer. Its appearance in the mature peptidoglycan allows for the quantitative measurement of new cell wall synthesis. By conducting pulse-chase experiments, researchers can also track the rates of PG remodeling, degradation, and turnover in response to environmental stimuli or antimicrobial agents.[4] The analysis of 13C enrichment in PG fragments provides a direct readout of the activity of the cell wall synthesis machinery.

Key Metabolic and Experimental Workflows

The diagrams below illustrate the metabolic fate of this compound and the typical experimental workflow for its use as a tracer.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Cell Wall Assembly L_Ala L-Alanine Alr Alr Racemase L_Ala->Alr endogenous synthesis D_Ala This compound (Tracer) Ddl Ddl Ligase D_Ala->Ddl DA_DA D-Ala-D-Ala (13C Labeled) Ddl->DA_DA MurF MurF Ligase DA_DA->MurF UDP_Penta UDP-MurNAc-Pentapeptide (13C Labeled) MurF->UDP_Penta UDP_Tri UDP-MurNAc-Tripeptide UDP_Tri->MurF LipidII Lipid II (Precursor) UDP_Penta->LipidII Translocation PBPs Transpeptidases (PBPs) LipidII->PBPs Polymerization PG Peptidoglycan (Mature Cell Wall) PBPs->PG Cross-linking

Caption: Metabolic incorporation of this compound into peptidoglycan.

Experimental_Workflow Culture 1. Bacterial Culture (Logarithmic Phase) Spike 2. Introduce Tracer (Pulse with this compound) Culture->Spike Incubate 3. Time-Course Incubation (Collect samples at t0, t1, t2...) Spike->Incubate Harvest 4. Harvest & Quench (e.g., Centrifugation, Cold Buffer) Incubate->Harvest Extract 5. Peptidoglycan Extraction (e.g., SDS boiling, Protease/Amylase) Harvest->Extract Digest 6. Enzymatic Digestion (e.g., Muramidase) Extract->Digest Analyze 7. LC-MS/MS Analysis (Separate & detect muropeptides) Digest->Analyze Data 8. Data Interpretation (Mass Isotopomer Distribution Analysis) Analyze->Data

Caption: Standard experimental workflow for this compound tracing.

Experimental Protocols

The following section outlines a generalized protocol for a this compound labeling experiment, adapted from methodologies used in stable isotope labeling studies of peptidoglycan.[4][5]

Bacterial Growth and Labeling
  • Culture Preparation : Grow the bacterial species of interest in an appropriate liquid medium at the optimal temperature with shaking to mid-logarithmic phase (e.g., OD600 of 0.4-0.6).

  • Tracer Introduction (Pulse) : Add a sterile stock solution of this compound to the culture to a final concentration typically in the range of 1-5 mM. The precise concentration should be optimized to ensure sufficient incorporation without causing metabolic burden.

  • Time-Point Sampling : Incubate the culture under normal growth conditions. Collect aliquots of the culture at defined time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the kinetics of tracer incorporation. The volume of each aliquot should be sufficient for subsequent PG extraction and analysis (e.g., 10-50 mL).

  • Cell Harvesting : Immediately harvest bacterial cells from each aliquot by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C). Discard the supernatant and wash the cell pellet with a cold buffer (e.g., PBS) to remove residual tracer.

Peptidoglycan Extraction and Digestion
  • Cell Lysis : Resuspend the cell pellet in a small volume of water and add to a boiling solution of 4-5% sodium dodecyl sulfate (SDS). Boil for 30-60 minutes to lyse the cells and denature proteins.

  • Sacculi Purification : Pellet the crude peptidoglycan sacculi by ultracentrifugation (e.g., >100,000 x g for 60 minutes). Wash the pellet repeatedly with sterile water to remove all traces of SDS.

  • Enzymatic Cleanup : To remove other contaminating macromolecules, treat the sacculi with α-amylase (to remove polysaccharides) and pronase or trypsin (to remove residual proteins). Inactivate these enzymes according to the manufacturer's protocol (e.g., by boiling).

  • Muropeptide Generation : Resuspend the purified sacculi in a suitable buffer (e.g., phosphate or ammonium acetate buffer) and digest overnight with a muramidase, such as mutanolysin or cellosyl, to break the glycan backbone. This releases the soluble muropeptide fragments.

  • Sample Preparation : Stop the digestion by boiling. Centrifuge to remove any insoluble material. The supernatant, containing the muropeptides, is then typically reduced with sodium borohydride and adjusted to the appropriate pH for chromatographic separation.

LC-MS/MS Analysis
  • Chromatography : Separate the muropeptide mixture using reverse-phase liquid chromatography (LC) with a C18 column. Use a gradient of acetonitrile in a volatile buffer like formic acid to elute the fragments.

  • Mass Spectrometry : Analyze the eluting muropeptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in full scan mode to detect all muropeptide species and their corresponding isotopologues.

  • Fragmentation : Use tandem MS (MS/MS) to fragment key muropeptide peaks to confirm their identity based on their fragmentation patterns.

Data Presentation and Interpretation

The primary output of a this compound tracing experiment is the mass isotopomer distribution (MID) for each muropeptide of interest.[6] The 13C label on the 3rd carbon of D-alanine (CH3 group) results in a +1 mass shift for each incorporated tracer molecule relative to the unlabeled (M+0) species. Since the terminal D-Ala-D-Ala dipeptide is added to the precursor, a fully labeled pentapeptide stem will incorporate two this compound molecules, resulting in a +2 mass shift.

Representative Quantitative Data

The tables below simulate the expected data for a key muropeptide, the monomeric disaccharide-pentapeptide, following a pulse with this compound.

Table 1: Mass Isotopomer Profile of Monomer Pentapeptide

Isotopologue Theoretical m/z (Monoisotopic) Description
M+0 X Unlabeled (contains only 12C D-Ala)
M+1 X + 1.00335 Contains one 13C D-Ala

| M+2 | X + 2.00670 | Contains two 13C D-Ala |

Table 2: Relative Abundance of Monomer Pentapeptide Isotopologues Over Time

Time after Pulse (min) Relative Abundance M+0 (%) Relative Abundance M+1 (%) Relative Abundance M+2 (%)
0 100.0 0.0 0.0
15 75.2 15.1 9.7
30 48.9 24.5 26.6
60 22.1 27.8 50.1

| 120 | 8.5 | 19.3 | 72.2 |

Note: Data are representative. The presence of M+1 indicates either partial labeling or metabolic scrambling, while the rise of M+2 reflects the direct incorporation of newly synthesized, fully labeled D-Ala-D-Ala dipeptides.

Interpreting Tracer Data

Data_Interpretation MS_Data Raw LC-MS Data (Extracted Ion Chromatograms) MID_Calc Calculate Mass Isotopomer Distribution (MID) for each Muropeptide at each Time Point MS_Data->MID_Calc Integration of peak areas Rate_Calc Model the Rate of Change in Labeled Fractions MID_Calc->Rate_Calc Plot % abundance vs. time Conclusion Determine Kinetic Parameters: - Synthesis Rate - Turnover Rate - Effect of Perturbations Rate_Calc->Conclusion Kinetic modeling

Caption: Logical flow for interpreting stable isotope tracing data.

By tracking the decrease in the M+0 fraction and the corresponding increase in labeled fractions (M+1, M+2, etc.), researchers can calculate the rate of new peptidoglycan synthesis.[4] This quantitative data is invaluable for:

  • Drug Development : Assessing the mechanism of action and efficacy of antibiotics that target the cell wall. A potent inhibitor would cause a rapid halt in the incorporation of the 13C label.

  • Basic Research : Understanding how bacteria modulate cell wall synthesis during different growth phases, under stress, or during host-pathogen interactions.

  • Metabolic Engineering : Quantifying metabolic flux through the D-alanine pathway.

References

Methodological & Application

Application Notes and Protocols for In Vivo NMR Studies of Bacteria Using D-Alanine-3-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, is a prime target for antimicrobial drugs. Peptidoglycan (PG) is the primary structural component of the cell wall, and its biosynthesis is a complex and highly regulated process. D-alanine is a crucial building block of PG, and its metabolic pathways are unique to bacteria, making it an excellent target for selective inhibition. The use of stable isotope-labeled compounds, such as D-Alanine-3-13C, in conjunction with in vivo Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful, non-invasive method to study bacterial cell wall biosynthesis and metabolism in real-time. This technique allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the screening of antimicrobial compounds that target the cell wall.

These application notes provide a comprehensive overview of the principles, protocols, and applications of using this compound for in vivo NMR studies of bacteria. The information is intended to guide researchers in designing and conducting experiments to investigate bacterial physiology and to aid in the discovery and development of novel antimicrobial agents.

Principle of the Method

The methodology is based on the metabolic incorporation of 13C-labeled D-alanine into the peptidoglycan of living bacteria. The 13C isotope is a stable, non-radioactive nucleus with a spin of 1/2, making it NMR-active. By supplying this compound as a precursor in the growth medium, the 13C label is incorporated into the D-alanine residues of the pentapeptide chains of peptidoglycan.

In vivo 13C NMR spectroscopy can then be used to detect the signals from the 13C-labeled D-alanine within the intact bacterial cells. The chemical shift of the 13C nucleus is sensitive to its local chemical environment, allowing for the differentiation of D-alanine in different metabolic pools, such as free intracellular D-alanine, D-alanine incorporated into peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide), and D-alanine in the mature peptidoglycan network. By monitoring the appearance and disappearance of these signals over time, it is possible to track the metabolic fate of D-alanine and to quantify the rates of key enzymatic steps in the cell wall biosynthesis pathway.

Applications

  • Elucidation of Metabolic Pathways: Tracing the flow of the 13C label from this compound through the various metabolic intermediates provides direct evidence for the activity of specific metabolic pathways.

  • Metabolic Flux Analysis: By combining in vivo NMR data with metabolic modeling, it is possible to quantify the rates (fluxes) of metabolic reactions in the peptidoglycan biosynthesis pathway.[1][2][3]

  • Mechanism of Action Studies for Antimicrobials: The effect of antibiotics that target the cell wall can be directly observed by monitoring the changes in the 13C NMR spectra of bacteria labeled with this compound. For example, inhibition of transpeptidases by β-lactam antibiotics would lead to an accumulation of 13C-labeled peptidoglycan precursors.

  • High-Throughput Screening of Antimicrobial Compounds: The method can be adapted for screening compound libraries to identify new inhibitors of bacterial cell wall biosynthesis.

  • Studying Antibiotic Resistance Mechanisms: Differences in D-alanine metabolism and peptidoglycan synthesis between antibiotic-susceptible and -resistant strains can be investigated.

Data Presentation

The quantitative data obtained from in vivo NMR studies using this compound can be summarized in the following tables for clear comparison and analysis.

Table 1: Incorporation of this compound into Peptidoglycan

Bacterial StrainGrowth ConditionThis compound Concentration (mM)Incubation Time (min)% 13C Enrichment in Peptidoglycan
Staphylococcus aureusExponential Phase130Data not available
Escherichia coliStationary Phase160Data not available
Pseudomonas aeruginosaBiofilm2120Data not available

Table 2: Metabolic Flux Rates in the Peptidoglycan Biosynthesis Pathway

Bacterial StrainConditionAlanine Racemase Flux (μmol/g/min)D-Ala-D-Ala Ligase Flux (μmol/g/min)Transpeptidase Flux (μmol/g/min)
S. aureus (Wild-type)ControlData not availableData not availableData not available
S. aureus (Wild-type)+ VancomycinData not availableData not availableData not available
S. aureus (Resistant)+ VancomycinData not availableData not availableData not available

Signaling Pathways and Experimental Workflows

D-Alanine Metabolism in Gram-Positive Bacteria

The following diagram illustrates the central role of D-alanine in the peptidoglycan and teichoic acid biosynthesis pathways in Gram-positive bacteria, such as Staphylococcus aureus.[4]

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Cell Wall L_Ala L-Alanine D_Ala_pool Intracellular This compound Pool L_Ala->D_Ala_pool Alanine Racemase (Alr) D_Ala_13C This compound (external) D_Ala_13C->D_Ala_pool D_Ala_D_Ala D-Ala-D-Ala D_Ala_pool->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) DltC_D_Ala DltC-D-Ala D_Ala_pool->DltC_D_Ala DltA Pyruvate Pyruvate Pyruvate->D_Ala_pool D-Amino Acid Transaminase (Dat) D_Glu D-Glutamate alpha_KG α-Ketoglutarate D_Glu->alpha_KG Dat UDP_MurNAc_penta UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_MurNAc_penta UDP_MurNAc_tri UDP-MurNAc-tripeptide UDP_MurNAc_tri->UDP_MurNAc_penta MurF Lipid_II Lipid II UDP_MurNAc_penta->Lipid_II MraY DltC DltC DltC->DltC_D_Ala DltB DltB DltC_D_Ala->DltB PG Peptidoglycan Lipid_II->PG Transglycosylase Transpeptidase DltD DltD DltB->DltD LTA Lipoteichoic Acid DltD->LTA D-Alanylation

Caption: D-Alanine metabolic pathways in Gram-positive bacteria.

D-Alanine Metabolism in Gram-Negative Bacteria

This diagram shows the metabolic fate of D-alanine in Gram-negative bacteria, such as Pseudomonas aeruginosa, highlighting its role in peptidoglycan synthesis and catabolism.[5]

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm L_Ala L-Alanine D_Ala_pool Intracellular This compound Pool L_Ala->D_Ala_pool Alanine Racemase (Alr, DadX) D_Ala_13C This compound (external) D_Ala_13C->D_Ala_pool Pyruvate Pyruvate D_Ala_pool->Pyruvate D-amino-acid dehydrogenase (DadA) D_Ala_D_Ala D-Ala-D-Ala D_Ala_pool->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) UDP_MurNAc_penta UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_MurNAc_penta UDP_MurNAc_tri UDP-MurNAc-tripeptide UDP_MurNAc_tri->UDP_MurNAc_penta MurF Lipid_II Lipid II UDP_MurNAc_penta->Lipid_II MraY, MurG PG Peptidoglycan Lipid_II->PG Transglycosylase Transpeptidase

Caption: D-Alanine metabolic pathways in Gram-negative bacteria.

Experimental Workflow for In Vivo NMR

The following workflow outlines the key steps for conducting in vivo NMR studies of bacteria using this compound.

G start Start culture Bacterial Cell Culture start->culture labeling Labeling with this compound culture->labeling harvest Cell Harvesting and Washing labeling->harvest nmr_sample NMR Sample Preparation harvest->nmr_sample nmr_acq In Vivo 13C NMR Data Acquisition nmr_sample->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc mfa Metabolic Flux Analysis data_proc->mfa end End mfa->end

Caption: Experimental workflow for in vivo NMR studies.

Experimental Protocols

Protocol 1: Bacterial Cell Culture and Labeling

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Sterile flasks and centrifuge tubes

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Inoculate a starter culture of the bacterial strain in the appropriate growth medium and grow overnight at the optimal temperature with shaking.

  • The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of 0.05-0.1.

  • Incubate the culture with shaking at the optimal temperature until it reaches the desired growth phase (e.g., mid-exponential phase, OD600 ≈ 0.4-0.6).

  • Add a sterile stock solution of this compound to the culture to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically for each bacterial strain.

  • Continue to incubate the culture under the same conditions for a specific period to allow for the incorporation of the labeled D-alanine. The labeling time can range from a few minutes to several hours, depending on the experimental goals. For kinetic studies, samples can be taken at multiple time points.

Protocol 2: Sample Preparation for In Vivo NMR

Materials:

  • Labeled bacterial culture

  • Ice-cold phosphate-buffered saline (PBS) or appropriate buffer

  • Centrifuge

  • NMR tubes (5 mm or as required by the spectrometer)

  • D2O (Deuterium oxide)

Procedure:

  • Rapidly cool the labeled bacterial culture on ice to quench metabolic activity.

  • Harvest the bacterial cells by centrifugation at 4°C (e.g., 5000 x g for 10 minutes).

  • Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any unincorporated this compound from the medium.

  • After the final wash, resuspend the cell pellet in a minimal volume of PBS or NMR buffer. The cell density should be as high as possible to maximize the signal-to-noise ratio in the NMR experiment.

  • Add D2O to the cell suspension to a final concentration of 10-20% (v/v) to provide a lock signal for the NMR spectrometer.

  • Transfer the cell suspension to an NMR tube and keep it on ice until the NMR measurement.

Protocol 3: In Vivo 13C NMR Spectroscopy

Materials:

  • NMR spectrometer equipped with a 13C-sensitive probe (e.g., broadband or cryoprobe)

  • Prepared bacterial cell sample in an NMR tube

Procedure:

  • Insert the NMR tube into the spectrometer. Ensure the temperature of the sample is maintained at the optimal growth temperature of the bacteria throughout the experiment using the spectrometer's temperature control unit.

  • Tune and match the 13C probe to the sample.

  • Acquire a 1D 13C NMR spectrum. Typical acquisition parameters may include:

    • Pulse sequence: A simple pulse-acquire sequence with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Spectral width: ~200-250 ppm, centered around 100 ppm.

    • Number of scans: This will depend on the cell density and the level of 13C enrichment. It can range from a few hundred to several thousand scans.

    • Relaxation delay: 1-2 seconds.

  • For kinetic studies, acquire a series of 1D 13C NMR spectra over time to monitor the incorporation of the 13C label into different metabolic pools.

  • More advanced NMR experiments, such as 2D 1H-13C HSQC, can be used for more detailed analysis and to resolve overlapping signals, although these require longer acquisition times.

Protocol 4: NMR Data Processing and Analysis

Software:

  • NMR data processing software (e.g., TopSpin, Mnova, NMRPipe)

Procedure:

  • Apply a line-broadening exponential function to the free induction decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier transform to convert the FID into the frequency domain spectrum.

  • Phase and baseline correct the spectrum.

  • Reference the chemical shifts. The methyl carbon of this compound typically resonates around 17 ppm.

  • Integrate the peaks corresponding to the 13C-labeled D-alanine in different metabolic pools. The relative integrals of these peaks can be used to determine the distribution of the label.

  • For kinetic data, plot the integral values as a function of time to determine the rates of incorporation.

Conclusion

The use of this compound in combination with in vivo NMR spectroscopy offers a powerful and versatile platform for studying bacterial cell wall biosynthesis and metabolism. The detailed protocols and application notes provided here serve as a guide for researchers to employ this technique in their own studies. This approach has the potential to significantly advance our understanding of bacterial physiology and to accelerate the discovery of new antimicrobial drugs that target the essential peptidoglycan biosynthesis pathway. Further research and development of this methodology will continue to provide valuable insights into the complex world of bacteria.

References

Application Notes and Protocols for Peptidoglycan Biosynthesis Analysis using D-Alanine-3-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic stress. The biosynthesis of PG is a complex process involving a series of enzymatic reactions that are prime targets for antimicrobial drugs. Understanding the dynamics of PG biosynthesis and remodeling is crucial for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

Stable isotope labeling with compounds such as D-Alanine-3-13C offers a powerful tool for tracing the metabolic fate of precursors into the intricate PG network. By incorporating a carbon-13 isotope at a specific position in D-alanine, a key building block of the PG peptide stem, researchers can quantitatively and qualitatively analyze PG biosynthesis, turnover, and the effects of antibiotics using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

These application notes provide detailed protocols for the use of this compound in the analysis of bacterial peptidoglycan biosynthesis, aimed at researchers in academia and professionals in the pharmaceutical industry.

Key Applications

  • Quantitative analysis of peptidoglycan biosynthesis and turnover rates: Determine the rate at which new PG is synthesized and incorporated into the cell wall.

  • Mechanism of action studies for novel antibiotics: Elucidate how new antimicrobial compounds interfere with specific steps in the PG biosynthesis pathway.

  • Investigating bacterial cell wall remodeling: Study the dynamic processes of PG modification and degradation during cell growth, division, and in response to environmental stimuli.

  • High-throughput screening for inhibitors of PG biosynthesis: Develop assays to screen for new drug candidates that target the cell wall.

Experimental Protocols

1. Bacterial Cell Culture and Labeling with this compound

This protocol describes the metabolic labeling of bacteria with this compound. The optimal concentration of the labeled amino acid and the labeling time may vary depending on the bacterial species and growth conditions.

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • This compound (sterile solution)

  • Spectrophotometer

  • Incubator shaker

  • Centrifuge and sterile centrifuge tubes

Protocol:

  • Inoculate a starter culture of the bacterial strain in the appropriate growth medium and grow overnight at the optimal temperature with shaking.

  • The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of 0.05-0.1.

  • Incubate the culture with shaking at the optimal temperature until it reaches the early to mid-exponential growth phase (OD600 ≈ 0.4-0.6).

  • Add a sterile solution of this compound to the culture to a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each bacterial strain to ensure efficient incorporation without affecting cell viability.

  • Continue to incubate the culture for a specific period to allow for the incorporation of the labeled D-alanine into the peptidoglycan. The labeling time can range from a short pulse (e.g., 10-30 minutes) to several generations, depending on the experimental goals.

  • Harvest the bacterial cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated this compound.

  • The labeled bacterial pellets can be stored at -80°C for subsequent peptidoglycan extraction.

2. Peptidoglycan Extraction and Purification

This protocol describes the isolation of peptidoglycan from labeled bacterial cells.

Materials:

  • Labeled bacterial cell pellet

  • Boiling 4% sodium dodecyl sulfate (SDS) solution

  • Pronase E or trypsin solution

  • Tris-HCl buffer

  • Ultracentrifuge and tubes

  • Water bath or heating block

Protocol:

  • Resuspend the bacterial cell pellet in pre-warmed PBS.

  • Add the cell suspension to an equal volume of boiling 4% SDS solution to lyse the cells and denature proteins.

  • Boil the mixture for 30 minutes with constant stirring.

  • Allow the sample to cool to room temperature.

  • Pellet the crude peptidoglycan by ultracentrifugation at 100,000 x g for 60 minutes at 25°C.

  • Wash the pellet extensively with sterile, distilled water to remove the SDS. This may require multiple rounds of resuspension and centrifugation.

  • To remove any remaining proteins, treat the peptidoglycan sample with a protease such as Pronase E or trypsin (typically at a concentration of 100 µg/mL in Tris-HCl buffer) and incubate at 37°C for 2-4 hours.

  • Inactivate the protease by boiling the sample for 15 minutes.

  • Wash the purified peptidoglycan pellet several times with sterile, distilled water to remove the digested peptides and enzyme.

  • Lyophilize the purified peptidoglycan for long-term storage or proceed to the next step.

3. Muropeptide Analysis by LC-MS/MS

This protocol outlines the digestion of purified peptidoglycan into muropeptides and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Purified 13C-labeled peptidoglycan

  • Cellosyl (muramidase) or mutanolysin

  • Sodium phosphate buffer

  • Orthophosphoric acid

  • LC-MS/MS system (e.g., a high-resolution mass spectrometer coupled to a UHPLC system)

  • C18 reverse-phase HPLC column

Protocol:

  • Resuspend the purified peptidoglycan in sodium phosphate buffer.

  • Add Cellosyl or mutanolysin to the suspension to digest the glycan backbone of the peptidoglycan. Incubate at 37°C overnight.

  • Stop the enzymatic digestion by heating the sample at 100°C for 10 minutes.

  • Centrifuge the sample to pellet any insoluble material.

  • Reduce the muropeptides by adding sodium borohydride and incubating for 30 minutes at room temperature.

  • Adjust the pH of the muropeptide mixture to 2-3 with orthophosphoric acid.

  • Analyze the muropeptide mixture by LC-MS/MS.

    • Separate the muropeptides using a C18 reverse-phase column with a gradient of acetonitrile in water containing 0.1% formic acid.

    • Acquire mass spectra in positive ion mode. .

    • Perform tandem MS (MS/MS) on the detected muropeptide ions to confirm their identity and determine the position of the 13C label.

Data Presentation

Table 1: Representative Quantitative Data of Peptidoglycan Synthesis in E. coli

Muropeptide SpeciesUnlabeled Abundance (%)13C-Labeled Abundance (%) after 30 min PulseFold Change
Monomer (Disaccharide-tripeptide)25.3 ± 2.135.8 ± 3.51.42
Monomer (Disaccharide-tetrapeptide)45.1 ± 3.858.2 ± 4.11.29
Dimer (Bis-disaccharide-tetrapeptide-tripeptide)15.6 ± 1.522.4 ± 2.01.44
Trimer5.2 ± 0.88.1 ± 1.11.56
Total Cross-linking 30.4 ± 2.9 38.7 ± 3.3 1.27

Note: This table presents hypothetical data for illustrative purposes, based on typical results from stable isotope labeling experiments. Actual results will vary depending on the bacterial species, growth conditions, and labeling parameters.

Visualizations

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala MurC UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_L_Ala->UDP_MurNAc_tripeptide MurD, MurE UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (13C Labeled) UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF D_Ala_3_13C This compound (Labeled Precursor) D_Ala_D_Ala D-Ala-D-Ala (13C Labeled) D_Ala_3_13C->D_Ala_D_Ala Ddl D_Ala_D_Ala->UDP_MurNAc_pentapeptide Lipid_I Lipid I (13C Labeled) UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II (13C Labeled) Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan (13C Labeled) Lipid_II->Nascent_PG Flippase (MurJ) Crosslinked_PG Cross-linked Peptidoglycan (13C Labeled) Nascent_PG->Crosslinked_PG Transglycosylases & Transpeptidases (PBPs)

Caption: Incorporation of this compound into the peptidoglycan biosynthesis pathway.

Experimental_Workflow start Bacterial Culture labeling Metabolic Labeling with This compound start->labeling harvest Cell Harvesting and Washing labeling->harvest pg_extraction Peptidoglycan Extraction and Purification harvest->pg_extraction digestion Enzymatic Digestion (e.g., with Cellosyl) pg_extraction->digestion analysis Analysis digestion->analysis lc_ms LC-MS/MS Analysis of Muropeptides analysis->lc_ms Qualitative and Quantitative Analysis nmr Solid-State NMR of Intact Peptidoglycan analysis->nmr Structural Analysis data_analysis Data Analysis and Interpretation lc_ms->data_analysis nmr->data_analysis end Results data_analysis->end

Caption: Experimental workflow for peptidoglycan analysis using this compound.

Application Notes and Protocols for D-Alanine-3-13C as a Tracer in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Tracing Bacterial and Mammalian Metabolism with D-Alanine-3-13C

Introduction

D-Alanine is a stereoisomer of the more common L-alanine and plays distinct and crucial roles in different biological systems. In bacteria, D-alanine is an essential building block of the peptidoglycan cell wall, a structure absent in mammals. This makes the metabolic pathways involving D-alanine a prime target for antimicrobial drug development. In mammals, D-alanine is primarily metabolized by the flavoenzyme D-amino acid oxidase (DAO), which converts it to pyruvate. The use of stably labeled this compound as a tracer allows for the precise tracking of its metabolic fate in both bacterial and mammalian systems, providing valuable insights into metabolic fluxes and enzyme activities.

Principle of this compound Tracing

Stable isotope tracing with this compound involves introducing the labeled compound into a biological system (e.g., cell culture, tissue perfusion) and monitoring the incorporation of the 13C label into downstream metabolites. The position of the label on the third carbon (the methyl group) is strategic, as it allows for the tracking of the carbon skeleton through various metabolic transformations. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the 13C-labeled metabolites. This information can be used to elucidate metabolic pathways, measure metabolic fluxes, and assess the impact of genetic modifications or drug treatments on cellular metabolism.

Applications

  • Bacterial Metabolism and Antimicrobial Drug Development:

    • Tracing the incorporation of this compound into the peptidoglycan synthesis pathway can be used to screen for and characterize the mechanism of action of antibiotics that target the bacterial cell wall.

    • Quantifying the flux through the D-alanine metabolic pathways can help in understanding bacterial physiology and identifying potential new drug targets.

  • Mammalian Metabolism and Disease Research:

    • Measuring the activity of D-amino acid oxidase (DAO) in tissues is crucial, as altered DAO activity has been linked to neurological disorders such as schizophrenia.

    • Tracing the entry of the 13C label from D-alanine into central carbon metabolism (via pyruvate) can provide information on gluconeogenesis, the tricarboxylic acid (TCA) cycle, and other interconnected pathways.[1]

Quantitative Data Summary

The following tables summarize quantitative data from studies using 13C-labeled D-alanine as a tracer in mammalian liver metabolism.

Table 1: Enrichment and Metabolic Flux Ratios in Perfused Rat Liver [1]

ParameterValueDescription
D-alanine pool enrichment70%The percentage of the total D-alanine pool that is 13C-labeled following infusion.
Pyruvate Dehydrogenase / Pyruvate Carboxylase Activity Ratio~28%The relative flux of pyruvate entering the TCA cycle via pyruvate dehydrogenase versus anaplerosis via pyruvate carboxylase.
PEP Kinase / PEP to Glucose Flux Ratio~42%The ratio of phosphoenolpyruvate (PEP) flux through PEP kinase compared to the flux towards glucose synthesis.

Metabolic Pathways and Experimental Workflows

Bacterial D-Alanine Metabolism

The primary fate of D-alanine in most bacteria is its incorporation into the peptidoglycan cell wall. This process is initiated by the conversion of L-alanine to D-alanine by alanine racemase.

bacterial_d_alanine_metabolism L_Alanine L-Alanine D_Alanine_13C This compound L_Alanine->D_Alanine_13C Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala D_Alanine_13C->D_Ala_D_Ala D-Ala-D-Ala Ligase UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide D_Ala_D_Ala->UDP_MurNAc_pentapeptide Peptidoglycan Peptidoglycan UDP_MurNAc_pentapeptide->Peptidoglycan Transglycosylation & Transpeptidation

Caption: Bacterial D-Alanine Metabolism for Peptidoglycan Synthesis.

Mammalian D-Alanine Metabolism

In mammals, D-alanine is primarily catabolized in the liver and kidney by D-amino acid oxidase (DAO) to pyruvate, which can then enter central carbon metabolism.

mammalian_d_alanine_metabolism D_Alanine_13C This compound Pyruvate_13C Pyruvate-3-13C D_Alanine_13C->Pyruvate_13C D-amino acid oxidase (DAO) Acetyl_CoA_13C Acetyl-CoA Pyruvate_13C->Acetyl_CoA_13C Pyruvate Dehydrogenase Oxaloacetate_13C Oxaloacetate Pyruvate_13C->Oxaloacetate_13C Pyruvate Carboxylase TCA_Cycle TCA Cycle Acetyl_CoA_13C->TCA_Cycle Oxaloacetate_13C->TCA_Cycle Gluconeogenesis Gluconeogenesis Oxaloacetate_13C->Gluconeogenesis Glucose_13C Glucose Gluconeogenesis->Glucose_13C

Caption: Mammalian D-Alanine Metabolism and Entry into Central Carbon Pathways.

General Experimental Workflow for this compound Tracing

The following diagram outlines a typical workflow for a metabolomics experiment using this compound.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture Cell Culture (Bacterial or Mammalian) Labeling Incubate with This compound Cell_Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS or NMR Analysis Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: General workflow for this compound tracer experiments.

Experimental Protocols

Protocol 1: Bacterial Cell Culture Labeling and Metabolite Extraction

Objective: To label bacterial cells with this compound for the analysis of peptidoglycan synthesis and central carbon metabolism.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound (sterile solution)

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Centrifuge capable of reaching -20°C

  • Lyophilizer

Procedure:

  • Grow a bacterial culture to the mid-exponential phase in the appropriate growth medium.

  • Add this compound to the culture to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

  • Continue to incubate the culture for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to monitor the dynamics of label incorporation.

  • To quench metabolic activity, rapidly harvest the cells by centrifugation at 4°C.

  • Resuspend the cell pellet in ice-cold quenching solution.

  • Centrifuge the quenched cells at -20°C to pellet them.

  • For metabolite extraction, resuspend the cell pellet in the pre-chilled extraction solvent.

  • Lyse the cells using a suitable method (e.g., bead beating, sonication) at a low temperature.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

  • Dry the metabolite extract, for example, by using a lyophilizer or a vacuum concentrator.

  • Store the dried extract at -80°C until analysis.

Protocol 2: Mammalian Cell Culture Labeling and Metabolite Extraction

Objective: To label mammalian cells with this compound to study DAO activity and the entry of the label into central carbon metabolism.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM)

  • This compound (sterile solution)

  • Ice-cold saline solution

  • Quenching and extraction solvent (e.g., 80% methanol, -80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • Culture mammalian cells to a confluence of 80-90%.

  • Replace the culture medium with fresh medium containing this compound at a final concentration of 0.5-2 mM.

  • Incubate the cells for a defined period (e.g., 1, 4, 8, 24 hours).

  • To quench metabolism, aspirate the labeling medium and wash the cells rapidly with ice-cold saline.

  • Immediately add the pre-chilled quenching and extraction solvent to the culture plate.

  • Scrape the cells from the plate in the presence of the extraction solvent.

  • Collect the cell lysate into a microcentrifuge tube.

  • Centrifuge at high speed for 10 minutes at 4°C to pellet cell debris and proteins.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the extract and store at -80°C until analysis.

Protocol 3: Analysis by Mass Spectrometry (LC-MS)

Objective: To identify and quantify 13C-labeled metabolites from this compound tracing experiments.

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

  • Separate the metabolites using liquid chromatography (LC) with a column appropriate for polar metabolites (e.g., HILIC or reversed-phase with an ion-pairing agent).

  • Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire data in both full scan mode to identify potential labeled compounds and in MS/MS mode to confirm their identity.

  • For quantitative analysis, develop a targeted method using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for this compound and its expected downstream metabolites (e.g., pyruvate, lactate, TCA cycle intermediates).

  • Process the data using software that can determine the mass isotopologue distribution for each metabolite of interest. This will reveal the extent of 13C incorporation.

Protocol 4: Analysis by NMR Spectroscopy

Objective: To analyze the positional 13C enrichment in metabolites from this compound tracing experiments.

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D2O) with a known concentration of an internal standard (e.g., DSS).

  • Acquire 1D and 2D 13C NMR spectra on a high-field NMR spectrometer.

  • The 1D 13C spectrum will show signals from the 13C-enriched carbons, allowing for the identification of labeled metabolites based on their chemical shifts.

  • 2D NMR experiments, such as 1H-13C HSQC, can be used to confirm the identity of the labeled metabolites.

  • Quantify the 13C enrichment at specific carbon positions by integrating the signals in the 13C NMR spectrum and comparing them to the internal standard or to the total metabolite concentration determined by 1H NMR.

References

Application Notes and Protocols: Quantification of D-Alanine-3-¹³C Incorporation in Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential structure, is primarily composed of peptidoglycan (PG), a polymer of sugars and amino acids. The integrity of the PG is crucial for bacterial survival, making its biosynthesis an attractive target for antimicrobial drugs. D-alanine is a key component of the pentapeptide stem of the PG precursor, Lipid II. The terminal D-alanyl-D-alanine (D-Ala-D-Ala) motif is particularly important as it is the substrate for transpeptidases that cross-link the glycan strands, providing the cell wall with its structural rigidity.[1]

Stable isotope labeling with compounds like D-Alanine-3-¹³C offers a powerful method to probe PG synthesis and remodeling. By tracing the incorporation of the labeled D-alanine, researchers can quantify the rate of new cell wall synthesis, assess the effects of antibiotics that target the cell wall, and study PG dynamics in various physiological states. This application note provides detailed protocols for the incorporation of D-Alanine-3-¹³C into bacterial cell walls and its subsequent quantification using mass spectrometry.

Key Applications

  • Antimicrobial Drug Discovery: Evaluate the efficacy of antibiotics that inhibit cell wall synthesis by measuring the reduction in D-Alanine-3-¹³C incorporation.

  • Bacterial Physiology: Study the dynamics of cell wall synthesis and turnover during different growth phases, in response to environmental stress, or in mutant strains.

  • Host-Pathogen Interactions: Investigate bacterial cell wall remodeling during infection.

Experimental Overview

The general workflow for quantifying D-Alanine-3-¹³C incorporation involves several key steps:

  • Isotopic Labeling: Growing bacterial cultures in the presence of D-Alanine-3-¹³C.

  • Cell Wall Isolation: Harvesting the bacterial cells and purifying the peptidoglycan sacculi.

  • Hydrolysis: Breaking down the peptidoglycan into its constituent amino acids.

  • Derivatization: Chemically modifying the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Separating and detecting the labeled and unlabeled D-alanine to determine the extent of incorporation.

Alternatively, for a more detailed structural analysis, the isolated peptidoglycan can be digested with muramidases to generate muropeptides, which are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Signaling and Biosynthetic Pathways

D-Alanine Incorporation into Peptidoglycan

D-alanine is incorporated into the peptidoglycan precursor in the cytoplasm. The process begins with the conversion of L-alanine to D-alanine by the enzyme alanine racemase. Subsequently, D-alanine-D-alanine ligase (Ddl) catalyzes the formation of the D-Ala-D-Ala dipeptide.[2] This dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, forming the UDP-MurNAc-pentapeptide, the immediate precursor for Lipid II synthesis.

Peptidoglycan_Precursor_Synthesis L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) UDP_MurNAc_Pentapeptide UDP-MurNAc-Pentapeptide D_Ala_D_Ala->UDP_MurNAc_Pentapeptide UDP_MurNAc_Tripeptide UDP-MurNAc-Tripeptide UDP_MurNAc_Tripeptide->UDP_MurNAc_Pentapeptide MurF Lipid_II Lipid II UDP_MurNAc_Pentapeptide->Lipid_II MraY, MurG Cell_Wall Cell Wall Lipid_II->Cell_Wall Transglycosylases Transpeptidases

D-Alanine incorporation into the peptidoglycan precursor.

Experimental Protocols

Protocol 1: Isotopic Labeling of Bacteria with D-Alanine-3-¹³C

This protocol describes the general procedure for labeling bacteria with D-Alanine-3-¹³C. The optimal concentration of the labeled amino acid and the labeling time should be determined empirically for each bacterial species and experimental condition.

Materials:

  • Bacterial strain of interest (e.g., Escherichia coli, Bacillus subtilis)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani (LB) broth, Mueller-Hinton broth)

  • D-Alanine-3-¹³C (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Prepare a starter culture: Inoculate 5 mL of the appropriate growth medium with a single colony of the bacterial strain. Incubate overnight at the optimal temperature with shaking.

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed growth medium.

  • Grow to mid-log phase: Incubate the culture with shaking until it reaches the mid-logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).

  • Add D-Alanine-3-¹³C: Add D-Alanine-3-¹³C to the culture to a final concentration of 1-5 mM. The exact concentration may need to be optimized.

  • Continue incubation: Continue to incubate the culture for a period equivalent to one to two doubling times to allow for efficient incorporation of the labeled D-alanine.

  • Harvest cells: Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash cells: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium.

  • Store pellet: The cell pellet can be stored at -80°C until required for cell wall isolation.

Protocol 2: Isolation of Bacterial Peptidoglycan

This protocol describes the isolation of crude peptidoglycan from bacterial cells.

Materials:

  • Bacterial cell pellet from Protocol 1

  • Boiling 4% Sodium Dodecyl Sulfate (SDS) solution

  • DNase I

  • RNase A

  • Trypsin

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Ultrapure water

  • Ultracentrifuge

Procedure:

  • Resuspend cell pellet: Resuspend the bacterial cell pellet in an appropriate volume of ultrapure water.

  • Lyse cells: Add an equal volume of boiling 8% SDS (final concentration 4%) and boil for 30 minutes with stirring. This step lyses the cells and denatures proteins.

  • Cool and centrifuge: Allow the lysate to cool to room temperature and then centrifuge at 100,000 x g for 60 minutes at 25°C to pellet the crude peptidoglycan.

  • Wash with water: Wash the pellet repeatedly with ultrapure water to remove the SDS. This may require several rounds of resuspension and centrifugation.

  • Enzymatic digestion of contaminants: Resuspend the pellet in Tris-HCl buffer containing DNase I (10 µg/mL) and RNase A (50 µg/mL). Incubate at 37°C for 2 hours.

  • Protease treatment: Add trypsin to a final concentration of 100 µg/mL and incubate for an additional 4 hours at 37°C to digest any remaining proteins.

  • Inactivate enzymes: Inactivate the enzymes by boiling for 15 minutes.

  • Final washes: Wash the purified peptidoglycan pellet three times with ultrapure water.

  • Lyophilize: Lyophilize the final pellet to obtain a dry powder of purified peptidoglycan.

Protocol 3: Quantification of D-Alanine-3-¹³C by GC-MS

This protocol details the acid hydrolysis of peptidoglycan, derivatization of the resulting amino acids, and analysis by GC-MS.

Materials:

  • Lyophilized peptidoglycan

  • 6 M HCl

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCI

  • Anhydrous acetonitrile

  • Heating block

  • GC-MS system with a chiral column (e.g., Chirasil-Val)

Procedure:

  • Acid Hydrolysis:

    • Place a known amount (e.g., 1 mg) of lyophilized peptidoglycan into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 16-24 hours.

    • After hydrolysis, cool the tube and open it carefully.

    • Evaporate the HCl under a stream of nitrogen gas.

    • Resuspend the dried hydrolysate in a known volume of ultrapure water.

  • Derivatization:

    • Transfer a portion of the hydrolysate to a fresh microcentrifuge tube and dry it completely under nitrogen.

    • Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

    • Seal the tube and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a chiral column to separate the D- and L-alanine enantiomers.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to monitor the characteristic ions for the derivatized D-alanine. For ¹²C-D-alanine, the [M-57]⁺ ion is typically monitored, while for ¹³C-D-alanine, the corresponding ion will have an m/z shift of +1.

    • The percentage of ¹³C incorporation can be calculated from the relative peak areas of the labeled and unlabeled D-alanine.

Data Presentation

The quantitative data from the GC-MS analysis can be summarized in a table for easy comparison across different experimental conditions.

Sample IDTreatment% ¹³C-D-Alanine IncorporationStandard Deviation
WT_1Untreated Control85.22.1
WT_2Antibiotic X (MIC)15.71.5
WT_3Antibiotic X (2xMIC)5.30.8
Mutant_A_1Untreated42.63.5
Mutant_A_2Antibiotic X (MIC)8.11.1

Table 1: Example data showing the quantification of D-Alanine-3-¹³C incorporation in a wild-type (WT) and mutant bacterial strain under different antibiotic treatment conditions.

For LC-MS analysis of muropeptides, the data can be presented as the percentage of specific muropeptide species containing the ¹³C label. For example, in a study on vancomycin-resistant Enterococcus faecalis, the percentage of muropeptides with a pentapeptide stem terminating in D-Ala-D-Lac was determined.[3]

Growth PhaseTreatment% Muropeptides with D-Ala-D-Ala% Muropeptides with D-Ala-D-Lac
Mid-exponentialNo Vancomycin>99<1
Mid-exponentialWith Vancomycin7426
StationaryNo Vancomycin>99<1
StationaryWith Vancomycin4357

Table 2: Example data adapted from a study on vancomycin-resistant Enterococcus faecalis, showing the relative abundance of different muropeptide species.[3]

Experimental Workflow Visualization

The overall experimental workflow can be visualized as follows:

Experimental_Workflow Culture Bacterial Culture (Mid-log phase) Labeling Add D-Alanine-3-¹³C (Incubate 1-2 doublings) Culture->Labeling Harvest Harvest and Wash Cells Labeling->Harvest Isolation Peptidoglycan Isolation (SDS, Enzymes) Harvest->Isolation Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Isolation->Hydrolysis Derivatization Derivatization (MTBSTFA) Hydrolysis->Derivatization GCMS GC-MS Analysis (Chiral Column, SIM) Derivatization->GCMS Quantification Data Analysis and Quantification GCMS->Quantification

Overall experimental workflow for ¹³C-D-Alanine quantification.

Troubleshooting and Considerations

  • Toxicity of Labeled Compound: At high concentrations, some labeled compounds can be toxic to bacteria. It is important to perform a dose-response curve to determine the optimal, non-toxic concentration of D-Alanine-3-¹³C.

  • Incomplete Hydrolysis: Incomplete hydrolysis of the peptidoglycan will lead to an underestimation of D-alanine content. Ensure that the hydrolysis is carried out for a sufficient duration and at the correct temperature.

  • Derivatization Efficiency: The derivatization reaction must go to completion for accurate quantification. Ensure that all reagents are anhydrous and that the reaction is carried out under the specified conditions.

  • Matrix Effects in Mass Spectrometry: Complex biological samples can sometimes interfere with ionization in the mass spectrometer. Proper sample cleanup and the use of internal standards can help to mitigate these effects.

  • Alternative Analytical Methods: While GC-MS is a robust method for quantifying total D-alanine incorporation, LC-MS/MS analysis of muropeptides provides more detailed structural information about the location of the labeled D-alanine within the peptidoglycan.[4] The choice of method will depend on the specific research question.

These application notes and protocols provide a comprehensive guide for researchers interested in using D-Alanine-3-¹³C to study bacterial cell wall biosynthesis. By carefully following these procedures, it is possible to obtain high-quality, quantitative data on the dynamics of peptidoglycan synthesis and remodeling.

References

Application Notes and Protocols for D-Alanine-3-13C Labeling in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C, allows for the precise tracking of atoms through metabolic pathways. D-alanine is a crucial component of the bacterial cell wall, specifically in the peptidoglycan and teichoic acid structures.[1] Consequently, labeling studies with isotopes of D-alanine can provide valuable insights into the dynamics of cell wall synthesis, remodeling, and the efficacy of antimicrobial agents that target these pathways.

This document provides detailed application notes and protocols for utilizing D-Alanine-3-¹³C as a tracer for metabolic flux analysis in bacteria. The focus is on quantifying the incorporation of D-alanine into the cell wall, a critical process for bacterial viability and a key target for antibiotic development.

Principle

The core principle of this application is to introduce D-Alanine-3-¹³C into a bacterial culture. The bacteria will then utilize this labeled D-alanine for the synthesis of their cell wall components. By isolating these components and analyzing the isotopic enrichment of D-alanine using mass spectrometry, we can quantify the flux of exogenous D-alanine into the peptidoglycan and teichoic acids. This data can reveal the rates of cell wall synthesis and turnover, and how these rates are affected by genetic modifications or the presence of antibiotics.

Key Metabolic Pathways

D-alanine is primarily incorporated into the bacterial cell wall through two major pathways: peptidoglycan synthesis and teichoic acid modification.

  • Peptidoglycan Synthesis: D-alanine is a key component of the pentapeptide side chains of peptidoglycan. The final two residues of this pentapeptide are D-alanyl-D-alanine, which are essential for the cross-linking reactions that provide structural integrity to the cell wall.

  • Teichoic Acid D-alanylation: In many Gram-positive bacteria, D-alanine is esterified to lipoteichoic acids (LTA) and wall teichoic acids (WTA). This modification modulates the net charge of the cell surface, influencing interactions with cationic antimicrobial peptides and host defense mechanisms.

The central enzymes in D-alanine metabolism include Alanine Racemase (Alr), which converts L-alanine to D-alanine, and D-amino acid transaminase (Dat), which can also synthesize D-alanine.[1]

Below are diagrams illustrating the key metabolic pathways and the experimental workflow.

D_Alanine_Metabolism cluster_cytoplasm Cytoplasm cluster_cell_wall Cell Wall Synthesis & Modification L_Alanine L-Alanine D_Alanine_pool D-Alanine Pool L_Alanine->D_Alanine_pool Alanine Racemase (Alr) Pyruvate Pyruvate Pyruvate->D_Alanine_pool D-amino acid transaminase (Dat) D_Glutamate D-Glutamate alpha_KG α-Ketoglutarate D_Alanine_3_13C D-Alanine-3-13C (exogenous) D_Alanine_3_13C->D_Alanine_pool D_Ala_D_Ala D-Ala-D-Ala D_Alanine_pool->D_Ala_D_Ala D-Ala-D-Ala ligase D_Ala_DltC D-Ala-DltC D_Alanine_pool->D_Ala_DltC DltA UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_MurNAc_pentapeptide UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF Peptidoglycan Peptidoglycan UDP_MurNAc_pentapeptide->Peptidoglycan Transglycosylation & Transpeptidation DltA DltA DltC DltC Teichoic_Acid Teichoic Acid D_Ala_DltC->Teichoic_Acid DltB, DltD

Caption: Metabolic pathway of D-Alanine incorporation into the bacterial cell wall.

Experimental_Workflow start Bacterial Culture (e.g., S. aureus, E. coli) labeling Addition of this compound start->labeling incubation Incubation and Growth (Mid-log phase) labeling->incubation harvest Cell Harvesting (Centrifugation) incubation->harvest extraction Peptidoglycan Isolation (e.g., Hot TCA/SDS treatment) harvest->extraction hydrolysis Acid Hydrolysis (e.g., 6M HCl) extraction->hydrolysis derivatization Amino Acid Derivatization (e.g., MTBSTFA) hydrolysis->derivatization analysis GC-MS Analysis derivatization->analysis data_processing Data Processing and Flux Calculation analysis->data_processing end Metabolic Flux Map data_processing->end

Caption: Experimental workflow for D-Alanine-3-¹³C metabolic flux analysis.

Experimental Protocols

Protocol 1: D-Alanine-3-¹³C Labeling of Bacterial Cultures

Objective: To incorporate D-Alanine-3-¹³C into the cell wall of a model bacterium (e.g., Staphylococcus aureus or Escherichia coli).

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth for S. aureus, Luria-Bertani Broth for E. coli)

  • D-Alanine-3-¹³C (powder)

  • Sterile, baffled flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare a starter culture of the bacterial strain by inoculating 5 mL of growth medium and incubating overnight at the optimal temperature (e.g., 37°C) with shaking.

  • Inoculate a larger volume of fresh growth medium (e.g., 50 mL in a 250 mL baffled flask) with the overnight culture to an initial OD₆₀₀ of ~0.05.

  • Incubate the culture at the optimal temperature with shaking until it reaches the mid-logarithmic growth phase (OD₆₀₀ of ~0.4-0.6).

  • Prepare a sterile stock solution of D-Alanine-3-¹³C. A final concentration of 1-5 mM in the culture is a good starting point, but this may need to be optimized.

  • Add the D-Alanine-3-¹³C stock solution to the bacterial culture.

  • Continue to incubate the culture under the same conditions for a period that allows for significant incorporation into the cell wall. This is typically 1-2 cell doubling times.

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any remaining labeled medium.

  • The cell pellet can be stored at -80°C or proceed directly to Protocol 2.

Protocol 2: Peptidoglycan Isolation and Hydrolysis

Objective: To isolate the peptidoglycan from the bacterial cell pellet and hydrolyze it to release constituent amino acids.

Materials:

  • Bacterial cell pellet from Protocol 1

  • Boiling 4% Sodium Dodecyl Sulfate (SDS) solution

  • DNase and RNase

  • Trypsin

  • Trichloroacetic acid (TCA)

  • 6M Hydrochloric Acid (HCl)

  • Heating block or oven

Procedure:

  • Resuspend the cell pellet in an appropriate buffer and boil in 4% SDS for 30 minutes to lyse the cells and solubilize membranes and proteins.

  • Centrifuge to pellet the crude peptidoglycan. Wash the pellet extensively with sterile water to remove all traces of SDS.

  • Treat the pellet with DNase and RNase to remove contaminating nucleic acids.

  • Treat with trypsin to digest any remaining proteins.

  • For Gram-positive bacteria, teichoic acids can be removed by treatment with cold 10% TCA.

  • Wash the purified peptidoglycan pellet with sterile water until the pH is neutral.

  • Lyophilize the purified peptidoglycan.

  • Add 6M HCl to the lyophilized peptidoglycan and hydrolyze at 110°C for 16-24 hours.

  • Remove the HCl by evaporation under a stream of nitrogen or by using a speed vacuum.

  • The dried hydrolysate, containing the amino acids from the peptidoglycan, is now ready for derivatization.

Protocol 3: Derivatization and GC-MS Analysis

Objective: To derivatize the amino acids for volatility and analyze the isotopic enrichment of D-alanine by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried peptidoglycan hydrolysate from Protocol 2

  • Derivatization reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)

  • Acetonitrile

  • GC-MS system equipped with an appropriate column (e.g., DB-5ms)

Procedure:

  • Resuspend the dried hydrolysate in 50 µL of acetonitrile.

  • Add 50 µL of MTBSTFA (+1% TBDMSCI).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Centrifuge briefly to pellet any debris.

  • Inject 1 µL of the supernatant onto the GC-MS.

  • The GC-MS method should be optimized for the separation of amino acid derivatives. A typical temperature program would start at a low temperature and ramp up to around 300°C.

  • The mass spectrometer should be operated in either scan mode to identify the D-alanine peak or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative accuracy.

  • The mass isotopomer distribution of the derivatized D-alanine is determined by analyzing the ion clusters corresponding to the molecular ion or specific fragments.

Data Presentation

The primary quantitative data from a D-Alanine-3-¹³C labeling experiment is the mass isotopomer distribution (MID) of D-alanine. This data can then be used to calculate the fractional contribution of exogenous D-alanine to the total D-alanine pool used for cell wall synthesis.

Table 1: Hypothetical Mass Isotopomer Distribution of Derivatized D-Alanine

Mass IsotopomerUnlabeled Control (%)D-Alanine-3-¹³C Labeled (%)
M+095.845.2
M+13.752.1
M+20.52.5
M+30.00.2

This data is illustrative and will vary depending on experimental conditions.

Table 2: Calculated Flux Parameters (Illustrative Example)

ParameterValueDescription
Fractional Labeling of D-Alanine53.1%The percentage of the D-alanine pool derived from the exogenous ¹³C-labeled source.
Flux of D-Alanine into Peptidoglycan1.2 mmol/gDW/hrThe rate of incorporation of D-alanine into peptidoglycan.

Conclusion

The use of D-Alanine-3-¹³C as a tracer provides a direct method for probing the dynamics of bacterial cell wall synthesis. The protocols outlined above offer a comprehensive workflow from bacterial labeling to data analysis. This approach is highly valuable for researchers in microbiology and drug development seeking to understand the mechanisms of bacterial growth and the mode of action of cell wall-active antibiotics. The quantitative data generated can be used to parameterize metabolic models and gain a deeper understanding of bacterial physiology.

References

Probing Bacterial Cell Wall Synthesis: Application Notes and Protocols for D-Alanine-3-13C Stable Isotope Probing (SIP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alanine is a crucial and unique component of bacterial peptidoglycan, the essential structural element of the bacterial cell wall. Unlike eukaryotes, which primarily utilize L-amino acids, bacteria incorporate D-alanine into the pentapeptide side chains of their peptidoglycan, making the metabolic pathways associated with D-alanine an attractive target for novel antimicrobial agents. Stable Isotope Probing (SIP) using D-Alanine-3-13C offers a powerful method to directly investigate the dynamics of peptidoglycan synthesis, identify novel antibiotic targets, and elucidate mechanisms of drug resistance.

This document provides detailed application notes and experimental protocols for conducting this compound SIP experiments, from bacterial cell culture and labeling to mass spectrometry-based analysis. The protocols are intended to guide researchers in applying this technique to their specific research questions in microbiology and drug development.

Principle of this compound SIP

The core principle of this compound SIP lies in the metabolic incorporation of the labeled D-alanine into the bacterial peptidoglycan. Bacteria are cultured in the presence of D-Alanine labeled with the heavy isotope of carbon (¹³C) at the third carbon position. As the bacteria synthesize their cell walls, this labeled D-alanine is integrated into the pentapeptide chains of the peptidoglycan.

Following labeling, the peptidoglycan is extracted and hydrolyzed to its constituent amino acids or analyzed as muropeptide fragments. The incorporation of ¹³C is then detected and quantified using mass spectrometry. An increase in the mass of D-alanine or D-alanine-containing fragments by 1 Dalton (due to the ¹³C isotope) provides a direct measure of new peptidoglycan synthesis. This technique allows for the sensitive detection of bacterial metabolic activity and the impact of antimicrobial compounds on cell wall biosynthesis.

Applications in Research and Drug Development

  • Screening for Novel Antibiotics: this compound SIP can be used as a primary screening tool to identify compounds that inhibit peptidoglycan synthesis. A decrease in the incorporation of ¹³C-D-alanine in the presence of a test compound indicates inhibition of the cell wall synthesis pathway.

  • Mechanism of Action Studies: For antibiotics known to target the cell wall, this technique can elucidate the specific step of inhibition. For example, it can differentiate between inhibition of D-alanine synthesis, its incorporation into the pentapeptide, or the transpeptidation reactions.[1][2]

  • Investigating Antibiotic Resistance: SIP can be employed to study mechanisms of resistance. Resistant strains may exhibit altered rates of D-alanine incorporation or bypass pathways that can be monitored using this method.

  • Studying Bacterial Physiology: The rate of peptidoglycan synthesis and turnover in different bacterial species and under various growth conditions can be quantified, providing fundamental insights into bacterial physiology.[3]

Experimental Protocols

This section provides a comprehensive set of protocols for performing a this compound SIP experiment.

Protocol 1: Bacterial Culture and Labeling with this compound
  • Bacterial Strain and Culture Conditions:

    • Select the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli).

    • Culture the bacteria in an appropriate growth medium (e.g., Mueller Hinton Broth, Tryptic Soy Broth) to the mid-logarithmic phase of growth (OD₆₀₀ of ~0.5). The use of a minimal medium may be necessary for certain applications to ensure efficient uptake and incorporation of the labeled amino acid.

  • Preparation of Labeling Medium:

    • Prepare the growth medium supplemented with D-Alanine-3-¹³C. The final concentration of the labeled D-alanine will need to be optimized for the specific bacterial strain and experimental goals, but a starting point is typically in the range of 100 µM to 1 mM.

    • For antibiotic screening, prepare parallel cultures containing the labeling medium and the test compound at the desired concentration. Include appropriate controls (no label, no compound, and vehicle control).

  • Labeling:

    • Pellet the mid-log phase bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet once with sterile phosphate-buffered saline (PBS) to remove the old medium.

    • Resuspend the cells in the pre-warmed labeling medium (with or without the test compound).

    • Incubate the cultures under the same growth conditions for a defined period. The incubation time should be optimized to allow for sufficient incorporation of the label without significantly impacting bacterial growth. A typical labeling time can range from 30 minutes to a few hours.

Protocol 2: Peptidoglycan Extraction and Hydrolysis
  • Cell Harvesting and Lysis:

    • After the labeling period, harvest the bacterial cells by centrifugation.

    • Wash the cells twice with PBS to remove any unincorporated D-Alanine-3-¹³C.

    • Resuspend the cell pellet in a lysis buffer (e.g., 4% SDS in water) and boil for 30 minutes to lyse the cells and denature proteins.

  • Peptidoglycan Purification:

    • Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes) to pellet the crude peptidoglycan (sacculi).

    • Wash the pellet extensively with sterile water to remove the SDS. This may require multiple rounds of resuspension and centrifugation until the supernatant is clear.

    • To remove proteins and teichoic acids (in Gram-positive bacteria), treat the sacculi with proteases (e.g., trypsin, pronase) followed by trichloroacetic acid (TCA) or hydrofluoric acid (HF) treatment, respectively. Detailed protocols for these treatments can be found in specialized literature.

  • Hydrolysis of Peptidoglycan:

    • For analysis of individual amino acids, the purified peptidoglycan is subjected to acid hydrolysis.

    • Resuspend the peptidoglycan pellet in 6 M HCl.

    • Incubate at 100-110°C for 4 to 24 hours in a sealed, vacuum-evacuated tube. The optimal hydrolysis time depends on the bacterial species and the specific peptide bonds to be cleaved.

    • After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or by using a vacuum concentrator.

    • Wash the dried hydrolysate with water and re-dry to remove residual acid.

    • Resuspend the sample in a buffer suitable for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of ¹³C-D-Alanine Incorporation
  • Chromatographic Separation:

    • Utilize a liquid chromatography system to separate the amino acids in the hydrolyzed peptidoglycan sample.

    • A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating polar compounds like amino acids.

    • The mobile phase typically consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer with a gradient elution.

  • Mass Spectrometry Detection:

    • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass spectrometer to acquire data in full scan mode to detect the unlabeled (¹²C) and labeled (¹³C) D-alanine.

    • The mass of unlabeled D-alanine is approximately 89.09 g/mol , while D-Alanine-3-¹³C will have a mass of approximately 90.09 g/mol .

  • Data Analysis and Quantification:

    • Extract the ion chromatograms for the m/z values corresponding to unlabeled and labeled D-alanine.

    • Calculate the isotopic enrichment by determining the ratio of the peak area of the ¹³C-labeled D-alanine to the total peak area (labeled + unlabeled D-alanine).

    • Compare the isotopic enrichment in the control and treated samples to determine the effect of the test compound on peptidoglycan synthesis.

Data Presentation

Quantitative data from this compound SIP experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Isotopic Enrichment of D-Alanine in S. aureus after 1-hour Labeling with D-Alanine-3-¹³C

TreatmentD-Alanine (¹²C) Peak Area (Arbitrary Units)D-Alanine-3-¹³C (¹³C) Peak Area (Arbitrary Units)Total D-Alanine Peak Area% ¹³C Enrichment
Control (No Label)1,250,00013,750 (Natural Abundance)1,263,7501.1%
Labeled Control620,000630,0001,250,00050.4%
Labeled + Antibiotic X (MIC)1,150,000110,0001,260,0008.7%
Labeled + Antibiotic Y (MIC)750,000500,0001,250,00040.0%

Table 2: Effect of a Novel Compound on D-Alanine-3-¹³C Incorporation in E. coli

Compound Concentration% ¹³C Enrichment (Mean ± SD, n=3)Inhibition of PG Synthesis (%)
0 µM (Control)45.2 ± 2.10
1 µM38.5 ± 1.814.8
10 µM15.1 ± 1.566.6
100 µM5.8 ± 0.987.2

Visualizations

Visual representations of the experimental workflows and underlying biological pathways are essential for clear communication of the methodology.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine D_Ala_13C This compound L_Ala->D_Ala_13C Alanine Racemase Pentapeptide UDP-NAM-pentapeptide (containing D-Ala-3-13C) D_Ala_13C->Pentapeptide UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM UDP_NAM->Pentapeptide Addition of amino acids Lipid_II Lipid II (containing D-Ala-3-13C) Pentapeptide->Lipid_II Translocase PG Peptidoglycan (labeled with D-Ala-3-13C) Lipid_II->PG Transglycosylation & Transpeptidation

Caption: this compound incorporation into the bacterial peptidoglycan synthesis pathway.

SIP_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Hydrolysis cluster_analysis Analysis Culture Bacterial Culture (mid-log phase) Labeling Incubation with This compound Culture->Labeling Harvest Cell Harvesting and Washing Labeling->Harvest Lysis Cell Lysis (e.g., SDS, boiling) Harvest->Lysis PG_Purification Peptidoglycan Purification Lysis->PG_Purification Hydrolysis Acid Hydrolysis (6M HCl) PG_Purification->Hydrolysis LC_MS LC-MS/MS Analysis Hydrolysis->LC_MS Data_Analysis Data Analysis (Isotopic Enrichment) LC_MS->Data_Analysis

Caption: Experimental workflow for this compound Stable Isotope Probing.

Drug_Discovery_Workflow Compound_Library Compound Library Primary_Screen Primary Screen: This compound SIP Compound_Library->Primary_Screen Hit_Identification Hit Identification (Reduced 13C Incorporation) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response MOA_Studies Mechanism of Action Studies (Target Identification) Dose_Response->MOA_Studies Lead_Optimization Lead Optimization MOA_Studies->Lead_Optimization

Caption: Application of this compound SIP in an antibiotic drug discovery workflow.

References

Application Notes and Protocols for Solid-State NMR of D-Alanine-3-¹³C Labeled Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of complex biological systems in their native state.[1] This is particularly valuable for studying the bacterial cell wall, a highly complex and insoluble polymer essential for bacterial survival and a key target for antimicrobial drugs. Specifically, labeling the peptidoglycan (PG) component of the cell wall with stable isotopes such as ¹³C allows for detailed analysis of its composition and architecture.[2]

D-Alanine is a crucial component of the pentapeptide chains that cross-link the glycan strands of peptidoglycan.[2] Labeling D-Alanine at the C3 position (the methyl group) with ¹³C provides a specific probe to investigate the synthesis, structure, and dynamics of the bacterial cell wall. This application note provides detailed protocols for the isotopic labeling of bacteria with D-Alanine-3-¹³C, sample preparation for ssNMR analysis, and representative data.

Signaling Pathway: Incorporation of Exogenous D-Alanine-3-¹³C into Peptidoglycan

The incorporation of exogenously supplied D-Alanine-3-¹³C into the bacterial cell wall peptidoglycan follows a well-established biosynthetic pathway. The labeled D-Alanine is transported into the cytoplasm and then utilized by the Mur ligase enzymes in the assembly of the UDP-MurNAc-pentapeptide precursor. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer by transglycosylases and transpeptidases.

Peptidoglycan_Biosynthesis cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall D_Ala_ext D-Alanine-3-¹³C (external) D_Ala_int D-Alanine-3-¹³C (internal) D_Ala_ext->D_Ala_int Alanine Transporter Ddl D-Ala-D-Ala Ligase D_Ala_int->Ddl L_Ala L-Alanine Alr Alanine Racemase L_Ala->Alr Alr->D_Ala_int D_Ala_D_Ala D-Ala-D-Ala dipeptide Ddl->D_Ala_D_Ala MurF MurF Ligase D_Ala_D_Ala->MurF UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->MurF UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) MurF->UDP_MurNAc_pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase Lipid_II_peri Lipid II Flippase->Lipid_II_peri Transglycosylase Transglycosylase Lipid_II_peri->Transglycosylase Glycan_chain Growing Glycan Chain Transglycosylase->Glycan_chain Transpeptidase Transpeptidase Glycan_chain->Transpeptidase Cross_linked_PG Cross-linked Peptidoglycan Transpeptidase->Cross_linked_PG

Caption: Incorporation pathway of exogenous D-Alanine-3-¹³C into bacterial peptidoglycan.

Experimental Protocols

Protocol 1: D-Alanine-3-¹³C Labeling of Bacteria (Example: Staphylococcus aureus)

This protocol is a synthesized procedure based on established methods for isotopic labeling of bacteria for ssNMR analysis.

Materials:

  • Staphylococcus aureus strain (e.g., Newman)

  • Chemically defined medium (CDM) for S. aureus

  • D-Alanine-3-¹³C (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Sterile culture flasks and tubes

  • Incubator shaker

  • Centrifuge and sterile centrifuge tubes

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare the Culture Medium: Prepare the chemically defined medium according to the desired volume. For efficient incorporation of the labeled D-Alanine, it is recommended to use a medium where the concentration of unlabeled L- and D-alanine can be controlled.

  • Pre-culture: Inoculate 5 mL of CDM with a single colony of S. aureus. Incubate overnight at 37°C with shaking (200 rpm).

  • Main Culture: Inoculate 100 mL of fresh CDM with the overnight pre-culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05.

  • Growth and Labeling:

    • Incubate the main culture at 37°C with shaking (200 rpm).

    • Monitor the growth of the culture by measuring the OD₆₀₀ periodically.

    • When the culture reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.5-0.6), add D-Alanine-3-¹³C to a final concentration of 1 mM.

    • Continue incubation for an additional 2-3 hours to allow for incorporation of the labeled amino acid into the peptidoglycan.

  • Harvesting:

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant.

  • Washing:

    • Wash the cell pellet twice with ice-cold sterile PBS to remove any remaining medium and unincorporated labeled D-Alanine. Centrifuge at 5,000 x g for 15 minutes at 4°C between washes.

  • Storage: The washed cell pellet can be stored at -80°C until required for ssNMR sample preparation.

Protocol 2: Sample Preparation for Solid-State NMR

Materials:

  • ¹³C-labeled bacterial cell pellet

  • Zirconia or agate mortar and pestle

  • Solid-state NMR rotor (e.g., 3.2 mm or 4 mm) and packing tools

  • Spatula

Procedure:

  • Lyophilization (Optional but Recommended): For ease of handling and packing, the bacterial cell pellet can be lyophilized (freeze-dried) to remove water.

  • Grinding:

    • Transfer the lyophilized (or frozen) cell pellet to a pre-chilled mortar.

    • Grind the sample into a fine, homogenous powder using the pestle. This step is crucial for efficient packing and obtaining high-quality NMR spectra.

  • Rotor Packing:

    • Carefully transfer the powdered sample into the ssNMR rotor using a spatula and the provided packing tools.

    • Pack the sample tightly and evenly to ensure a homogenous distribution within the rotor and to maximize the amount of sample in the active volume of the NMR coil.

    • Continue adding and packing small amounts of the sample until the rotor is full.

  • Sealing: Securely cap the rotor according to the manufacturer's instructions.

  • Weighing: Weigh the packed rotor to determine the sample mass.

  • Storage: Store the packed rotor in a desiccator to prevent moisture absorption until NMR analysis.

Data Presentation

The following table summarizes representative ¹³C chemical shifts for key components of bacterial peptidoglycan, including the expected shift for the labeled C3 of D-Alanine. These values are compiled from literature data and are subject to variation depending on the bacterial species, sample conditions, and NMR spectrometer parameters.

Peptidoglycan ComponentCarbon AtomApproximate ¹³C Chemical Shift (ppm)
D-Alanine C3 (methyl) ~17-20
D-AlanineC2 (α-carbon)~50-53
D-AlanineC1 (carbonyl)~174-177
L-AlanineC3 (methyl)~17-20
L-AlanineC2 (α-carbon)~50-53
L-AlanineC1 (carbonyl)~174-177
N-Acetylglucosamine (NAG)C1~98-102
N-Acetylmuramic acid (NAM)C1~98-102
Glycine (in cross-bridge)~43-45
L-Lysine~39-41

Solid-State NMR Experimental Workflow

The following diagram illustrates the general workflow for a solid-state NMR experiment on ¹³C-labeled bacteria.

ssNMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Analysis A Bacterial Culture with D-Alanine-3-¹³C B Cell Harvesting & Washing A->B C Lyophilization & Grinding B->C D Rotor Packing C->D E Insert Rotor into ssNMR Spectrometer D->E F Magic Angle Spinning (MAS) E->F G Spectrometer Tuning & Shimming F->G H ¹³C CP-MAS Experiment G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Chemical Shift Referencing J->K L Spectral Analysis & Interpretation K->L

Caption: General workflow for solid-state NMR analysis of labeled bacteria.

Conclusion

The use of D-Alanine-3-¹³C labeling in conjunction with solid-state NMR spectroscopy provides a powerful approach to study the bacterial cell wall at a molecular level. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at understanding peptidoglycan structure, biosynthesis, and its interaction with antibiotics. This methodology has significant potential to contribute to the development of novel antimicrobial strategies.

References

Tracking Bacterial Growth and Metabolism with D-Alanine-3-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The unique presence of D-amino acids, particularly D-Alanine, in the bacterial cell wall presents a powerful and specific target for monitoring bacterial growth, viability, and metabolic activity. Unlike mammalian cells, which do not synthesize or incorporate D-Alanine into their structures, bacteria utilize it as an essential building block for their peptidoglycan layer. This fundamental difference allows for the selective labeling of bacteria using isotopic variants of D-Alanine, such as D-Alanine-3-¹³C.

This application note provides detailed protocols for utilizing D-Alanine-3-¹³C to track bacterial growth and peptidoglycan synthesis. By introducing a stable, heavy isotope of carbon into the D-Alanine molecule, researchers can quantitatively measure its incorporation into the bacterial cell wall using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. This approach offers a robust and non-radioactive method to study bacterial physiology, assess the efficacy of antimicrobial agents that target cell wall synthesis, and develop novel diagnostic tools.

Principle

The core principle of this method lies in the metabolic incorporation of exogenously supplied D-Alanine-3-¹³C into the peptidoglycan of growing bacteria. D-Alanine is a key component of the pentapeptide side chains that cross-link the glycan strands of peptidoglycan, providing structural integrity to the bacterial cell wall. When bacteria are cultured in a medium containing D-Alanine-3-¹³C, their enzymatic machinery for cell wall synthesis incorporates this labeled amino acid. The extent of ¹³C enrichment in the peptidoglycan is directly proportional to the rate of new cell wall synthesis, which in turn reflects bacterial growth and division.

Applications

  • Quantitative Measurement of Bacterial Growth: By measuring the rate of D-Alanine-3-¹³C incorporation, researchers can obtain a precise and real-time measurement of bacterial proliferation.

  • Screening for Antimicrobial Compounds: This method is highly suitable for high-throughput screening of antibiotics that inhibit peptidoglycan synthesis. A reduction in D-Alanine-3-¹³C incorporation serves as a direct indicator of the compound's efficacy.

  • Studying Bacterial Physiology and Metabolism: The technique allows for detailed investigations into the dynamics of cell wall remodeling, turnover, and the effects of environmental stressors on bacterial growth.

  • Drug Development and Resistance Studies: It can be employed to elucidate the mechanisms of action of cell wall-active drugs and to study the development of resistance.[1]

Signaling Pathway: Peptidoglycan Synthesis

The following diagram illustrates the key steps in the bacterial peptidoglycan synthesis pathway, highlighting the incorporation of D-Alanine.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr substrate D_Ala D-Alanine-3-13C Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl substrate Alr->D_Ala product D_Ala_D_Ala D-Ala-D-Ala dipeptide Ddl->D_Ala_D_Ala product UDP_NAM_peptide UDP-NAM-tripeptide MurF MurF Ligase D_Ala_D_Ala->MurF substrate UDP_NAM_peptide->MurF substrate UDP_NAM_pentapeptide UDP-NAM-pentapeptide MurF->UDP_NAM_pentapeptide product MraY MraY UDP_NAM_pentapeptide->MraY substrate Lipid_I Lipid I MraY->Lipid_I product MurG MurG Lipid_I->MurG substrate Lipid_II Lipid II MurG->Lipid_II product Flippase Flippase Lipid_II->Flippase translocation Growing_PG Growing Peptidoglycan Chain Lipid_II_peri Lipid II Transpeptidase Transpeptidase (PBP) Growing_PG->Transpeptidase substrate Transglycosylase Transglycosylase Transglycosylase->Growing_PG elongation Crosslinked_PG Cross-linked Peptidoglycan Transpeptidase->Crosslinked_PG cross-linking Lipid_II_peri->Transglycosylase substrate

Caption: Peptidoglycan synthesis pathway.

Experimental Protocols

Protocol 1: Labeling of Bacteria with D-Alanine-3-¹³C

This protocol describes the general procedure for labeling bacterial cultures with D-Alanine-3-¹³C.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • D-Alanine-3-¹³C (sterile solution)

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

  • Spectrophotometer

Procedure:

  • Prepare a starter culture: Inoculate 5 mL of the appropriate growth medium with a single colony of the bacterial strain. Incubate overnight at the optimal temperature with shaking.

  • Subculture: The next day, dilute the overnight culture into a fresh, pre-warmed medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.

  • Add D-Alanine-3-¹³C: To the subculture, add a sterile solution of D-Alanine-3-¹³C to a final concentration in the range of 1-10 mM. The optimal concentration may need to be determined empirically for each bacterial strain.

  • Incubation: Incubate the culture at the optimal growth temperature with vigorous shaking.

  • Monitor Growth: At regular intervals (e.g., every hour), measure the OD₆₀₀ of the culture to monitor bacterial growth.

  • Harvesting: Harvest the bacterial cells at the desired growth phase (e.g., mid-exponential phase) by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated D-Alanine-3-¹³C.

  • Storage: The washed cell pellet can be stored at -80°C for subsequent analysis.

Protocol 2: Extraction of Peptidoglycan for Mass Spectrometry Analysis

This protocol details the extraction and preparation of peptidoglycan from labeled bacterial cells for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • ¹³C-labeled bacterial cell pellet

  • Sodium Dodecyl Sulfate (SDS) solution (4% w/v)

  • Pronase E solution

  • Muramidase or Mutanolysin solution

  • Sodium phosphate buffer

  • Trichloroacetic acid (TCA)

  • Acetone

  • Ultrapure water

  • Centrifuge and microtubes

Procedure:

  • Cell Lysis: Resuspend the bacterial cell pellet in a 4% SDS solution and boil for 30 minutes to lyse the cells.[2]

  • Washing: Pellet the insoluble peptidoglycan by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes. Wash the pellet extensively with ultrapure water to remove all traces of SDS.

  • Pronase E Digestion: Resuspend the pellet in a suitable buffer containing Pronase E to digest any remaining proteins. Incubate according to the enzyme manufacturer's instructions.

  • Inactivation and Washing: Inactivate the Pronase E by boiling and wash the peptidoglycan pellet with ultrapure water.

  • Muramidase/Mutanolysin Digestion: Resuspend the purified peptidoglycan in a digestion buffer containing muramidase or mutanolysin to break it down into smaller, soluble muropeptide fragments.[3] Incubate until the solution becomes clear.

  • Enzyme Inactivation: Inactivate the enzyme by boiling.

  • Reduction of Muropeptides: Reduce the muropeptide fragments by adding a reducing agent like sodium borohydride to prevent anomerization.

  • pH Adjustment: Adjust the pH of the muropeptide solution to the isoelectric point of the muropeptides to prepare for analysis.[2]

  • LC-MS Analysis: Analyze the resulting muropeptide fragments by reverse-phase LC-MS to identify and quantify the incorporation of D-Alanine-3-¹³C.

Protocol 3: Sample Preparation for NMR Spectroscopy

This protocol outlines the preparation of ¹³C-labeled bacterial cell walls for analysis by solid-state NMR.

Materials:

  • ¹³C-labeled bacterial cell pellet

  • Deuterated solvent (e.g., D₂O)

  • NMR tubes (5 mm)

  • Lyophilizer

Procedure:

  • Peptidoglycan Extraction: Isolate and purify the peptidoglycan from the labeled bacterial cells as described in Protocol 2 (steps 1-4).

  • Lyophilization: Lyophilize the purified peptidoglycan to obtain a dry powder.

  • Sample Packing: Carefully pack the lyophilized peptidoglycan into a 5 mm solid-state NMR rotor.

  • Hydration: Hydrate the sample to the desired level with D₂O.

  • NMR Analysis: Acquire ¹³C solid-state NMR spectra to observe the signals from the labeled D-Alanine-3-¹³C incorporated into the peptidoglycan.

Experimental Workflow

Experimental_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy start Bacterial Culture labeling Labeling with this compound start->labeling harvest Harvest and Wash Cells labeling->harvest analysis_choice Choose Analytical Method harvest->analysis_choice pg_extraction Peptidoglycan Extraction analysis_choice->pg_extraction MS pg_extraction_nmr Peptidoglycan Extraction analysis_choice->pg_extraction_nmr NMR muropeptide_prep Muropeptide Preparation pg_extraction->muropeptide_prep lcms LC-MS Analysis muropeptide_prep->lcms ms_data Quantify 13C Incorporation lcms->ms_data nmr_sample_prep NMR Sample Preparation pg_extraction_nmr->nmr_sample_prep ssnmr Solid-State NMR Analysis nmr_sample_prep->ssnmr nmr_data Analyze 13C Spectra ssnmr->nmr_data

Caption: Experimental workflow diagram.

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables for easy comparison and interpretation.

Table 1: D-Alanine Uptake in Different Bacterial Species

Bacterial SpeciesGram StainIC₅₀ of D-Alanine (µM)Reference
Escherichia coliNegative216.1[4]
Staphylococcus aureusPositive195.6[4]
Pseudomonas aeruginosaNegative558.9[4]
Data derived from competition assays with ¹¹C-labeled D-Alanine.

Table 2: Comparison of Bacterial Growth Tracking Methods

MethodPrincipleAdvantagesDisadvantages
D-Alanine-3-¹³C Labeling Measures incorporation of a stable isotope into the cell wall.High specificity for bacteria, non-radioactive, provides metabolic information.Requires mass spectrometry or NMR instrumentation, cost of labeled substrate.
Optical Density (OD₆₀₀) Measures turbidity of the culture.Simple, rapid, and inexpensive.Does not distinguish between live and dead cells, can be affected by cell size and shape.
Colony Forming Units (CFU) Counts the number of viable cells that can form colonies.Measures only viable cells, highly sensitive.Time-consuming, requires serial dilutions and plating.
Radiolabeled Tracers (e.g., ³H-thymidine) Measures incorporation of a radioactive nucleotide into DNA.Highly sensitive.Involves handling of radioactive materials, disposal concerns.

Conclusion

The use of D-Alanine-3-¹³C provides a specific, sensitive, and non-radioactive method for tracking bacterial growth and metabolism. The detailed protocols and application notes provided herein offer a framework for researchers, scientists, and drug development professionals to implement this powerful technique in their studies. By leveraging the unique biochemistry of the bacterial cell wall, this stable isotope labeling approach opens new avenues for understanding bacterial physiology and for the discovery and development of novel antimicrobial therapies.

References

Application Note: High-Resolution Mass Spectrometry for D-Alanine-3-13C Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying the turnover of specific molecules within biological systems.[1][2][3] D-Alanine is a crucial component of the peptidoglycan cell wall in many bacteria. Introducing a stable isotope-labeled version, such as D-Alanine-3-13C, allows for the precise monitoring of bacterial cell wall synthesis and degradation. This has significant applications in antibiotic research and the development of new antimicrobial agents. High-resolution mass spectrometry (HRMS) offers the sensitivity and mass accuracy required to distinguish between the naturally abundant (light) and the 13C-labeled (heavy) isotopologues of D-alanine, enabling quantitative analysis of its incorporation.[4]

This document provides detailed protocols for the metabolic labeling of bacteria with this compound, subsequent sample preparation, and analysis using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Experimental and Data Analysis Workflow

The overall process involves metabolically labeling the target organism, preparing the sample for analysis, acquiring data via LC-HRMS, and processing the data to determine the extent of isotope incorporation.

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Metabolic Labeling (Bacteria + D-Ala-3-13C) B Sample Quenching & Cell Lysis A->B C Metabolite Extraction B->C D LC-HRMS Analysis C->D E Raw Data Acquisition D->E F Extracted Ion Chromatograms (EICs) E->F G Peak Integration & Ratio Calculation F->G H Biological Interpretation G->H

Caption: Overall workflow from metabolic labeling to biological interpretation.

Key Experimental Protocols

Protocol 1: Metabolic Labeling of Bacteria with this compound

This protocol describes the in-vivo incorporation of this compound into bacterial cells. The procedure is analogous to SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) methods.[3][5]

  • Prepare Media: Prepare two batches of appropriate bacterial growth medium. In the "heavy" medium, supplement with a known concentration of this compound (e.g., 1 mM). The "light" medium should contain the same concentration of natural, unlabeled D-Alanine.

  • Inoculation: Inoculate the "heavy" and "light" media with the bacterial strain of interest from a starter culture.

  • Growth: Grow the cultures under optimal conditions (e.g., 37°C with shaking) for a duration sufficient to allow for significant incorporation of the labeled amino acid into the cell wall. This typically requires several cell divisions.[5]

  • Monitoring Growth: Monitor cell growth by measuring the optical density at 600 nm (OD600).

  • Harvesting: Harvest the cells during the mid-logarithmic growth phase by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Discard the supernatant and wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining media components. After the final wash, the cell pellets can be stored at -80°C or used immediately for metabolite extraction.

Protocol 2: Metabolite Extraction from Bacterial Cells

This protocol details the extraction of small molecule metabolites, including free and incorporated D-alanine.

  • Quenching Metabolism: Resuspend the cell pellet from Protocol 1 in a pre-chilled quenching solution (e.g., 60% methanol at -40°C) to instantly halt metabolic activity.

  • Cell Lysis: Lyse the cells to release intracellular contents. This can be achieved by mechanical methods such as bead beating or sonication on ice.

  • Solvent Extraction: Add a cold extraction solvent, typically a mixture of organic and aqueous phases like acetonitrile/methanol/water (40:40:20 v/v/v), to the lysed cells.

  • Incubation & Centrifugation: Vortex the mixture vigorously and incubate on ice for 20 minutes to allow for complete extraction. Following incubation, centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

  • Sample Preparation for LC-MS: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile in water) before transferring to an autosampler vial.

Protocol 3: LC-HRMS Analysis

This protocol outlines the instrumental analysis for detecting and quantifying unlabeled and labeled D-alanine.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF) coupled to a liquid chromatography system (e.g., UPLC/HPLC).

  • Chromatographic Separation:

    • Column: Use a column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

    • Mobile Phase: Employ a gradient of acetonitrile and water with a small amount of an additive like formic acid to improve ionization.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume: Inject 1-5 µL of the reconstituted sample.

  • Mass Spectrometry Settings:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: Scan a mass range that includes the m/z of both light and heavy D-alanine (e.g., m/z 70-200).

    • Resolution: Set the resolution to >70,000 to ensure accurate mass measurement and separation from potential interferences.

    • Data Acquisition: Acquire data in full scan mode to detect all ions. For enhanced sensitivity and confirmation, a targeted MS/MS (tandem mass spectrometry) approach can be used, where the precursor ions for light (m/z 90.055) and heavy (m/z 91.058) D-alanine are fragmented.[4]

Data Analysis and Presentation

Quantitative Data Analysis

The analysis focuses on identifying and comparing the signal intensity of the 13C-labeled D-alanine to its unlabeled counterpart.

G A Acquired LC-HRMS Data B Extract Ion Chromatograms (EICs) A->B C Unlabeled D-Alanine (m/z 90.055) B->C D Labeled this compound (m/z 91.058) B->D E Integrate Peak Areas C->E D->E F Calculate Incorporation Percentage % Inc. = [Area(Heavy) / (Area(Heavy) + Area(Light))] * 100 E->F

Caption: Logic for quantitative data analysis from raw HRMS files.

Quantitative Performance

The performance of the LC-HRMS method should be characterized to ensure data quality. The following table provides representative performance metrics for such an analysis.

ParameterRepresentative ValueDescription
Mass Accuracy < 3 ppmThe deviation of the measured mass from the theoretical mass, ensuring high confidence in compound identification.
Resolution > 70,000 @ m/z 200The ability to distinguish between two peaks of slightly different mass-to-charge ratios.
Limit of Detection (LOD) 10-50 fmolThe lowest amount of analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) 50-200 fmolThe lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Linear Dynamic Range 3-4 orders of magnitudeThe concentration range over which the instrument response is directly proportional to the analyte concentration.
Intra-day Precision < 10% RSDThe relative standard deviation of measurements taken within a single day, indicating reproducibility.
Inter-day Precision < 15% RSDThe relative standard deviation of measurements taken across different days, indicating method robustness.

Note: The values presented in this table are illustrative and should be experimentally determined for each specific instrument and method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Alanine-3-13C Labeling Efficiency in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the metabolic labeling of bacterial peptidoglycan using D-Alanine-3-13C.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound labeling of bacterial cell walls?

A1: D-Alanine is an essential building block of the peptidoglycan (PG) layer in most bacterial cell walls. Bacteria incorporate externally supplied D-Alanine into their PG structure during synthesis. By providing bacteria with D-Alanine labeled with the stable isotope Carbon-13 (¹³C) at the third carbon position (D-Alanine-3-¹³C), the ¹³C isotope becomes integrated into the PG. This allows for the tracking and quantification of cell wall synthesis and remodeling using techniques like mass spectrometry.

Q2: Which bacterial species can be labeled with this compound?

A2: A wide variety of both Gram-positive and Gram-negative bacteria can be labeled with D-Alanine analogs, as D-Alanine is a highly conserved component of peptidoglycan.[1][2] This includes common model organisms such as Escherichia coli and Bacillus subtilis, as well as pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[1][2]

Q3: What is the optimal concentration of this compound for labeling experiments?

A3: The optimal concentration can vary depending on the bacterial species and experimental conditions. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific system.[3] However, concentrations in the range of 0.5 mM to 10 mM have been used for labeling with D-alanine derivatives.[4] It's important to consider that high concentrations of exogenous D-alanine can sometimes impact bacterial growth rates.[5]

Q4: At which growth phase is labeling efficiency optimal?

A4: Labeling is most efficient when peptidoglycan synthesis is active. This typically occurs during the exponential growth phase. However, some studies have shown continued and even increased incorporation of D-alanine analogs during the stationary phase in certain bacteria, such as vancomycin-resistant Enterococcus faecalis.[6] Therefore, the optimal growth phase may be species-specific and depend on the experimental goals.

Q5: How can I quantify the efficiency of this compound incorporation?

A5: The most common method for quantifying labeling efficiency is liquid chromatography-mass spectrometry (LC-MS/MS). This involves isolating the bacterial cell wall, digesting the peptidoglycan into smaller fragments (muropeptides), and then analyzing these fragments by LC-MS/MS to determine the ratio of labeled to unlabeled D-Alanine.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no labeling detected in mass spectrometry. 1. Inefficient uptake of D-Alanine-3-¹³C. 2. Bacterial strain has low peptidoglycan turnover. 3. Incorrect growth phase for labeling. 4. Degradation of the labeled compound. 5. Issues with sample preparation for MS.1. Optimize the concentration of D-Alanine-3-¹³C. Ensure the bacterial strain has a functional D-alanine transport system. 2. Choose a bacterial strain known for active cell wall remodeling or stimulate turnover with sub-lethal concentrations of cell wall-targeting antibiotics. 3. Perform labeling during the exponential growth phase. 4. Ensure the stability of the D-Alanine-3-¹³C stock solution. 5. Review and optimize the peptidoglycan isolation and digestion protocol.
High variability in labeling efficiency between replicates. 1. Inconsistent bacterial growth conditions. 2. Pipetting errors when adding the labeled compound. 3. Inconsistent timing of sample harvesting.1. Ensure consistent media composition, temperature, and aeration for all cultures. 2. Use calibrated pipettes and ensure thorough mixing. 3. Harvest all samples at the same optical density or time point.
Altered bacterial growth rate or morphology upon addition of this compound. 1. Toxicity of the labeled compound at the concentration used. 2. Perturbation of the natural D-alanine pool.1. Perform a dose-response experiment to find the highest non-toxic concentration. 2. Lower the concentration of D-Alanine-3-¹³C and/or supplement with a small amount of unlabeled D-alanine.
Poor signal-to-noise ratio in mass spectrometry data. 1. Insufficient amount of labeled peptidoglycan. 2. Contaminants in the sample interfering with ionization. 3. Suboptimal LC-MS/MS method.1. Increase the amount of starting bacterial culture. 2. Include additional washing steps during peptidoglycan isolation. 3. Optimize the LC gradient and MS parameters for muropeptide analysis.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Labeling Efficiency check_uptake Verify D-Alanine Uptake start->check_uptake check_growth Assess Bacterial Growth Phase start->check_growth check_protocol Review Labeling Protocol start->check_protocol optimize_conc Optimize this compound Concentration check_uptake->optimize_conc use_exp_phase Label During Exponential Phase check_growth->use_exp_phase check_compound Verify Labeled Compound Integrity check_protocol->check_compound check_ms_prep Optimize MS Sample Prep check_protocol->check_ms_prep end Improved Labeling optimize_conc->end use_exp_phase->end check_compound->end check_ms_prep->end

Caption: A flowchart to diagnose and resolve low this compound labeling efficiency.

Data Presentation

Table 1: Factors Influencing this compound Labeling Efficiency

ParameterRecommended Range/ConditionRationale
This compound Concentration 0.5 mM - 10 mMBalances efficient labeling with potential growth inhibition. Optimal concentration is species-dependent.[4][5]
Bacterial Growth Phase Exponential PhasePeriod of most active peptidoglycan synthesis.[6]
Incubation Time 1-2 generationsAllows for sufficient incorporation without oversaturation of the signal.[8]
Bacterial Strain Species with high peptidoglycan content (e.g., Gram-positives) or rapid growth.Higher target abundance can lead to a stronger signal.
Culture Medium Minimal or defined mediumReduces competition from unlabeled amino acids present in complex media.

Table 2: Example of D-Alanine Competition Data

Bacterial SpeciesUnlabeled D-alanine IC50 (µM)
E. coli216.1
S. aureus195.6
P. aeruginosa558.9
Data derived from studies using radiolabeled D-alanine and indicates the concentration of unlabeled D-alanine required to inhibit 50% of the labeled D-alanine uptake.[1]

Experimental Protocols

Protocol 1: this compound Labeling of Bacteria

  • Culture Preparation: Inoculate a single colony of the desired bacterial strain into an appropriate liquid medium. Grow overnight at the optimal temperature with shaking.

  • Sub-culturing: The next day, dilute the overnight culture into fresh, pre-warmed minimal medium to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Growth to Exponential Phase: Incubate the culture at the optimal temperature with shaking until it reaches the mid-exponential growth phase (OD₆₀₀ of 0.4-0.6).

  • Labeling: Add D-Alanine-3-¹³C to the desired final concentration (e.g., 1 mM).

  • Incubation: Continue to incubate the culture under the same conditions for a period equivalent to 1-2 generations.

  • Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining free D-Alanine-3-¹³C.

  • Storage: The cell pellet can be stored at -80°C until ready for peptidoglycan isolation.

Protocol 2: Peptidoglycan Isolation and Preparation for Mass Spectrometry

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells using a method appropriate for your bacterial species (e.g., sonication, bead beating, or enzymatic lysis).

  • Insoluble Fraction Collection: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet the insoluble fraction containing the cell walls.

  • Enzymatic Digestion: Resuspend the cell wall fraction in a digestion buffer and treat with an appropriate enzyme, such as mutanolysin or lysozyme, to break down the peptidoglycan into muropeptides.[7]

  • Reduction and Alkylation: Reduce the disulfide bonds in the muropeptides with a reducing agent (e.g., dithiothreitol) and then alkylate the free thiols (e.g., with iodoacetamide).

  • Sample Cleanup: Use a suitable method, such as solid-phase extraction (SPE) with C18 cartridges, to desalt and purify the muropeptide sample.

  • Sample Preparation for LC-MS/MS: Resuspend the cleaned muropeptides in a solvent compatible with your LC-MS/MS system (e.g., 0.1% formic acid in water).

Signaling Pathways and Workflows

D-Alanine Incorporation into Peptidoglycan

D_Alanine_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm D_Ala_13C This compound transporter D-alanine Transporter D_Ala_13C->transporter D_Ala_13C_in This compound transporter->D_Ala_13C_in Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala_13C_in->Ddl L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr Alr->D_Ala_13C_in D_Ala_D_Ala D-Ala-D-Ala-3-13C Ddl->D_Ala_D_Ala MurF MurF Ligase D_Ala_D_Ala->MurF UDP_MurNAc_tripeptide UDP-MurNAc- tripeptide UDP_MurNAc_tripeptide->MurF UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide-3-13C MurF->UDP_MurNAc_pentapeptide Lipid_II Lipid II Intermediate UDP_MurNAc_pentapeptide->Lipid_II PG Peptidoglycan (labeled) Lipid_II->PG

Caption: Metabolic pathway of this compound incorporation into bacterial peptidoglycan.

References

Technical Support Center: D-Alanine-3-13C Incorporation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Alanine-3-13C incorporation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful application of this compound in studying bacterial cell wall biosynthesis and dynamics.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a stable isotope probe to study the synthesis and turnover of peptidoglycan (PG) in the bacterial cell wall. Because D-alanine is a core component of the peptide stem of peptidoglycan, the incorporation of its 13C-labeled version allows for the tracking and quantification of cell wall metabolism using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q2: Why is D-alanine specific to bacterial cell wall studies?

A2: D-amino acids, such as D-alanine, are unique and essential components of bacterial peptidoglycan.[1] Mammalian cells, with few exceptions, do not synthesize or incorporate D-amino acids into their proteins. This metabolic distinction allows for the specific labeling of bacterial structures without significant interference from the host or mammalian cell culture components.[2]

Q3: What is the general workflow for a this compound incorporation experiment?

A3: A typical experiment involves:

  • Labeling: Growing a bacterial culture in a medium supplemented with this compound.

  • Harvesting: Collecting the bacterial cells at a specific growth phase.

  • Peptidoglycan Isolation: Extracting and purifying the peptidoglycan from the bacterial cell walls.[3]

  • Digestion: Using enzymes like muramidases to break down the peptidoglycan into smaller, soluble muropeptide fragments.[4]

  • Analysis: Analyzing the muropeptide fragments by mass spectrometry or NMR to determine the extent and location of 13C incorporation.

Q4: How is the incorporation of this compound quantified?

A4: Quantification is typically performed using mass spectrometry. By analyzing the mass isotopomer distribution of D-alanine-containing muropeptides, the ratio of labeled (13C) to unlabeled (12C) fragments can be determined. This provides a quantitative measure of new peptidoglycan synthesis over the labeling period.

Troubleshooting Guide

Issue 1: Low or No Incorporation of this compound
Potential Cause Troubleshooting Steps
Bacterial Strain Specificity Some bacterial species may have inefficient transport systems for exogenous D-alanine. Verify from literature if your bacterial species is known to uptake D-alanine. Consider using a different labeled precursor if uptake is a known issue.
Incorrect Growth Phase Peptidoglycan synthesis is most active during the exponential growth phase. Ensure that you are adding the this compound label during this phase. Labeling in stationary phase may result in low incorporation.[5]
Suboptimal Labeling Time The optimal labeling time can vary between bacterial species and growth conditions. Perform a time-course experiment to determine the optimal duration for sufficient incorporation without causing metabolic burden.
Degradation of Labeled D-Alanine Ensure the stability of this compound in your culture medium. Prepare fresh labeling medium for each experiment.
Competition with Unlabeled D-Alanine The presence of unlabeled D-alanine in the culture medium will compete with the labeled form, reducing incorporation efficiency. Use a defined minimal medium with a known, limited concentration of unlabeled alanine.
Issue 2: Isotopic Scrambling
Potential Cause Troubleshooting Steps
Metabolic Conversion The 13C label from this compound can be metabolically converted to other molecules. Alanine racemase can interconvert D-alanine and L-alanine.[2] If L-alanine-3-13C enters central metabolism, the label can appear in other amino acids.
Analysis of Scrambling To assess scrambling, analyze the isotopic enrichment of other amino acids in the cell lysate. This can be done by GC-MS analysis of protein hydrolysates.
Minimizing Scrambling Use a shorter labeling time to minimize the extent of metabolic scrambling. Provide other essential nutrients in the medium to reduce the cell's reliance on the catabolism of the labeled D-alanine.
Issue 3: Difficulty in Detecting Labeled Peptidoglycan Fragments
Potential Cause Troubleshooting Steps
Inefficient Peptidoglycan Extraction The protocol for peptidoglycan isolation may need optimization for your specific bacterial strain. Ensure complete cell lysis and removal of proteins and teichoic acids.[3]
Incomplete Enzymatic Digestion The enzymatic digestion of peptidoglycan into muropeptides may be incomplete. Optimize the enzyme concentration (e.g., mutanolysin, lysozyme) and incubation time.[6]
Low Abundance of Labeled Fragments If the incorporation rate is low, the labeled fragments may be below the detection limit of your mass spectrometer. Increase the amount of starting material or enrich the labeled fragments using chromatographic methods.
Mass Spectrometry Settings Optimize the mass spectrometer settings for the detection of your target muropeptides. Ensure proper calibration and use a high-resolution instrument for accurate mass determination.[7]

Quantitative Data Summary

The efficiency of this compound incorporation can be influenced by the bacterial species, growth conditions, and the concentration of the label. While specific incorporation percentages are highly experiment-dependent, the following table provides a general overview of factors affecting labeling efficiency.

Factor Effect on Incorporation Efficiency Considerations
Bacterial Species Varies significantly. Gram-positive bacteria with thick peptidoglycan layers may show higher overall incorporation.[8]Refer to literature for species-specific information on D-alanine metabolism.
Growth Phase Highest during exponential growth.Monitor the optical density of the culture to determine the optimal time for labeling.
Labeling Duration Longer incubation can increase incorporation but also risks isotopic scrambling.Perform a time-course experiment to find the balance between sufficient labeling and minimal scrambling.
Concentration of Labeled D-Alanine Higher concentrations can increase incorporation but may also cause metabolic stress.Titrate the concentration of this compound to find the optimal level for your system.

Experimental Protocols

Protocol 1: this compound Labeling of Bacteria
  • Prepare Culture: Inoculate your bacterial strain in a suitable growth medium and grow to the early-to-mid exponential phase (e.g., OD600 of 0.2-0.4).

  • Prepare Labeling Medium: Prepare a fresh, pre-warmed medium containing this compound at the desired final concentration (e.g., 1 mM).

  • Initiate Labeling: Pellet the exponentially growing cells by centrifugation and resuspend them in the pre-warmed labeling medium.

  • Incubate: Continue to incubate the culture under the same growth conditions for the desired labeling period.

  • Harvest Cells: Harvest the labeled cells by centrifugation, wash with a suitable buffer (e.g., PBS), and store the cell pellet at -80°C for peptidoglycan extraction.

Protocol 2: Peptidoglycan Isolation and Digestion
  • Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells using a method appropriate for your bacterium (e.g., bead beating, sonication).

  • SDS Treatment: Add SDS to a final concentration of 4% and boil the lysate to remove proteins and other cellular components.

  • Washing: Pellet the crude peptidoglycan by ultracentrifugation and wash extensively with sterile water to remove SDS.

  • Enzymatic Digestion: Resuspend the purified peptidoglycan in a digestion buffer and add a muramidase (e.g., mutanolysin or cellosyl) to digest the glycan strands.

  • Stop Reaction: Inactivate the enzyme by boiling.

  • Reduce Muropeptides: Treat the digested sample with sodium borohydride to reduce the MurNAc residues.

  • Acidification: Acidify the sample to stop the reduction reaction.

  • Analysis: The resulting muropeptide solution is ready for analysis by HPLC-MS.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis bacterial_culture Bacterial Culture (Exponential Phase) add_label Add this compound bacterial_culture->add_label labeling_medium Prepare Labeling Medium (with this compound) labeling_medium->add_label incubation Incubation add_label->incubation harvest Harvest Labeled Cells incubation->harvest pg_extraction Peptidoglycan Extraction harvest->pg_extraction enzymatic_digestion Enzymatic Digestion pg_extraction->enzymatic_digestion ms_analysis LC-MS/MS Analysis enzymatic_digestion->ms_analysis data_analysis Data Analysis (Quantify 13C Incorporation) ms_analysis->data_analysis

Caption: Experimental workflow for this compound incorporation.

D_Alanine_Metabolic_Pathway L_Ala L-Alanine D_Ala_int Intracellular This compound L_Ala->D_Ala_int Alanine Racemase D_Ala_ext Exogenous This compound D_Ala_ext->D_Ala_int Transport Pyruvate Pyruvate D_Ala_int->Pyruvate D-amino acid dehydrogenase D_Ala_D_Ala D-Ala-D-Ala D_Ala_int->D_Ala_D_Ala D-Ala-D-Ala Ligase UDP_NAM_pentapeptide UDP-MurNAc- pentapeptide D_Ala_D_Ala->UDP_NAM_pentapeptide UDP_NAM_peptide UDP-MurNAc- L-Ala-D-Glu-mDAP UDP_NAM_peptide->UDP_NAM_pentapeptide MurF Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II MraY Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation

Caption: D-Alanine incorporation into the peptidoglycan biosynthesis pathway.

References

improving sensitivity of D-Alanine-3-13C detection in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of D-Alanine-3-13C in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound is a stable isotope-labeled form of the amino acid D-alanine. It is primarily used as a metabolic probe to study bacterial cell wall biosynthesis. Since D-alanine is an essential component of peptidoglycan, the major structural element of the bacterial cell wall, tracking the incorporation of this compound allows for the investigation of bacterial growth, cell division, and the mechanism of action of antibiotics that target cell wall synthesis.

Q2: Which analytical techniques are most suitable for detecting this compound in complex samples?

A2: The primary techniques for the sensitive detection of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS). For significantly enhanced sensitivity in NMR, Dynamic Nuclear Polarization (DNP) is a powerful technique.

Q3: What is Dynamic Nuclear Polarization (DNP), and how does it improve the sensitivity of this compound detection?

A3: Dynamic Nuclear Polarization (DNP) is a technique that dramatically increases the signal intensity in NMR spectroscopy. It works by transferring the high polarization of electron spins from a stable radical polarizing agent to the 13C nuclear spins in this compound at very low temperatures and high magnetic fields. This "hyperpolarization" can enhance the NMR signal by several orders of magnitude, enabling the detection of low concentrations of this compound in complex biological samples that would otherwise be undetectable.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments.

NMR Spectroscopy & Dynamic Nuclear Polarization (DNP)

Problem 1: Low signal-to-noise ratio in the 13C NMR spectrum of this compound.

Possible Cause Troubleshooting Step
Insufficient Sample Concentration The signal intensity in 13C NMR is directly proportional to the concentration of the labeled compound. Ensure your sample is as concentrated as possible. For dilute samples, consider longer acquisition times.[1][2]
Suboptimal Spectrometer Parameters Ensure the NMR spectrometer is properly tuned and shimmed for your sample. An improperly tuned probe will result in significant signal loss.[3]
Long T1 Relaxation Time The 13C nucleus can have a long spin-lattice (T1) relaxation time, especially for carbons without directly attached protons. This can lead to signal saturation if the recycle delay is too short. Increase the relaxation delay (D1) between scans to allow for full relaxation.[4][5]
Inefficient Decoupling If you are not using proton decoupling, the 13C signal will be split into multiplets, reducing the signal height. Ensure proton decoupling is active during acquisition to collapse these multiplets into a single, more intense peak.[6]
Poor DNP Enhancement If using DNP, suboptimal conditions will lead to poor hyperpolarization. Verify the correct microwave frequency and power, temperature, and magnetic field strength. The choice of polarizing agent and its concentration are also critical.

Problem 2: The observed DNP signal enhancement is lower than expected.

Possible Cause Troubleshooting Step
Inefficient Polarization Transfer The transfer of polarization from the radical to the 13C nucleus is crucial. Ensure thorough mixing of the sample with the polarizing agent. The choice of radical is also important; some may be more effective for specific molecules or experimental conditions.
Presence of Paramagnetic Impurities Paramagnetic impurities, other than the polarizing agent, can shorten the T1 relaxation time of the hyperpolarized state, leading to signal loss before detection. Ensure high purity of your sample and solvents.
Fast Relaxation of the Hyperpolarized State The hyperpolarized state decays with a time constant T1. The time between sample dissolution and detection should be minimized to reduce signal loss. Optimize the sample transfer process from the polarizer to the NMR spectrometer.
Incorrect Microwave Frequency The microwave frequency must be precisely tuned to the electron paramagnetic resonance (EPR) frequency of the radical to drive the polarization transfer. Calibrate the microwave source carefully.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Problem 3: Poor sensitivity or inconsistent quantification of this compound.

Possible Cause Troubleshooting Step
Matrix Effects (Ion Suppression/Enhancement) Components in the biological matrix can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to either a suppressed or enhanced signal.[7][8][9][10][11] To mitigate this, you can: 1) Dilute the sample to reduce the concentration of interfering matrix components.[8] 2) Improve sample preparation by using techniques like solid-phase extraction (SPE) to remove interfering substances. 3) Optimize the chromatographic separation to separate this compound from co-eluting matrix components.[8] 4) Use a stable isotope-labeled internal standard (e.g., D-Alanine-13C,15N) to compensate for matrix effects.
Suboptimal Ionization Source Parameters The efficiency of ionization can be affected by parameters such as spray voltage, gas flow rates, and temperature. Optimize these parameters for this compound to maximize signal intensity.
Inefficient Chromatographic Separation Poor peak shape or retention can lead to lower sensitivity. Optimize the mobile phase composition, gradient, and column chemistry to achieve good chromatography for D-Alanine.

Experimental Protocols

Protocol 1: Sample Preparation for Dissolution DNP-NMR of this compound

This protocol outlines the general steps for preparing a sample for hyperpolarization.

  • Sample Formulation: Prepare a solution of this compound in a suitable glassing matrix (e.g., a mixture of water and glycerol). The final concentration of this compound will depend on the specific experiment but is typically in the low millimolar range.

  • Addition of Polarizing Agent: Add a stable radical polarizing agent (e.g., a trityl radical such as OX063) to the sample solution. The concentration of the radical is critical and should be optimized for maximum DNP enhancement.

  • Sample Freezing: Rapidly freeze the sample in liquid nitrogen to form a glassy, amorphous solid. This is crucial for achieving homogeneous distribution of the radical and the sample molecules.

  • Loading into the Polarizer: Load the frozen sample pellet into a sample cup and insert it into the DNP polarizer.

  • Hyperpolarization: Cool the sample to approximately 1-1.5 K in a high magnetic field (typically 3.35 T or higher). Irradiate the sample with microwaves at the appropriate frequency to drive the polarization transfer. The polarization process can take from minutes to a couple of hours.

  • Dissolution and Transfer: Rapidly dissolve the hyperpolarized sample with a superheated solvent (e.g., a buffered aqueous solution). Quickly transfer the dissolved, hyperpolarized sample to the NMR spectrometer for immediate detection.

Protocol 2: Labeling of Bacterial Peptidoglycan with this compound

This protocol describes the metabolic labeling of bacteria for cell wall analysis.

  • Bacterial Culture: Grow the bacterial species of interest in an appropriate culture medium to the desired growth phase (e.g., mid-logarithmic phase).

  • Addition of this compound: Add this compound to the bacterial culture. The final concentration should be optimized for efficient incorporation without causing toxicity. A typical starting concentration is in the range of 250-500 µM.[12]

  • Incubation: Continue to incubate the bacteria for a specific period to allow for the incorporation of the labeled D-alanine into the newly synthesized peptidoglycan. The incubation time will depend on the bacterial growth rate and the experimental goals (e.g., pulse-labeling for a short duration or continuous labeling over several generations).

  • Cell Harvesting: Harvest the bacterial cells by centrifugation.

  • Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove any unincorporated this compound.

  • Sample Preparation for Analysis: Prepare the labeled bacterial cells for either NMR or LC-MS analysis. This may involve cell lysis, extraction of the cell wall components, and further purification steps.

Visualizations

DNP_Workflow cluster_preparation Sample Preparation cluster_polarization Hyperpolarization cluster_detection Detection prep1 Mix this compound, Polarizing Agent, & Glassing Matrix prep2 Rapid Freezing (Liquid Nitrogen) prep1->prep2 pol1 Load into DNP Polarizer (~1.2 K, High B-field) prep2->pol1 pol2 Microwave Irradiation pol1->pol2 det1 Rapid Dissolution pol2->det1 det2 Transfer to NMR det1->det2 det3 Acquire 13C Spectrum det2->det3

Caption: Workflow for Dissolution Dynamic Nuclear Polarization (d-DNP) NMR.

Bacterial_Labeling_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis lab1 Grow Bacterial Culture lab2 Add this compound lab1->lab2 lab3 Incubate for Incorporation lab2->lab3 proc1 Harvest Cells (Centrifugation) lab3->proc1 proc2 Wash Cells proc1->proc2 an1 Prepare for Analysis (e.g., Cell Lysis) proc2->an1 an2 NMR or LC-MS Detection an1->an2

Caption: Workflow for bacterial cell wall labeling with this compound.

Troubleshooting_Logic cluster_nmr NMR Issues cluster_lcms LC-MS Issues start Low Signal Intensity? nmr_conc Increase Sample Concentration start->nmr_conc NMR lcms_matrix Mitigate Matrix Effects (Dilute, Clean-up) start->lcms_matrix LC-MS nmr_params Optimize Spectrometer (Tune, Shim) nmr_conc->nmr_params nmr_relax Increase Relaxation Delay (D1) nmr_params->nmr_relax lcms_ion Optimize Ion Source lcms_matrix->lcms_ion lcms_chrom Improve Chromatography lcms_ion->lcms_chrom

Caption: Decision tree for troubleshooting low signal intensity.

References

minimizing isotopic dilution in D-Alanine-3-13C labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Alanine-3-13C labeling experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic dilution and achieve high-level enrichment in their studies.

Frequently Asked Questions (FAQs)

Q1: What is isotopic dilution and why is it a problem in this compound labeling experiments?

A1: Isotopic dilution is the decrease in the isotopic enrichment of a labeled compound by the presence of its unlabeled counterpart. In this compound labeling, this means that the desired 13C-labeled D-alanine is mixed with natural abundance (12C) D-alanine from various sources. This is problematic because it reduces the sensitivity and accuracy of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making it difficult to precisely track metabolic pathways or quantify incorporation into molecules like the bacterial cell wall.

Q2: What are the primary sources of unlabeled D-alanine that can cause isotopic dilution in my bacterial culture?

A2: The main sources of unlabeled D-alanine that can dilute your this compound label include:

  • Complex Media Components: Rich media components such as yeast extract, tryptone, and peptone contain unlabeled amino acids, including L-alanine, which can be converted to D-alanine.

  • De novo Synthesis: Bacteria can synthesize L-alanine from central carbon metabolism (e.g., from pyruvate). This newly synthesized L-alanine can then be converted to D-alanine by the enzyme alanine racemase, creating an unlabeled intracellular pool.[1][2][3]

  • Pre-existing Intracellular Pools: The bacteria's internal pool of unlabeled D-alanine and its precursors at the start of the labeling experiment will contribute to dilution.

  • Contaminants in Labeled Precursor: Although typically of high purity, the this compound precursor itself may contain a small fraction of unlabeled molecules.

Q3: How does alanine racemase affect my this compound labeling experiment?

A3: Alanine racemase is a key bacterial enzyme that interconverts L-alanine and D-alanine.[1][2][3] This enzymatic activity creates a dynamic equilibrium between the two enantiomers. If there is a significant intracellular pool of unlabeled L-alanine, either from the media or de novo synthesis, alanine racemase will continuously produce unlabeled D-alanine, thereby diluting the this compound pool you are introducing. Understanding the activity of this enzyme in your bacterial strain is crucial for designing an effective labeling strategy.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low 13C enrichment in D-alanine. 1. Use of complex (rich) growth media.2. High levels of de novo L-alanine synthesis.3. Insufficient incubation time with the labeled precursor.4. Suboptimal concentration of this compound.1. Switch to a defined minimal medium where this compound is the sole source of D-alanine.2. If possible, use a bacterial strain deficient in alanine synthesis or supplement the media with inhibitors of alanine synthesis (use with caution as this may affect cell viability).3. Perform a time-course experiment to determine the optimal labeling duration for your bacterial strain and growth conditions.4. Optimize the concentration of the labeled precursor in the medium.
High variability in isotopic enrichment between replicate experiments. 1. Inconsistent cell density at the start of labeling.2. Variations in media preparation.3. Inconsistent timing of sample collection.1. Standardize the inoculum preparation and ensure consistent starting cell densities (e.g., OD600).2. Prepare a large batch of defined minimal medium to be used for all replicate experiments.3. Use a precise and consistent protocol for quenching metabolism and harvesting cells.
Unexpected labeled species detected in mass spectrometry analysis. 1. Metabolic scrambling of the 13C label.2. Contamination during sample preparation.1. D-Alanine can be metabolized to pyruvate, which can then enter central carbon metabolism, leading to the incorporation of the 13C label into other metabolites. Analyze the labeling patterns of related metabolites to understand the extent of scrambling.2. Review and optimize sample extraction and derivatization protocols to minimize contamination.

Experimental Protocols

Protocol 1: Maximizing this compound Enrichment in Bacteria Using a Defined Minimal Medium

This protocol is designed to achieve high isotopic enrichment of D-alanine by minimizing sources of unlabeled precursors.

Materials:

  • Bacterial strain of interest

  • Defined minimal medium (e.g., M9 minimal medium) lacking any unlabeled alanine.

  • This compound (≥98% isotopic purity)

  • Sterile flasks and culture tubes

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge

  • Reagents for quenching metabolism (e.g., cold saline or methanol)

  • Reagents for cell lysis and metabolite extraction

Procedure:

  • Pre-culture Preparation:

    • Inoculate a single colony of the bacterial strain into a starter culture of defined minimal medium containing a standard carbon source (e.g., glucose) but no unlabeled alanine.

    • Incubate overnight at the optimal growth temperature with shaking.

  • Main Culture Inoculation:

    • The following day, dilute the overnight culture into a fresh flask of defined minimal medium to a starting OD600 of approximately 0.05.

    • Grow the culture at the optimal temperature with shaking until it reaches the mid-exponential growth phase (e.g., OD600 of 0.4-0.6).

  • Initiation of Labeling:

    • Harvest the cells from the unlabeled medium by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Gently wash the cell pellet once with sterile, pre-warmed, defined minimal medium lacking any carbon or nitrogen source to remove residual unlabeled medium.

    • Resuspend the cell pellet in pre-warmed defined minimal medium containing this compound at the desired concentration. Ensure that this is the only source of D-alanine.

  • Labeling Incubation:

    • Incubate the culture under optimal growth conditions for a predetermined amount of time. A time-course experiment (e.g., sampling at 0, 30, 60, 120, and 240 minutes) is recommended to determine the point of maximum enrichment.

  • Sample Collection and Quenching:

    • At each time point, rapidly withdraw an aliquot of the cell culture.

    • Immediately quench metabolic activity by mixing the culture with a cold solution (e.g., 60% methanol at -20°C) or by rapid filtration and washing with cold saline.

  • Metabolite Extraction and Analysis:

    • Proceed with your established protocol for cell lysis and extraction of metabolites.

    • Analyze the isotopic enrichment of D-alanine using an appropriate analytical method, such as GC-MS or LC-MS/MS.

Protocol 2: Cost-Effective Fed-Batch Strategy for this compound Labeling

This protocol is a more cost-effective approach suitable for larger-scale cultures, where an initial growth phase in unlabeled medium is used to increase biomass before introducing the expensive labeled precursor.[4]

Materials:

  • Same as Protocol 1, with the addition of a concentrated, sterile solution of this compound.

Procedure:

  • Initial Batch Growth:

    • Grow the bacterial culture in a defined minimal medium with a limiting amount of a standard carbon source and no unlabeled alanine.

    • Monitor cell growth (e.g., by measuring OD600).

  • Induction of Labeling:

    • When the initial carbon source is depleted (indicated by a plateau in the growth curve), add the sterile this compound solution to the culture to the desired final concentration.

    • If protein expression is being studied, this is also the point at which you would add an inducer (e.g., IPTG).

  • Fed-Batch Labeling:

    • Continue to incubate the culture, monitoring growth.

    • Collect samples at various time points post-induction to determine the optimal labeling period.

  • Sample Processing:

    • Follow steps 5 and 6 from Protocol 1 for sample collection, quenching, and analysis.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data for assessing isotopic labeling efficiency.

Table 1: Effect of Media Composition on this compound Enrichment

Medium Type Unlabeled Alanine Source Average 13C Enrichment (%) Standard Deviation (%)
Rich Medium (e.g., LB)Yeast Extract, Tryptone15.22.5
Defined Minimal MediumNone (de novo synthesis)75.84.1
Defined Minimal Medium + this compoundThis compound (1 mM)98.51.2

Note: Data are hypothetical and for illustrative purposes.

Table 2: Time-Course of this compound Incorporation

Time Post-Labeling (minutes) 13C Enrichment in Intracellular D-Alanine (%) 13C Enrichment in Cell Wall D-Alanine (%)
01.1 (natural abundance)1.1 (natural abundance)
3085.360.1
6096.288.9
12098.795.4
24098.998.2

Note: Data are hypothetical and for illustrative purposes.

Visualizations

D_Alanine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellwall Cell Wall Synthesis D_Ala_13C_ext This compound D_Ala_13C_int This compound Pool Pyruvate Pyruvate D_Ala_13C_int->Pyruvate Catabolism Peptidoglycan Peptidoglycan D_Ala_13C_int->Peptidoglycan Incorporation L_Ala_unlabeled Unlabeled L-Alanine Pool Alanine_Racemase Alanine Racemase L_Ala_unlabeled->Alanine_Racemase D_Ala_unlabeled Unlabeled D-Alanine Pool D_Ala_unlabeled->D_Ala_13C_int Dilution Alanine_Racemase->D_Ala_unlabeled De_novo_synthesis De novo Synthesis De_novo_synthesis->L_Ala_unlabeled

Caption: Metabolic pathways influencing this compound isotopic enrichment.

Troubleshooting_Workflow Start Start: Low 13C Enrichment Observed Check_Media Is a complex medium being used? Start->Check_Media Switch_to_Minimal Action: Switch to defined minimal medium. Check_Media->Switch_to_Minimal Yes Check_Time_Course Was a time-course experiment performed? Check_Media->Check_Time_Course No Switch_to_Minimal->Check_Time_Course End End: High Enrichment Achieved Switch_to_Minimal->End If resolved Perform_Time_Course Action: Perform time-course to find optimal labeling duration. Check_Time_Course->Perform_Time_Course No Check_Precursor_Conc Is the labeled precursor concentration optimized? Check_Time_Course->Check_Precursor_Conc Yes Perform_Time_Course->Check_Precursor_Conc Perform_Time_Course->End If resolved Optimize_Conc Action: Titrate this compound concentration. Check_Precursor_Conc->Optimize_Conc No Analyze_Metabolic_Scrambling Problem Persists: Analyze for metabolic scrambling. Check_Precursor_Conc->Analyze_Metabolic_Scrambling Yes Optimize_Conc->Analyze_Metabolic_Scrambling Optimize_Conc->End If resolved Analyze_Metabolic_Scrambling->End If resolved

Caption: Troubleshooting workflow for low 13C enrichment.

References

Technical Support Center: Troubleshooting Low ¹³C Enrichment from D-Alanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during metabolic labeling experiments with ¹³C-D-Alanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of D-Alanine in bacteria?

D-Alanine is a crucial component of the bacterial cell wall, specifically in the peptidoglycan (PG) layer. In most bacteria, D-Alanine is incorporated into the pentapeptide side chains of the PG structure. The terminal D-Alanyl-D-Alanine dipeptide is essential for the cross-linking of adjacent glycan strands, a process catalyzed by transpeptidases (penicillin-binding proteins), which gives the cell wall its structural integrity.[1][2][3] D-Alanine can also be found in other cell wall polymers like teichoic acids in Gram-positive bacteria.[1]

Q2: What are the key enzymes involved in D-Alanine metabolism?

The primary route for D-Alanine synthesis in bacteria is the racemization of L-Alanine, catalyzed by the enzyme Alanine Racemase (Alr) . Some bacteria can also produce D-Alanine from pyruvate and D-glutamate through the action of D-amino acid transaminase (Dat) .[1] The uptake of D-Alanine from the environment is often facilitated by specific transporters, such as CycA in Staphylococcus aureus.[1]

Q3: What are the common causes of low ¹³C enrichment from D-Alanine?

Low ¹³C enrichment can stem from a variety of factors, broadly categorized as biological or technical.

Biological Causes:

  • Dilution by endogenous synthesis: Bacteria can synthesize their own unlabeled D-Alanine, primarily from L-Alanine via alanine racemase.[1] This newly synthesized D-Alanine will dilute the pool of exogenously supplied ¹³C-D-Alanine.

  • Alternative metabolic pathways (Isotope Scrambling): D-Alanine can be converted back to pyruvate by D-amino acid dehydrogenase or transaminases.[1] This ¹³C-labeled pyruvate can then enter central carbon metabolism, leading to the incorporation of the ¹³C label into other amino acids and metabolites, thus reducing the specific enrichment in D-Alanine within the peptidoglycan.

  • Inefficient uptake: The bacterial strain under investigation may have inefficient transport systems for D-Alanine, limiting the amount of labeled substrate that enters the cell.[1]

  • Bacterial growth phase: The rate of peptidoglycan synthesis and remodeling can vary significantly with the growth phase. Stationary phase cells may exhibit lower incorporation rates compared to exponentially growing cells.

Technical Causes:

  • Suboptimal ¹³C-D-Alanine concentration: The concentration of the labeled substrate in the culture medium may be too low to effectively compete with endogenous synthesis.

  • Inappropriate incubation time: The labeling period may be too short for significant incorporation to occur or too long, leading to increased isotope scrambling.

  • Media composition: Components in the culture medium, such as unlabeled L-Alanine, can compete with the uptake and incorporation of ¹³C-D-Alanine.

  • Issues with sample preparation: Incomplete cell lysis, inefficient peptidoglycan extraction, or degradation of the peptidoglycan during processing can lead to apparent low enrichment.

  • Errors in LC-MS/MS analysis: Problems with instrument calibration, inappropriate column chemistry, or incorrect data analysis methods can all contribute to inaccurate enrichment measurements.

Troubleshooting Guides

Issue 1: Low or No Detectable ¹³C Enrichment in Peptidoglycan

This is a common issue that can be addressed by systematically evaluating and optimizing your experimental parameters.

Troubleshooting Steps:

  • Verify ¹³C-D-Alanine Integrity:

    • Confirm the chemical purity and isotopic enrichment of your ¹³C-D-Alanine standard via mass spectrometry.

  • Optimize Labeling Conditions:

    • Concentration: Increase the concentration of ¹³C-D-Alanine in the culture medium. A common starting range is 0.5-10 mM, but the optimal concentration is species-dependent and may need to be determined empirically.

    • Incubation Time: Perform a time-course experiment to determine the optimal labeling duration. Start with time points during the exponential growth phase. Shorter incubation times can minimize isotope scrambling.

    • Media Composition: If possible, use a defined minimal medium to reduce the presence of competing unlabeled amino acids. If using a complex medium, be aware of its composition. Depleting the medium of unlabeled L-alanine may enhance ¹³C-D-alanine incorporation.[1]

  • Optimize Cell Harvesting and Peptidoglycan Extraction:

    • Ensure complete cell lysis to release the peptidoglycan.

    • Follow a validated protocol for peptidoglycan purification to remove contaminating proteins and other macromolecules.

    • Avoid harsh chemical treatments that could degrade the peptidoglycan structure.

  • Review LC-MS/MS Analysis:

    • Confirm that your LC-MS/MS method is optimized for the detection and quantification of D-Alanine and its containing muropeptides.

    • Check for instrument carry-over by running blank injections between samples.

    • Verify that your data analysis software is correctly identifying the isotopic peaks and calculating the enrichment.

Quantitative Data Summary: Recommended Starting Conditions for ¹³C-D-Alanine Labeling

ParameterRecommended Starting RangeNotes
¹³C-D-Alanine Concentration 0.5 - 10 mMOptimal concentration is species-dependent and should be determined experimentally.
Bacterial Growth Phase Exponential PhasePeptidoglycan synthesis is most active during this phase.
Incubation Time 1 - 6 hoursShorter times can minimize isotope scrambling. A time-course experiment is recommended.
Culture Medium Defined Minimal MediumReduces competition from unlabeled amino acids.

Experimental Protocols

Protocol 1: ¹³C-D-Alanine Labeling of E. coli

This protocol provides a general framework for labeling E. coli with ¹³C-D-Alanine. Optimization may be required for other bacterial species.

Materials:

  • E. coli strain of interest

  • M9 minimal medium (or other defined medium)

  • ¹³C-D-Alanine (high isotopic purity)

  • Sterile culture flasks and tubes

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Starter Culture: Inoculate 5 mL of M9 medium with a single colony of E. coli. Incubate overnight at 37°C with shaking.

  • Main Culture: Inoculate 50 mL of fresh M9 medium with the overnight culture to an initial OD₆₀₀ of ~0.05.

  • Growth: Incubate the culture at 37°C with shaking until it reaches mid-exponential phase (OD₆₀₀ ≈ 0.4-0.6).

  • Labeling: Add ¹³C-D-Alanine to the desired final concentration (e.g., 1 mM).

  • Incubation: Continue to incubate the culture under the same conditions for the desired labeling period (e.g., 2-4 hours).

  • Harvesting: Harvest the cells by centrifugation at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium.

  • Storage: The cell pellet can be stored at -80°C until ready for peptidoglycan extraction.

Protocol 2: Peptidoglycan Extraction and Digestion

This protocol describes the isolation and enzymatic digestion of peptidoglycan for subsequent LC-MS/MS analysis.

Materials:

  • Bacterial cell pellet

  • Boiling 4% SDS solution

  • Ultracentrifuge

  • Pronase E

  • Muramidase (e.g., mutanolysin or cellosyl)

  • Sodium phosphate buffer

  • HPLC-grade water

Procedure:

  • Cell Lysis: Resuspend the cell pellet in boiling 4% SDS and incubate at 100°C for 30 minutes to lyse the cells and solubilize membranes and proteins.

  • Peptidoglycan Isolation: Pellet the insoluble peptidoglycan by ultracentrifugation.

  • Washing: Wash the pellet repeatedly with HPLC-grade water to remove all traces of SDS.

  • Protease Digestion: Resuspend the pellet in a suitable buffer and treat with Pronase E to digest any remaining proteins covalently attached to the peptidoglycan.

  • Inactivation and Washing: Inactivate the protease by boiling and wash the peptidoglycan pellet with water.

  • Muramidase Digestion: Resuspend the purified peptidoglycan in a sodium phosphate buffer and digest with muramidase overnight to break it down into soluble muropeptides.

  • Enzyme Inactivation: Inactivate the muramidase by boiling.

  • Sample Preparation for LC-MS/MS: Centrifuge the digested sample to pellet any insoluble material and transfer the supernatant containing the soluble muropeptides to a new tube for LC-MS/MS analysis.

Visualizations

D_Alanine_Metabolism cluster_extracellular Extracellular cluster_cell Bacterial Cell 13C_D_Ala_ext ¹³C-D-Alanine D_Ala_transporter D-Ala Transporter (e.g., CycA) 13C_D_Ala_ext->D_Ala_transporter Uptake 13C_D_Ala_int Intracellular ¹³C-D-Alanine Pool D_Ala_transporter->13C_D_Ala_int Dat D-amino acid transaminase (Dat) 13C_D_Ala_int->Dat Isotope Scrambling PG_synthesis Peptidoglycan Biosynthesis 13C_D_Ala_int->PG_synthesis Endo_D_Ala Endogenous D-Alanine Pool Endo_D_Ala->PG_synthesis Dilution L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr Reversible Alr->Endo_D_Ala Dat->Endo_D_Ala Pyruvate Pyruvate Dat->Pyruvate Pyruvate->Dat TCA TCA Cycle & Other Pathways Pyruvate->TCA PG ¹³C-labeled Peptidoglycan PG_synthesis->PG

Caption: Metabolic pathways of ¹³C-D-Alanine incorporation and potential sources of label dilution.

Troubleshooting_Workflow start Start: Low ¹³C Enrichment check_standard Verify ¹³C-D-Alanine Standard Purity? start->check_standard order_new Order New Standard check_standard->order_new No optimize_labeling Optimize Labeling Conditions check_standard->optimize_labeling Yes optimize_extraction Optimize PG Extraction optimize_labeling->optimize_extraction review_ms Review LC-MS/MS Analysis optimize_extraction->review_ms success Successful Enrichment review_ms->success

Caption: A logical workflow for troubleshooting low ¹³C-D-Alanine enrichment.

Enrichment_Calculation start Acquire Mass Spectra of Unlabeled and Labeled Samples integrate Integrate Peak Areas for Isotopologues (M, M+1, M+2, etc.) start->integrate correct Correct for Natural Abundance of ¹³C integrate->correct calculate Calculate Atom Percent Excess (APE) correct->calculate formula APE = (Atom % ¹³C in labeled sample) - (Atom % ¹³C in unlabeled sample) calculate->formula

Caption: A simplified workflow for calculating ¹³C enrichment from mass spectrometry data.

References

Technical Support Center: D-Alanine-3-13C Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during D-Alanine-3-13C mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound measurements?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[3][4]

Q2: What are the common sources of matrix effects in this compound analysis?

A2: Common sources of matrix effects in the analysis of biological samples include salts, phospholipids, proteins, and other small molecule metabolites that may be present in high concentrations.[2][5] For this compound, which is a small, polar amino acid, other endogenous amino acids and related compounds can also be a source of interference.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: You can assess matrix effects using several methods. The post-extraction spike method provides a quantitative assessment by comparing the signal of this compound in a clean solvent to the signal of a sample spiked with the same concentration after extraction.[2][6] Another approach is the post-column infusion method, which offers a qualitative view of where ion suppression or enhancement occurs during the chromatographic run.[5][6]

Q4: Is a stable isotope-labeled internal standard, like this compound itself, sufficient to correct for matrix effects?

A4: While using a stable isotope-labeled internal standard (SIL-IS) like this compound is a highly effective strategy to compensate for matrix effects, it is not always a complete solution.[3][7] The SIL-IS can correct for variations in extraction recovery and ionization suppression or enhancement.[5] However, for this to be effective, the analyte and the SIL-IS must co-elute perfectly.[8] Chromatographic separation of the analyte and its SIL-IS can lead to differential matrix effects and inaccurate quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Signal Intensity/ Peak Area Reproducibility Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[5]Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4][5] Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or chromatography column to separate this compound from the interfering components.
Inconsistent Results Between Samples Variable Matrix Effects: Different biological samples have varying compositions, leading to inconsistent ion suppression or enhancement.Use a Stable Isotope-Labeled Internal Standard: this compound should be used as its own internal standard to normalize for variations in matrix effects between samples. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effects.[1]
High Background Noise Contamination: Contamination of the LC-MS system or solvents with interfering compounds.System Cleaning: Flush the LC system and mass spectrometer to remove any contaminants. Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity to minimize background noise.
Peak Tailing or Splitting Column Overload or Degradation: Injecting too much sample or a degraded analytical column can lead to poor peak shape.Dilute the Sample: If the concentration of this compound is high, dilute the sample to avoid overloading the column. Replace the Column: If the column has been used extensively, it may need to be replaced.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Blank Matrix): Process a blank matrix sample (e.g., plasma, urine) using your established extraction protocol.

    • Set C (Post-Extraction Spike): Spike the extracted blank matrix from Set B with the this compound standard to the same final concentration as Set A.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with water.

  • Load the Sample: Load the pre-treated and acidified sample onto the SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

  • Elute the Analyte: Elute this compound using a basic methanolic solution.

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

Visualizations

cluster_0 Matrix Effect Assessment Workflow A Prepare Samples: 1. Neat Standard 2. Blank Matrix Extract 3. Post-Extraction Spiked Matrix B LC-MS/MS Analysis A->B C Calculate Matrix Effect: (Peak Area Spiked Matrix / Peak Area Neat) * 100 B->C D Evaluate Results C->D E < 85% or > 115% Significant Matrix Effect D->E Deviation F 85% - 115% Acceptable/No Significant Effect D->F No Deviation

Caption: Workflow for the quantitative assessment of matrix effects.

cluster_1 Troubleshooting Workflow for Matrix Effects Start Poor Quantitative Performance Assess Assess Matrix Effects (Post-Extraction Spike) Start->Assess Optimize_SP Optimize Sample Preparation (e.g., SPE, LLE) Assess->Optimize_SP Significant Effect Use_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) Assess->Use_IS No/Minor Effect Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Optimize_LC->Use_IS Reassess Re-assess Matrix Effects Use_IS->Reassess Reassess->Optimize_SP Still Significant Effect End Method Optimized Reassess->End Acceptable

Caption: A logical workflow for troubleshooting matrix effects.

cluster_2 Hypothetical D-Alanine Signaling Pathway DA D-Alanine Receptor Membrane Receptor DA->Receptor Membrane Cell Membrane Kinase Kinase Cascade Receptor->Kinase activates TF Transcription Factor Kinase->TF phosphorylates Gene Gene Expression TF->Gene regulates Response Cellular Response Gene->Response

Caption: A hypothetical signaling pathway involving D-Alanine.

References

Technical Support Center: D-Alanine-3-13C Based Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing D-Alanine-3-13C for metabolic flux analysis (MFA). The information is tailored for scientists and professionals in drug development and related fields to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in metabolic flux analysis?

A1: this compound is a stable isotope tracer used to investigate the biosynthesis of peptidoglycan (PG) in bacteria.[1] By tracking the incorporation of the 13C label into D-alanine residues of the cell wall, researchers can quantify the flux through pathways involved in PG synthesis. This is particularly valuable for understanding bacterial cell wall metabolism and for identifying novel antibiotic targets.[2]

Q2: Why is D-Alanine a specific tracer for peptidoglycan biosynthesis?

A2: D-Alanine is a unique component of the bacterial cell wall and is not typically found in mammalian cells.[2] Its incorporation into PG is a highly specific process, making this compound an excellent tracer to probe this particular metabolic pathway with minimal interference from host metabolism in infection models.

Q3: What are the key steps in a typical this compound MFA experiment?

A3: A typical workflow involves:

  • Experimental Design: Selecting the appropriate bacterial strain, growth conditions, and labeling strategy.

  • Tracer Experiment: Culturing bacteria in a medium containing this compound.

  • Sample Quenching and Metabolite Extraction: Rapidly stopping metabolic activity and extracting metabolites, including peptidoglycan fragments.

  • Hydrolysis and Derivatization: Breaking down the peptidoglycan to release D-alanine and preparing it for analysis.

  • Isotopic Labeling Measurement: Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the 13C enrichment in D-alanine.[3][4]

  • Flux Estimation: Employing computational models to calculate metabolic fluxes from the labeling data.[3][5]

  • Statistical Analysis: Evaluating the goodness-of-fit and confidence intervals of the estimated fluxes.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound based MFA experiments, presented in a question-and-answer format.

Problem/Question Possible Causes Recommended Solutions
Low or no 13C incorporation into D-Alanine. 1. Inefficient uptake of exogenous this compound. 2. High activity of alanine racemase converting L-alanine to unlabeled D-alanine, diluting the labeled pool. 3. Suboptimal growth conditions affecting peptidoglycan synthesis. 4. Degradation of the tracer during media preparation or storage.1. Optimize the concentration of this compound in the culture medium. 2. Consider the use of an alanine racemase inhibitor if compatible with the experimental goals. 3. Ensure optimal temperature, pH, and nutrient availability for bacterial growth. 4. Prepare fresh media with the tracer before each experiment and store the tracer according to the manufacturer's instructions.
Unexpected labeling patterns in other amino acids. 1. Metabolic scrambling where the 13C label from D-alanine enters central carbon metabolism.[6] 2. Contamination of the this compound tracer with other labeled compounds.1. Analyze the labeling patterns of other amino acids to understand the extent of scrambling. This can provide additional information about metabolic pathways. 2. Check the purity of the tracer using analytical techniques like NMR or MS.
High variability in 13C enrichment between replicate experiments. 1. Inconsistent cell growth phases at the time of harvesting. 2. Variations in quenching and metabolite extraction efficiency. 3. Inconsistent hydrolysis or derivatization procedures.[7] 4. Instrumental variability during GC-MS analysis.1. Harvest cells at a consistent and well-defined growth phase (e.g., mid-exponential phase). 2. Standardize the quenching and extraction protocols, ensuring rapid and complete inactivation of enzymes. 3. Use a consistent protocol for hydrolysis and derivatization, including reaction times and temperatures. 4. Run quality control samples and standards to monitor GC-MS performance.
Poor peak shape or resolution during GC-MS analysis of derivatized D-Alanine. 1. Incomplete derivatization. 2. Degradation of the derivative in the GC inlet. 3. Suboptimal GC column or temperature program.1. Optimize derivatization conditions (e.g., temperature, time, reagent concentration). 2. Use a deactivated inlet liner and optimize the inlet temperature. 3. Select a GC column appropriate for amino acid analysis and optimize the temperature ramp.
Difficulty in quantifying low levels of 13C enrichment. 1. Insufficient tracer concentration in the medium. 2. Short labeling duration. 3. High background noise in the mass spectrometer.1. Increase the concentration of this compound. 2. Extend the labeling time to allow for greater incorporation of the tracer. 3. Optimize MS parameters, such as scan time and resolution, to improve the signal-to-noise ratio.

Experimental Protocols

Protocol for this compound Labeling of Bacteria
  • Prepare Culture Medium: Prepare the appropriate minimal or rich medium for your bacterial strain.

  • Add Tracer: Supplement the medium with a defined concentration of this compound (e.g., 1 mM). Ensure complete dissolution.

  • Inoculation: Inoculate the medium with a starter culture of the bacterial strain to a specified initial optical density (e.g., OD600 of 0.05).

  • Incubation: Grow the culture under optimal conditions (e.g., 37°C with shaking at 200 rpm).

  • Monitoring Growth: Monitor cell growth by measuring the optical density at regular intervals.

  • Harvesting: Harvest the cells at the desired growth phase (e.g., mid-exponential phase) by centrifugation.

Protocol for Peptidoglycan Extraction and Hydrolysis
  • Cell Lysis: Resuspend the cell pellet in a lysis buffer and disrupt the cells using methods like sonication or bead beating.

  • Enzymatic Digestion: Treat the cell lysate with enzymes such as DNase and RNase to remove nucleic acids, followed by proteases to remove proteins.

  • Peptidoglycan Isolation: Isolate the crude peptidoglycan by centrifugation and wash it extensively with water to remove contaminants.

  • Acid Hydrolysis: Hydrolyze the purified peptidoglycan in 6 M HCl at 100°C for 16-24 hours to release the constituent amino acids, including D-alanine.[7]

  • Removal of Acid: Evaporate the HCl under a stream of nitrogen or by using a vacuum concentrator.

Protocol for GC-MS Analysis of 13C-D-Alanine
  • Derivatization: Derivatize the amino acid hydrolysate to make the D-alanine volatile for GC analysis. A common method is N-acetyl methyl ester (NACME) derivatization.[7]

  • GC Separation: Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., Agilent DB-35). Use a temperature program that provides good separation of the amino acid derivatives.[7]

  • MS Detection: Analyze the eluting compounds using a mass spectrometer in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distribution of the D-alanine derivative.

  • Data Analysis: Calculate the fractional 13C enrichment by correcting for the natural abundance of 13C.

Data Presentation

Quantitative data from 13C-MFA experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example of Mass Isotopomer Distribution Data for Derivatized D-Alanine

Mass IsotopomerReplicate 1 (Relative Abundance %)Replicate 2 (Relative Abundance %)Replicate 3 (Relative Abundance %)
M+045.246.145.8
M+154.853.954.2

Table 2: Example of Calculated Metabolic Fluxes

ReactionFlux (mmol/gDCW/h) - ControlFlux (mmol/gDCW/h) - TreatedFold Changep-value
D-Ala incorporation1.25 ± 0.110.63 ± 0.080.50<0.01
Alanine Racemase0.89 ± 0.090.95 ± 0.121.07>0.05

Visualizations

D-Alanine Incorporation into Peptidoglycan Pathway

D_Alanine_Pathway D-Alanine Incorporation into Peptidoglycan L_Ala L-Alanine D_Ala_pool Intracellular D-Alanine Pool L_Ala->D_Ala_pool Alanine Racemase D_Ala_13C This compound (Tracer) D_Ala_13C->D_Ala_pool Uptake D_Ala_D_Ala D-Alanyl-D-Alanine D_Ala_pool->D_Ala_D_Ala D-Ala-D-Ala Ligase D_Ala_pool->D_Ala_D_Ala Lipid_II Lipid II precursor D_Ala_D_Ala->Lipid_II UDP_MurNAc_peptide UDP-MurNAc-tripeptide UDP_MurNAc_peptide->Lipid_II MurF PG Peptidoglycan Lipid_II->PG Transglycosylation & Transpeptidation

Caption: Pathway of this compound incorporation into bacterial peptidoglycan.

General Experimental Workflow for this compound MFA

MFA_Workflow General Workflow for this compound MFA cluster_exp Experimental Phase cluster_analysis Analytical & Computational Phase labeling Bacterial Culture with This compound quenching Quenching & Metabolite Extraction labeling->quenching hydrolysis Peptidoglycan Hydrolysis quenching->hydrolysis derivatization Derivatization hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms data_proc Data Processing & Isotopomer Distribution gcms->data_proc flux_est Metabolic Flux Estimation data_proc->flux_est stat_val Statistical Validation flux_est->stat_val

Caption: A generalized workflow for this compound metabolic flux analysis.

References

Technical Support Center: Overcoming Poor Uptake of D-Alanine-3-13C by Specific Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with poor uptake of D-Alanine-3-13C in their bacterial experiments.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to inefficient this compound incorporation.

Problem: Low or no detectable incorporation of this compound into the target bacteria.

Step 1: Verify the Integrity and Viability of Your Bacterial Culture

  • Question: Is your bacterial culture healthy and in the appropriate growth phase?

  • Rationale: D-alanine is primarily incorporated during active cell wall synthesis, which is maximal during the exponential (log) growth phase.[1][2] Stationary or dead bacteria will exhibit minimal to no uptake.

  • Troubleshooting Actions:

    • Measure the optical density (OD) of your culture to confirm it is in the exponential growth phase.

    • Perform a viability stain (e.g., live/dead staining) to ensure a high proportion of viable cells.

    • If cultures are not healthy, re-culture from a fresh stock in appropriate media and conditions.

Step 2: Optimize Experimental Conditions

  • Question: Are the incubation time, temperature, and media composition optimal for your bacterial species?

  • Rationale: Bacterial metabolism and transport processes are highly dependent on environmental conditions. Suboptimal conditions can significantly reduce the uptake of amino acids.

  • Troubleshooting Actions:

    • Incubation Time: Ensure sufficient incubation time with this compound. Uptake can be dynamic and time-dependent.[1] Consider a time-course experiment to determine the optimal incubation period.

    • Temperature: Culture the bacteria at their optimal growth temperature.

    • Media Composition:

      • Avoid media rich in unlabeled D-alanine or L-alanine, as these will compete with the labeled substrate for transport and incorporation.[1]

      • Consider using a minimal medium to reduce competition, but ensure it supports bacterial growth.

Step 3: Evaluate the D-Alanine Transport System

  • Question: Is the D-alanine transport system in your target bacteria functional?

  • Rationale: Bacteria primarily utilize specific transporters, such as CycA, to import D-alanine.[3] Mutations or inhibition of these transporters will prevent uptake.

  • Troubleshooting Actions:

    • Genetic Verification: If working with a mutant strain, verify that genes involved in D-alanine transport (e.g., cycA) have not been inadvertently disrupted.

    • Competitive Inhibition Assay: Perform a competitive uptake experiment with an excess of unlabeled D-alanine. A significant reduction in this compound uptake in the presence of unlabeled D-alanine suggests a specific transport mechanism is active.[1]

Step 4: Assess the D-alanine Metabolic Pathway

  • Question: Are the enzymes required for incorporating D-alanine into the cell wall active?

  • Rationale: D-alanine must be incorporated into peptidoglycan by a series of enzymes, including D-alanine-D-alanine ligase and transpeptidases (Penicillin-Binding Proteins - PBPs).[2] Inhibition of these enzymes will prevent the retention of this compound in the cell wall.

  • Troubleshooting Actions:

    • Antibiotic Inhibition: As a positive control for inhibition, treat a parallel culture with an antibiotic known to target cell wall synthesis (e.g., a β-lactam like penicillin or vancomycin).[2] This should result in decreased this compound incorporation.

    • Enzyme Activity Assays: In more advanced troubleshooting, consider performing in vitro assays for key enzymes in the D-alanine incorporation pathway if you suspect a specific enzymatic defect.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for D-alanine uptake and incorporation in bacteria?

A1: D-alanine is typically transported into the bacterial cell by an amino acid transporter, such as CycA.[3] Once inside, it is a crucial component of the peptidoglycan cell wall. The synthesis of the cell wall involves the formation of a D-alanyl-D-alanine dipeptide, which is then incorporated into the pentapeptide side chains of the peptidoglycan strands. These side chains are then cross-linked by transpeptidases, also known as Penicillin-Binding Proteins (PBPs), to provide structural integrity to the cell wall.[2]

Q2: Can L-alanine in the media interfere with this compound uptake?

A2: Yes, L-alanine can interfere with this compound uptake. The alanine transporter CycA can import both L- and D-alanine.[3] Additionally, bacteria possess an enzyme called alanine racemase (Alr) that can convert L-alanine to D-alanine.[4] Therefore, high concentrations of L-alanine in the culture medium can compete for transport and dilute the intracellular pool of labeled D-alanine.

Q3: My experiment is in vivo. Could host metabolism be affecting the availability of this compound?

A3: Yes, host metabolism can be a significant factor in in vivo studies. Mammalian enzymes, particularly D-amino acid oxidase (DAAO), can metabolize D-alanine.[5] This can reduce the amount of this compound available to the bacteria and potentially generate background signals from host metabolism.[5]

Q4: At what bacterial growth phase should I perform my this compound labeling experiment?

A4: For optimal incorporation, it is highly recommended to perform the labeling experiment during the exponential (logarithmic) growth phase. During this phase, bacteria are actively dividing and synthesizing new cell wall material, which requires a high rate of D-alanine uptake and incorporation.[1][2]

Q5: Are there differences in D-alanine uptake between Gram-positive and Gram-negative bacteria?

A5: While both Gram-positive and Gram-negative bacteria utilize D-alanine in their peptidoglycan, there can be differences in uptake efficiency. Gram-positive bacteria have a much thicker peptidoglycan layer, which constitutes up to 90% of their cell wall by dry weight, potentially leading to a higher overall incorporation of D-alanine compared to Gram-negative bacteria.[1] However, specific uptake rates can vary widely between different bacterial species.

Quantitative Data

The following table summarizes in vitro uptake data of radiolabeled D-alanine in various bacterial species. This data can serve as a benchmark for your own experiments.

Bacterial SpeciesLabeled D-Alanine AnalogIncubation Time (min)Uptake (% Injected Dose/10^8 CFU)Reference
Escherichia colid-[3-11C]alanine30~1.5[1]
Escherichia colid-[3-11C]alanine60~2.0[1]
Escherichia colid-[3-11C]alanine90~2.5[1]
Escherichia colid-[3-11C]alanine120~2.8[1]
Staphylococcus aureusd-[3-11C]alanine30~1.8[1]
Staphylococcus aureusd-[3-11C]alanine60~2.5[1]
Staphylococcus aureusd-[3-11C]alanine90~3.0[1]
Staphylococcus aureusd-[3-11C]alanine120~3.5[1]
Pseudomonas aeruginosad-[3-11C]alanine30~1.2[1]
Pseudomonas aeruginosad-[3-11C]alanine60~1.8[1]
Pseudomonas aeruginosad-[3-11C]alanine90~2.2[1]
Pseudomonas aeruginosad-[3-11C]alanine120~2.5[1]

Experimental Protocols

Protocol: Measuring this compound Uptake in Bacteria

This protocol provides a general framework for assessing the incorporation of this compound into bacterial cells. It is based on methodologies used for isotopically labeled amino acids.[6]

Materials:

  • Target bacterial strain

  • Appropriate liquid culture medium (consider using a minimal medium)

  • This compound

  • Sterile microcentrifuge tubes

  • Incubator shaker

  • Centrifuge

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., Tris-EDTA with lysozyme)

  • Instrumentation for 13C analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS, or Isotope Ratio Mass Spectrometry - IRMS)

Procedure:

  • Culture Preparation: Inoculate the target bacteria into the appropriate culture medium and grow overnight in an incubator shaker at the optimal temperature.

  • Sub-culturing: The next day, sub-culture the bacteria into fresh medium and grow until the culture reaches the mid-exponential phase (e.g., OD600 of 0.4-0.6).

  • Labeling: Add this compound to the bacterial culture to a final concentration appropriate for your experimental goals (a pilot experiment may be needed to determine the optimal concentration).

  • Incubation: Continue to incubate the culture under optimal growth conditions for a defined period (e.g., 1-4 hours).

  • Harvesting:

    • Transfer a defined volume of the culture to a sterile microcentrifuge tube.

    • Centrifuge at a speed sufficient to pellet the bacteria (e.g., 5,000 x g for 5 minutes) at 4°C.

    • Discard the supernatant.

  • Washing:

    • Resuspend the bacterial pellet in ice-cold PBS.

    • Centrifuge again and discard the supernatant.

    • Repeat the wash step to remove any unincorporated this compound.

  • Cell Lysis:

    • Resuspend the final bacterial pellet in a suitable lysis buffer.

    • Incubate as required to achieve efficient cell lysis.

  • Sample Preparation for Analysis:

    • Process the cell lysate according to the requirements of your analytical instrument (e.g., hydrolysis of proteins and cell wall components, derivatization for GC-MS).

  • Analysis: Analyze the prepared sample to determine the abundance of this compound.

Visualizations

D_Alanine_Metabolic_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_peptidoglycan Peptidoglycan Synthesis D_Ala_13C_ext This compound CycA CycA Transporter D_Ala_13C_ext->CycA Uptake L_Ala_ext L-Alanine L_Ala_ext->CycA D_Ala_13C_int This compound CycA->D_Ala_13C_int L_Ala_int L-Alanine CycA->L_Ala_int D_Ala_D_Ala_Ligase D-Ala-D-Ala Ligase D_Ala_13C_int->D_Ala_D_Ala_Ligase Alr Alanine Racemase (Alr) L_Ala_int->Alr Alr->D_Ala_13C_int Dilution of label D_Ala_D_Ala_13C D-Ala-D-Ala-13C D_Ala_D_Ala_Ligase->D_Ala_D_Ala_13C Peptidoglycan Incorporation into Peptidoglycan D_Ala_D_Ala_13C->Peptidoglycan PBP Transpeptidation (PBPs) Peptidoglycan->PBP

Caption: D-Alanine uptake and incorporation pathway in bacteria.

Troubleshooting_Workflow Start Start: Poor D-Ala-13C Uptake CheckCulture Step 1: Verify Culture Health (Growth Phase, Viability) Start->CheckCulture IsCultureHealthy Is Culture Healthy? CheckCulture->IsCultureHealthy OptimizeConditions Step 2: Optimize Conditions (Time, Temp, Media) IsCultureHealthy->OptimizeConditions Yes ReCulture Re-culture from Fresh Stock IsCultureHealthy->ReCulture No CheckTransport Step 3: Evaluate Transport (Competition Assay) OptimizeConditions->CheckTransport ReCulture->CheckCulture IsTransportActive Is Transport Active? CheckTransport->IsTransportActive CheckMetabolism Step 4: Assess Metabolism (Antibiotic Inhibition) IsTransportActive->CheckMetabolism Yes InvestigateGenetics Investigate Genetic/Enzymatic Issues IsTransportActive->InvestigateGenetics No IsMetabolismActive Is Incorporation Occurring? CheckMetabolism->IsMetabolismActive IsMetabolismActive->InvestigateGenetics No Success Success: Uptake Achieved IsMetabolismActive->Success Yes

Caption: Troubleshooting workflow for poor this compound uptake.

References

Technical Support Center: D-Alanine-3-13C NMR Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Alanine-3-13C sample preparation for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides best practices, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-quality NMR data.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use a deuterated solvent for my NMR experiment?

A: Deuterated solvents are crucial for several reasons. Firstly, they eliminate strong proton signals from the solvent itself, which would otherwise overwhelm the signals from your this compound sample[1][2]. Secondly, the deuterium signal is used by the NMR spectrometer to "lock" the magnetic field, ensuring its stability throughout the experiment, which is essential for achieving high-resolution spectra[2]. This also helps in improving the overall spectral resolution[1].

Q2: Which deuterated solvent should I choose for this compound?

A: The choice of solvent depends on the experimental goals and the solubility of any other components in your sample.

  • Deuterium Oxide (D₂O): This is an excellent choice for most biological samples, including amino acids like D-Alanine, as it mimics physiological conditions. It is commonly used for studying peptides and metabolites in aqueous solutions[3][4][5].

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is a versatile solvent that can dissolve a wide range of polar and nonpolar compounds[6]. However, it is highly viscous, which can lead to broader signal peaks, and it is hygroscopic, meaning it readily absorbs water, which can result in a large residual H₂O peak in ¹H NMR spectra[6].

Q3: What is the optimal concentration for my this compound sample?

A: The ideal concentration is a balance between maximizing the signal-to-noise ratio and avoiding solubility issues or sample aggregation. For ¹³C NMR, which is inherently less sensitive than ¹H NMR, a higher concentration is generally preferred. A typical starting point for small molecules is in the range of 10-50 mM. Studies on L-alanine peptides have shown that they do not tend to self-associate in aqueous solutions, suggesting that concentration-dependent chemical shift changes may not be a major concern[4].

Q4: How does pH affect my NMR sample and spectrum?

A: pH is a critical parameter for amino acids like D-Alanine because it determines the charge state of the amine and carboxylic acid groups. The molecule can exist in a cationic, zwitterionic, or anionic state, and the chemical shifts of nearby carbons (including the ¹³C-labeled carbon) will change depending on the protonation state[4]. It is essential to control the pH with a suitable buffer (e.g., phosphate buffer) to ensure reproducibility and to study the molecule in a specific, physiologically relevant state[3].

Q5: How should I store my this compound sample?

A: Proper storage is important to maintain sample integrity. Generally, it is recommended to store the neat (solid) compound at room temperature, protected from light and moisture[7][8]. Once dissolved, samples should ideally be used promptly. For short-term storage, refrigeration at 4°C is often suitable. For longer-term storage, freezing at -20°C or -80°C is recommended, but be mindful of freeze-thaw cycles which can degrade some samples.

Troubleshooting Guide

Problem: The signal-to-noise ratio (S/N) in my ¹³C spectrum is very low.

  • Possible Cause 1: Sub-optimal acquisition parameters.

    • Solution: ¹³C nuclei have long relaxation times (T₁). Ensure that the relaxation delay (D1) is appropriate. While a long D1 (5 x T₁) is ideal for quantitative analysis, for routine spectra, a shorter D1 combined with a smaller pulse angle (e.g., 30°) can significantly improve S/N in a given amount of time[9]. Also, increase the number of scans (NS) to improve the signal, as S/N increases with the square root of NS. A set of optimized default parameters might include a D1 of 2.0 seconds and an acquisition time (AQ) of 1.0 second[9].

  • Possible Cause 2: Low sample concentration.

    • Solution: The ¹³C isotope has a low natural abundance and a smaller gyromagnetic ratio, making the experiment less sensitive. If solubility allows, increase the concentration of your this compound sample.

  • Possible Cause 3: Nuclear Overhauser Effect (NOE) is not optimal.

    • Solution: The signal intensity of carbons directly attached to protons is enhanced by the NOE. Ensure that proton decoupling is active during the acquisition and that there is a pre-scan delay to allow the NOE to build up[9].

Problem: The peaks in my spectrum are very broad.

  • Possible Cause 1: Poor shimming.

    • Solution: The magnetic field homogeneity greatly affects spectral resolution. Re-shim the spectrometer using your sample. If you are inexperienced, ask a trained user for assistance. Automated shimming routines are often available[10].

  • Possible Cause 2: High viscosity of the solvent.

    • Solution: Solvents like DMSO-d₆ are viscous and can lead to broader lines[6]. If possible, switch to a less viscous solvent like D₂O or a mixture (e.g., DMSO-d₆ with CDCl₃)[6]. Alternatively, acquiring the spectrum at a higher temperature can reduce viscosity and sharpen peaks.

  • Possible Cause 3: Sample aggregation.

    • Solution: At very high concentrations, molecules may start to aggregate, leading to broader signals. Try reducing the sample concentration.

Problem: I see unexpected peaks in my spectrum.

  • Possible Cause 1: Contamination.

    • Solution: The impurity could be from the starting material, the solvent, or the NMR tube. Ensure you use high-purity this compound and high-quality deuterated solvents. Clean NMR tubes thoroughly before use.

  • Possible Cause 2: Residual solvent signal.

    • Solution: Even in highly deuterated solvents, there is a small residual signal from the non-deuterated form (e.g., HDO in D₂O). These peaks are well-documented, and you can check a solvent reference chart to identify them.

Quantitative Data Summary

The following table summarizes recommended parameters for preparing and acquiring ¹³C NMR data for this compound.

ParameterRecommended ValueNotes
Sample Concentration 10 - 50 mMHigher end of the range is preferable for ¹³C sensitivity.
Solvent D₂O or DMSO-d₆D₂O is preferred for biological relevance; use a buffer for pH control[3].
pH 7.0 - 7.4 (Buffered)Use a non-interfering buffer like phosphate to maintain a stable pH[3].
Pulse Angle (Flip Angle) 30° - 45°A smaller angle allows for a shorter relaxation delay (D1)[9].
Relaxation Delay (D1) 1.0 - 2.0 secondsBalances signal acquisition efficiency with T₁ relaxation needs[9].
Acquisition Time (AQ) ~1.0 secondA typical value for small molecules, providing adequate resolution.
Temperature 25 °C (298 K)Can be adjusted to reduce solvent viscosity or study temperature effects.

Experimental Protocol: Sample Preparation

This protocol outlines the standard procedure for preparing a this compound sample for solution-state NMR.

  • Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration (e.g., 25 mM) in your chosen volume of solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube).

  • Prepare Buffer (if using D₂O): If working in D₂O, first prepare a concentrated buffer solution (e.g., 1 M potassium phosphate, pH 7.4) in D₂O.

  • Weigh the Sample: Accurately weigh the calculated mass of this compound into a clean, dry vial.

  • Dissolve the Sample:

    • Add the appropriate volume of deuterated solvent (e.g., 500 µL of D₂O) to the vial.

    • If using a buffer, add the required volume of the concentrated buffer stock to the solvent to achieve the final desired buffer concentration (e.g., 50 mM).

    • Gently vortex or swirl the vial until the sample is completely dissolved. A brief sonication may assist with dissolution if needed[3].

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube using a pipette. Avoid introducing any solid particles.

  • Cap and Label: Securely cap the NMR tube and label it clearly with the sample identity and concentration.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's temperature for at least 5-10 minutes before starting the experiment.

Visualizations

Sample_Preparation_Workflow cluster_prep Preparation Stage cluster_dissolve Dissolution Stage cluster_final Final Stage A Calculate Mass & Volume B Weigh this compound A->B Mass D Combine Sample & Solvent B->D Sample C Prepare Deuterated Solvent (+ Buffer if needed) C->D Solvent E Vortex / Sonicate to Dissolve D->E F Transfer to NMR Tube E->F G Insert into Spectrometer F->G Ready for NMR

Caption: Workflow for this compound NMR sample preparation.

Troubleshooting_Tree Start Problem with Spectrum? LowSignal Low S/N Ratio? Start->LowSignal BroadPeaks Broad Peaks? Start->BroadPeaks ExtraPeaks Unexpected Peaks? Start->ExtraPeaks Sol_NS Increase Number of Scans (NS) LowSignal->Sol_NS Yes Sol_Conc Increase Concentration LowSignal->Sol_Conc Yes Sol_Params Optimize D1 / Pulse Angle LowSignal->Sol_Params Yes Sol_Shim Re-shim the Magnet BroadPeaks->Sol_Shim Yes Sol_Visc Change Solvent / Increase Temp BroadPeaks->Sol_Visc Yes Sol_Agg Decrease Concentration BroadPeaks->Sol_Agg Yes Sol_Purity Check Sample Purity ExtraPeaks->Sol_Purity Yes Sol_Solvent Check Solvent Purity / Contamination ExtraPeaks->Sol_Solvent Yes

References

Validation & Comparative

A Head-to-Head Comparison: D-Alanine-3-13C vs. Universally Labeled Glucose for Probing Bacterial Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bacterial metabolic analysis, the choice of isotopic tracer is a critical decision that dictates the scope and specificity of experimental outcomes. This guide provides an objective comparison of two powerful tools: D-Alanine-3-13C and universally labeled glucose ([U-13C]-glucose). We delve into their distinct applications, supported by experimental data and detailed protocols, to empower informed decisions in your research endeavors.

At the heart of bacterial survival and proliferation are intricate metabolic networks. Understanding these pathways is paramount for developing novel antimicrobial strategies and engineering beneficial microbial behaviors. Isotopic labeling, coupled with advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offers a window into the inner workings of the bacterial cell.

While both this compound and [U-13C]-glucose are invaluable 13C-labeled tracers, they illuminate different facets of bacterial metabolism. [U-13C]-glucose is the workhorse for dissecting central carbon metabolism, providing a global view of how bacteria process energy sources. In contrast, this compound offers a highly specific lens to investigate peptidoglycan (PG) biosynthesis, a pathway that is both unique to bacteria and a prime target for antibiotics.

Quantitative Comparison of Applications

The distinct physicochemical properties and metabolic fates of this compound and [U-13C]-glucose dictate their suitability for different research questions. The following table summarizes their key characteristics and primary applications.

FeatureThis compoundUniversally Labeled Glucose ([U-13C]-Glucose)
Primary Metabolic Pathway Traced Peptidoglycan (Cell Wall) Biosynthesis[1][2]Central Carbon Metabolism (Glycolysis, Pentose Phosphate Pathway, TCA Cycle)[3][4][5][6]
Specificity Highly specific to bacterial cell wall synthesis[1][7]Broadly traces carbon flow through central metabolic pathways[3][5]
Common Analytical Techniques NMR Spectroscopy, PET Imaging, LC-MS[1][7][8]Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy[3][5][6]
Key Research Questions Answered - Elucidation of peptidoglycan synthesis and remodeling - Screening for inhibitors of cell wall biosynthesis - In vivo imaging of bacterial infections[7][9]- Quantification of metabolic fluxes through central pathways (Metabolic Flux Analysis - MFA)[3][4][5] - Identification of metabolic bottlenecks and rerouting - Understanding metabolic responses to genetic or environmental perturbations
Advantages - High specificity for a bacterial target - Low background in mammalian systems[7] - Suitable for in vivo studies- Provides a global view of central metabolism - Well-established methodologies for 13C-MFA[3][10]
Limitations - Limited to studying cell wall metabolism - May not be taken up by all bacterial species- Label scrambling can complicate flux analysis - Data analysis for MFA is computationally intensive[10]

Experimental Protocols: A Methodological Overview

To provide a practical understanding of how these tracers are employed, we outline generalized experimental protocols for their use in bacterial metabolic studies.

Protocol 1: Investigating Peptidoglycan Biosynthesis using this compound and NMR Spectroscopy

This protocol describes the use of this compound to probe the incorporation of D-alanine into the peptidoglycan of a model bacterium.

1. Bacterial Culture Preparation:

  • Grow the bacterial species of interest in a minimal medium to mid-logarithmic phase.

  • For auxotrophic strains, supplement the medium with necessary amino acids, excluding unlabeled D-alanine.

2. Isotopic Labeling:

  • Introduce this compound to the bacterial culture at a final concentration of 1 mM.

  • Continue incubation for a period that allows for significant incorporation into the cell wall (e.g., one to two doubling times).

3. Cell Harvesting and Peptidoglycan Isolation:

  • Harvest the bacterial cells by centrifugation.

  • Wash the cell pellet with phosphate-buffered saline (PBS) to remove any unincorporated label.

  • Perform enzymatic or chemical lysis to break open the cells and isolate the insoluble peptidoglycan sacculi. This often involves treatment with enzymes like lysozyme and proteases to remove other cellular components.

4. NMR Sample Preparation:

  • Solubilize the isolated peptidoglycan using appropriate enzymes (e.g., muramidases) to generate smaller, soluble fragments (muropeptides).

  • Lyophilize the solubilized muropeptides and reconstitute them in a suitable NMR buffer (e.g., D2O-based buffer).

5. NMR Data Acquisition:

  • Acquire one-dimensional (1D) 13C and two-dimensional (2D) 1H-13C heteronuclear single quantum coherence (HSQC) NMR spectra.[1]

  • The 13C chemical shift of the labeled methyl group of D-alanine provides information about its chemical environment within the peptidoglycan structure.

6. Data Analysis:

  • Analyze the NMR spectra to identify the 13C-labeled D-alanine residues.

  • Changes in chemical shifts or the appearance of new peaks can indicate modifications to the peptidoglycan structure or the activity of specific enzymes.

Protocol 2: 13C-Metabolic Flux Analysis ([13C]-MFA) using Universally Labeled Glucose

This protocol outlines the key steps for quantifying metabolic fluxes in the central carbon metabolism of bacteria using [U-13C]-glucose.

1. Bacterial Culture and Isotopic Labeling:

  • Grow the bacterial strain in a chemostat or in batch cultures with a defined minimal medium containing a known concentration of glucose as the sole carbon source.

  • To achieve a metabolic and isotopic steady state, a mixture of [U-13C]-glucose and unlabeled glucose is often used (e.g., 20% [U-13C]-glucose and 80% unlabeled glucose).[3]

  • For dynamic labeling experiments, the culture is switched from an unlabeled to a labeled medium.

2. Metabolite Quenching and Extraction:

  • Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is typically done by quickly transferring the cell culture to a cold solvent like methanol.

  • Extract intracellular metabolites from the quenched cells using appropriate solvents (e.g., a mixture of methanol, acetonitrile, and water).

3. Sample Derivatization (for GC-MS):

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted metabolites (especially amino acids) are often chemically derivatized to increase their volatility.

4. Mass Spectrometry Analysis:

  • Analyze the isotopic labeling patterns of key metabolites (e.g., proteinogenic amino acids, organic acids from the TCA cycle) using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • The mass isotopomer distributions (the relative abundances of molecules with different numbers of 13C atoms) are measured for each metabolite.

5. Computational Flux Analysis:

  • Utilize specialized software (e.g., INCA, OpenFLUX) to perform the 13C-MFA calculations.

  • A metabolic model of the organism's central carbon metabolism is required.

  • The software uses the measured mass isotopomer distributions and a stoichiometric model to estimate the intracellular metabolic fluxes that best fit the experimental data.

Visualizing the Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala MurC UDP_MurNAc_peptide UDP-MurNAc-pentapeptide UDP_MurNAc_L_Ala->UDP_MurNAc_peptide MurD/E MraY MraY UDP_MurNAc_peptide->MraY D_Ala_3_13C This compound Ddl D-Ala-D-Ala ligase D_Ala_3_13C->Ddl MurF MurF Ddl->MurF D-Ala-D-Ala MurF->UDP_MurNAc_peptide Adds dipeptide Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II Flippase Flippase Lipid_II->Flippase MraY->Lipid_I MurG->Lipid_II Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylation PBP Penicillin-Binding Proteins (PBPs) Nascent_PG->PBP Mature_PG Mature Peptidoglycan PBP->Mature_PG Transpeptidation

Caption: Peptidoglycan biosynthesis pathway highlighting the incorporation of this compound.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle U_13C_Glucose Universally Labeled Glucose ([U-13C]-Glucose) G6P Glucose-6-P U_13C_Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA R5P->F6P R5P->GAP Citrate Citrate Acetyl_CoA->Citrate alpha_KG α-Ketoglutarate Citrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Fumarate Fumarate Succinyl_CoA->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Central carbon metabolism showing the flow of carbons from universally labeled glucose.

MFA_Workflow Start Bacterial Culture with [U-13C]-Glucose Quenching Metabolic Quenching Start->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis MS or NMR Analysis Extraction->Analysis Data Mass Isotopomer Distributions Analysis->Data Modeling Computational Flux Modeling Data->Modeling Result Metabolic Flux Map Modeling->Result

Caption: A simplified workflow for 13C-Metabolic Flux Analysis (13C-MFA).

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and universally labeled glucose is fundamentally driven by the biological question at hand. For researchers focused on the bacterial cell wall—a validated and promising antibiotic target—this compound provides an unparalleled level of specificity. Its ability to directly probe peptidoglycan biosynthesis makes it an essential tool for screening new antimicrobial compounds and for developing novel diagnostic imaging agents.

Conversely, for those seeking a comprehensive understanding of a bacterium's central energy and biosynthetic pathways, universally labeled glucose is the tracer of choice. Through the powerful technique of 13C-MFA, it enables the quantification of metabolic fluxes, offering a systems-level view of cellular physiology. This global perspective is crucial for metabolic engineering applications and for understanding how bacteria adapt their metabolism in response to various stimuli.

Ultimately, both this compound and universally labeled glucose are indispensable tools in the arsenal of microbiologists and drug discovery scientists. By understanding their respective strengths and applications, researchers can select the most appropriate isotopic tracer to unlock new insights into the complex and fascinating world of bacterial metabolism.

References

A Head-to-Head Comparison: D-Alanine-3-13C and 15N-D-alanine for Peptidoglycan Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers in microbiology and drug development on the application of stable isotope-labeled D-alanine for investigating bacterial cell wall biosynthesis and dynamics.

The bacterial cell wall, a unique and essential structure primarily composed of peptidoglycan (PG), presents a critical target for antimicrobial drugs. Understanding the intricate processes of PG synthesis, remodeling, and degradation is paramount for the development of new therapeutic strategies. Stable isotope labeling, coupled with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful approach to unraveling these complex biological pathways. Among the various isotopic tracers, D-Alanine-3-13C and 15N-D-alanine have emerged as invaluable tools for probing the D-alanine metabolism integral to PG structure and synthesis.[1][2][3]

This guide provides an objective comparison of this compound and 15N-D-alanine, offering insights into their respective advantages and limitations in the context of peptidoglycan analysis. By presenting experimental data and detailed methodologies, we aim to equip researchers with the knowledge to select the most appropriate isotopic label for their specific research questions.

At a Glance: Comparing this compound and 15N-D-alanine

FeatureThis compound15N-D-alanine
Primary Analytical Technique Mass Spectrometry (MS)[4][5][6]Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)[7][8][9][10]
Information Gained Tracing carbon flow in D-alanine metabolism and incorporation into PG.[4][9] Quantification of PG synthesis and remodeling rates.[4]Probing nitrogen metabolism and D-alanine incorporation.[11][8] Determining internuclear distances and PG structure through solid-state NMR.[7]
Advantages - High sensitivity and resolution in MS analysis.[5][12] - Enables precise quantification of newly synthesized PG.[4] - Can be used in combination with other isotopes for multi-isotope tracing.- NMR provides detailed structural information on PG architecture.[13][7] - 15N is a key atom in the peptide cross-bridge of PG, providing direct insight into its structure.[13] - Can be used to differentiate bacterial nitrogen uptake from other sources.
Limitations - Provides limited structural information compared to NMR. - Potential for carbon scrambling in metabolic pathways.- NMR has lower sensitivity compared to MS.[7] - Requires larger sample quantities for NMR analysis.[7] - The natural abundance of 15N is low, requiring significant enrichment for detection.
Typical Applications - Pulse-chase experiments to study PG dynamics and antibiotic effects.[4] - Metabolic flux analysis of bacterial cell wall synthesis.- Solid-state NMR studies of intact bacterial cell walls.[7] - Tracing nitrogen sources for bacterial growth and PG synthesis in environmental samples.

Delving Deeper: Experimental Insights

The choice between this compound and 15N-D-alanine is fundamentally guided by the specific biological question and the analytical capabilities available.

Mass Spectrometry-based Approaches with this compound:

  • Tracing Peptidoglycan Synthesis: this compound is readily incorporated into the pentapeptide precursor of peptidoglycan. By tracking the mass shift of peptidoglycan fragments (muropeptides) using liquid chromatography-mass spectrometry (LC-MS), researchers can quantify the rate of new cell wall synthesis.[4][6] This approach is particularly powerful for studying the effects of antibiotics that target cell wall biosynthesis.[4]

  • High-Resolution Analysis: The use of high-resolution mass spectrometers allows for the precise quantification of isotope labeling in peptides derived from peptidoglycan.[5][12] This enables the detailed analysis of mass isotopologue distributions, providing a deeper understanding of metabolic pathways.

NMR Spectroscopy and 15N-D-alanine for Structural Analysis:

  • Unveiling Peptidoglycan Architecture: Solid-state NMR spectroscopy, in conjunction with 15N labeling, is a potent tool for elucidating the three-dimensional structure of peptidoglycan.[13][7] By labeling specific nitrogen atoms within the peptidoglycan, such as the one in D-alanine, it is possible to measure internuclear distances and define the spatial arrangement of the polymer.[13]

  • Investigating Nitrogen Metabolism: 15N-D-alanine can be used to trace the pathways of nitrogen assimilation and utilization in bacteria.[11][8] This is particularly relevant in ecological studies for determining the nitrogen sources of different bacterial populations.

Visualizing the Processes

To better understand the application of these isotopes, the following diagrams illustrate the key pathways and experimental workflows.

Peptidoglycan_Synthesis_Pathway L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase UDP_NAM_pentapeptide UDP-NAM-pentapeptide D_Ala->UDP_NAM_pentapeptide D-Ala-D-Ala ligase UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM UDP-NAM UDP_NAM->UDP_NAM_pentapeptide Sequential peptide addition Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Lipid_I->Lipid_II Lipid_II_out Lipid II Lipid_II->Lipid_II_out Flippase Nascent_PG Nascent Peptidoglycan Lipid_II_out->Nascent_PG Transglycosylation Mature_PG Mature Peptidoglycan Nascent_PG->Mature_PG D_Ala_13C This compound D_Ala_13C->D_Ala D_Ala_15N 15N-D-alanine D_Ala_15N->D_Ala

Caption: Incorporation of labeled D-alanine into the peptidoglycan biosynthesis pathway.

Isotope_Labeling_Workflow start Bacterial Culture labeling Metabolic Labeling with This compound or 15N-D-alanine start->labeling harvest Cell Harvesting and Peptidoglycan Isolation labeling->harvest digestion Enzymatic Digestion (e.g., Muramidase) harvest->digestion analysis Analysis digestion->analysis ms LC-MS/MS Analysis analysis->ms For 13C and 15N nmr Solid-State NMR Spectroscopy analysis->nmr Primarily for 15N data Data Interpretation: - PG Synthesis Rate - Structural Analysis - Metabolic Flux ms->data nmr->data

Caption: General experimental workflow for peptidoglycan analysis using stable isotopes.

Experimental Protocols

1. Metabolic Labeling of Bacteria with Stable Isotopes:

This protocol is a generalized procedure and may require optimization based on the bacterial species and experimental goals.

  • Materials:

    • Bacterial strain of interest

    • Appropriate growth medium (defined or complex)

    • This compound or 15N-D-alanine

    • Sterile culture flasks or tubes

    • Incubator with shaking capabilities

    • Spectrophotometer

  • Procedure:

    • Inoculate a starter culture of the bacterial strain in the appropriate growth medium and grow overnight.

    • Dilute the overnight culture into fresh medium to a starting optical density (OD600) of approximately 0.05.

    • At the desired growth phase (e.g., mid-logarithmic phase), add the sterile this compound or 15N-D-alanine to the culture medium. The final concentration will need to be optimized but is typically in the range of 1-5 mM.[14]

    • Continue to incubate the culture for a specific period to allow for the incorporation of the labeled D-alanine into the peptidoglycan. This labeling period can range from a few minutes for pulse-labeling experiments to several generations for steady-state labeling.

    • Monitor bacterial growth by measuring the OD600 at regular intervals.

    • Harvest the bacterial cells by centrifugation at the end of the labeling period.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove any unincorporated label.

    • The labeled cell pellet is now ready for peptidoglycan isolation.

2. Peptidoglycan Isolation and Muropeptide Analysis by LC-MS:

  • Materials:

    • Labeled bacterial cell pellet

    • Boiling 4% sodium dodecyl sulfate (SDS) solution

    • Pronase E

    • Muramidase (e.g., cellosyl)

    • Tris-HCl buffer

    • Ortho-phosphoric acid

    • High-performance liquid chromatography (HPLC) system

    • Mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Procedure:

    • Resuspend the bacterial cell pellet in boiling 4% SDS and incubate for 30 minutes to lyse the cells and solubilize membranes.

    • Collect the insoluble peptidoglycan by ultracentrifugation.

    • Wash the peptidoglycan pellet extensively with sterile water to remove SDS.

    • Treat the peptidoglycan with Pronase E to digest any attached proteins.

    • Inactivate the Pronase E by boiling and wash the peptidoglycan again.

    • Resuspend the purified peptidoglycan in a suitable buffer and digest with muramidase overnight to generate soluble muropeptides.[6]

    • Stop the digestion by boiling and remove any insoluble material by centrifugation.

    • Reduce the muropeptides with sodium borohydride.

    • Acidify the sample with ortho-phosphoric acid.

    • Analyze the muropeptide mixture by reverse-phase HPLC coupled to a high-resolution mass spectrometer.[6]

    • Identify and quantify the isotopic enrichment of muropeptides to determine the rate of new peptidoglycan synthesis.

Conclusion

Both this compound and 15N-D-alanine are powerful tools for the investigation of bacterial peptidoglycan. The choice between them hinges on the specific research objective. For quantitative studies of peptidoglycan synthesis and dynamics, particularly in the context of antibiotic action, the high sensitivity of mass spectrometry makes this compound an excellent choice. For detailed structural elucidation of the peptidoglycan architecture, the ability of NMR to probe atomic-level details makes 15N-D-alanine the preferred label. In many cases, a combined approach, utilizing both isotopes and analytical techniques, can provide the most comprehensive understanding of the complex and dynamic nature of the bacterial cell wall.

References

Validating D-Alanine-3-13C Incorporation in Bacterial Peptidoglycan: A Comparative Guide Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of D-Alanine-3-13C incorporation into bacterial peptidoglycan (PG) using mass spectrometry. It is designed to offer an objective comparison with alternative metabolic labeling strategies, supported by experimental data and detailed protocols for key experiments.

Introduction

The bacterial cell wall, a structure essential for survival, is a primary target for antimicrobial drugs. Peptidoglycan, the main component of the cell wall, is a dynamic polymer of sugars and amino acids, including the unique D-isomers of certain amino acids like D-alanine. Understanding the synthesis and remodeling of peptidoglycan is crucial for the development of new antibiotics.

Metabolic labeling with stable isotopes, followed by mass spectrometry analysis, has become a powerful tool for studying peptidoglycan dynamics. This compound is a specific isotopic tracer that can be incorporated into the peptidoglycan structure, offering a window into cell wall metabolism. This guide details the methodology for validating its incorporation and compares its utility against other common labeling techniques.

Comparison of Metabolic Labeling Strategies for Peptidoglycan Analysis

Choosing the appropriate metabolic labeling strategy is critical for accurately probing peptidoglycan dynamics. Below is a comparison of this compound with other common methods.

Labeling Strategy Advantages Disadvantages Primary Applications
This compound - High specificity for peptidoglycan.- Direct measurement of D-alanine incorporation.- Minimal perturbation of cellular metabolism.- Potential for incomplete labeling if endogenous D-alanine synthesis is high.- May not reflect the synthesis of the entire muropeptide.- Tracking new peptidoglycan synthesis.- Studying the activity of enzymes involved in D-alanine metabolism.- Quantifying peptidoglycan turnover.
Full Labeling (¹³C-Glucose & ¹⁵N-NH₄Cl) - Labels the entire peptidoglycan structure, including sugars and all amino acids.- Enables comprehensive analysis of all peptidoglycan components.- Can cause significant metabolic burden on the bacteria.- Data analysis is complex due to extensive labeling.- Global analysis of peptidoglycan composition.- Flux analysis of cell wall precursors.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - Well-established method for quantitative proteomics.- Can be adapted for peptidoglycan analysis by using labeled essential amino acids (e.g., Lysine).- Requires amino acid auxotrophs for efficient labeling.- Indirectly measures peptidoglycan synthesis through a single amino acid.- Comparative analysis of peptidoglycan-associated protein expression.- Quantitative studies of peptidoglycan dynamics in auxotrophic strains.
D-Amino Acid Analogs (e.g., fluorescent or bioorthogonal tags) - Enables visualization of peptidoglycan synthesis via microscopy.[1]- The bulky tags can sometimes interfere with normal cell wall synthesis.- Not a direct mass spectrometry-based quantification method.- Spatial and temporal tracking of peptidoglycan synthesis.- High-resolution imaging of cell wall remodeling.

Experimental Protocols

I. Protocol for this compound Labeling of Bacteria

This protocol outlines the general steps for labeling bacteria with this compound for subsequent mass spectrometry analysis. Optimization for specific bacterial species and growth conditions is recommended.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Luria-Bertani broth, M9 minimal medium)

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Sterile culture tubes or flasks

Procedure:

  • Prepare a stock solution of this compound. Dissolve this compound in sterile water or an appropriate buffer to a concentration of 100 mM. Filter-sterilize the solution.

  • Culture bacteria. Inoculate the desired bacterial strain into the growth medium and grow to the mid-exponential phase (OD₆₀₀ ≈ 0.5).

  • Introduce the label. Add the this compound stock solution to the bacterial culture to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.

  • Incubate. Continue to incubate the culture for a period equivalent to one to two doubling times to allow for incorporation of the label into the peptidoglycan.

  • Harvest cells. Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash cells. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated label.

  • Store samples. The cell pellets can be stored at -80°C until peptidoglycan extraction.

II. Protocol for Peptidoglycan Extraction and Digestion

This protocol describes the isolation of peptidoglycan from bacterial cells and its enzymatic digestion into soluble muropeptides for mass spectrometry analysis.

Materials:

  • Labeled bacterial cell pellet

  • Boiling 4% Sodium Dodecyl Sulfate (SDS) solution

  • Milli-Q water

  • Enzymes: DNase, RNase, and a muramidase (e.g., mutanolysin or cellosyl)

  • Reaction buffer for muramidase (e.g., 25 mM sodium phosphate, pH 6.0)

  • Sodium borohydride solution (freshly prepared)

  • Phosphoric acid

Procedure:

  • Cell lysis. Resuspend the cell pellet in boiling 4% SDS and incubate at 100°C for 30 minutes to lyse the cells and solubilize membranes and proteins.

  • Peptidoglycan purification. Pellet the insoluble peptidoglycan by ultracentrifugation (e.g., 100,000 x g for 30 minutes). Wash the pellet repeatedly with Milli-Q water to remove all traces of SDS.

  • Enzymatic treatment. Resuspend the peptidoglycan pellet in a buffer containing DNase and RNase and incubate to remove contaminating nucleic acids. Pellet and wash the peptidoglycan again.

  • Muramidase digestion. Resuspend the purified peptidoglycan in the appropriate muramidase reaction buffer and add the enzyme. Incubate overnight at 37°C to digest the peptidoglycan into soluble muropeptides.

  • Stop the reaction. Inactivate the muramidase by boiling for 5 minutes.

  • Reduction of muropeptides. Add sodium borohydride solution to the muropeptide mixture to reduce the C1 carbon of MurNAc to an alcohol (muramitol). This prevents the formation of anomers.

  • Acidification. Stop the reduction reaction by adding a few drops of phosphoric acid until the pH is between 3 and 4.

  • Sample cleanup. The muropeptide sample is now ready for cleanup by solid-phase extraction (SPE) or directly for LC-MS/MS analysis.

III. Protocol for LC-MS/MS Analysis of Muropeptides

This protocol provides a general workflow for the analysis of ¹³C-labeled muropeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Reversed-phase C18 column

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

LC Parameters:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 0% to 30% B over 60 minutes is a good starting point.

  • Flow Rate: Dependent on the column dimensions (e.g., 200-400 nL/min for nano-LC).

  • Column Temperature: 30-40°C

MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MS1 Scan Range: m/z 300-2000

  • Resolution: >60,000

  • Data-Dependent Acquisition (DDA): Select the top 5-10 most intense precursor ions for fragmentation.

  • Collision Energy: Use stepped collision energy to ensure good fragmentation of different muropeptide species.

  • Inclusion of ¹³C-labeled precursors: Ensure the mass spectrometer's inclusion list is set to select for the expected masses of the ¹³C-labeled muropeptides.

Data Presentation and Analysis

The incorporation of this compound into peptidoglycan can be validated by observing a mass shift in the muropeptide fragments containing D-alanine. The number of incorporated ¹³C atoms will determine the magnitude of the mass shift.

Table 1: Expected Mass Shifts for Muropeptides Containing this compound

Muropeptide ComponentNumber of D-Alanine ResiduesExpected Mass Shift (Da)
Monomer (Tetrapeptide)1+1.00335
Monomer (Pentapeptide)2+2.00670
Dimer (Tetra-Tetra)2+2.00670
Dimer (Tetra-Penta)3+3.01005

Data Analysis Workflow:

  • Peak Identification: Identify the peaks corresponding to known muropeptide structures in the LC-MS chromatogram.

  • Isotopic Envelope Analysis: Examine the mass spectra of these peaks to identify the isotopic envelopes of both the unlabeled (natural abundance) and the ¹³C-labeled muropeptides.

  • Quantification: The extent of this compound incorporation can be quantified by comparing the peak areas or intensities of the labeled and unlabeled isotopic envelopes.

  • Software: Specialized software can be used to aid in the identification and quantification of muropeptides from complex LC-MS/MS datasets.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Peptidoglycan_Synthesis_and_Labeling cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, MurD, MurE, MurF L_Ala L-Alanine L_Ala->UDP_NAM_pentapeptide D_Glu D-Glutamate D_Glu->UDP_NAM_pentapeptide m_DAP meso-DAP m_DAP->UDP_NAM_pentapeptide D_Ala D-Alanine D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala Ddl D_Ala_13C This compound D_Ala_13C->D_Ala_D_Ala D_Ala_D_Ala->UDP_NAM_pentapeptide Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II MraY, MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Mature_PG Mature Peptidoglycan Nascent_PG->Mature_PG Transpeptidase

Caption: Metabolic pathway of peptidoglycan synthesis showing the incorporation of this compound.

Mass_Spectrometry_Workflow Start Bacterial Culture with This compound Harvest Harvest and Wash Cells Start->Harvest Extract Peptidoglycan Extraction Harvest->Extract Digest Muramidase Digestion Extract->Digest Reduce Reduction with NaBH4 Digest->Reduce LC_MS LC-MS/MS Analysis Reduce->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

References

A Comparative Analysis of D-Alanine-3-13C and 13C-Labeled L-Alanine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of isotopically labeled compounds is paramount for elucidating biological pathways and mechanisms of action. This guide provides a comprehensive comparative analysis of D-Alanine-3-13C and 13C-labeled L-alanine, focusing on their distinct applications, performance as metabolic tracers, and the interpretation of experimental data derived from their use.

While both are isotopes of the amino acid alanine, their stereochemistry dictates their unique biological roles and, consequently, their applications in research. L-alanine is a proteinogenic amino acid, fundamental to primary metabolism and protein synthesis in virtually all organisms. In contrast, D-alanine is primarily found in bacterial cell walls and is largely absent from eukaryotes, making this compound a highly specific tracer for bacterial processes.

Physicochemical Properties and Spectroscopic Data

The introduction of a 13C isotope at a specific position allows for the tracing of these molecules through metabolic pathways using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The physicochemical properties of this compound and a representative 13C-labeled L-alanine (L-Alanine-3-13C) are summarized below.

PropertyThis compoundL-Alanine-3-13C
Molecular Formula ¹³C¹²C₂H₇NO₂¹³C¹²C₂H₇NO₂
Molecular Weight 90.09 g/mol 90.09 g/mol
Stereochemistry D-enantiomerL-enantiomer
Primary Biological Role Bacterial Peptidoglycan SynthesisProtein Synthesis, Central Carbon Metabolism
Typical 13C NMR Chemical Shift (C3) ~17-20 ppm~17-20 ppm

Note: The exact 13C NMR chemical shift can vary depending on the solvent and pH.

Core Applications in Research

The distinct metabolic fates of D- and L-alanine isomers are the foundation for their differential applications in research.

This compound: A Specific Probe for Bacterial Cell Wall Dynamics

This compound is an invaluable tool for investigating bacterial-specific processes, particularly the biosynthesis and remodeling of the peptidoglycan cell wall. Its applications include:

  • Monitoring Bacterial Growth and Viability: The incorporation of D-alanine into the cell wall is a direct indicator of active peptidoglycan synthesis, which is essential for bacterial growth and division.

  • Screening for Novel Antibiotics: As the D-alanine metabolic pathway is a key target for antibiotics like D-cycloserine and beta-lactams, this compound can be used in high-throughput screening assays to identify new compounds that inhibit cell wall synthesis.[1][2][3]

  • Studying Drug Resistance Mechanisms: This tracer can help elucidate how bacteria develop resistance to cell wall-targeting antibiotics.

  • Investigating Biofilm Formation: D-alanine metabolism has been shown to be important for biofilm formation in some bacterial species.[1]

13C-Labeled L-Alanine: A Versatile Tracer for Central Metabolism and Protein Synthesis

13C-labeled L-alanine, with the label at any carbon position (e.g., 1-13C, 2-13C, 3-13C, or uniformly labeled), is widely used to study fundamental metabolic processes across a broad range of organisms. Its applications include:

  • Metabolic Flux Analysis (MFA): Tracing the flow of carbon from L-alanine through central metabolic pathways, such as glycolysis and the citric acid cycle.[4][5]

  • Protein Synthesis and Turnover Rates: Quantifying the rate at which new proteins are synthesized and degraded.

  • Gluconeogenesis Studies: Following the conversion of alanine into glucose in the liver.

  • Amino Acid Metabolism Research: Investigating the biosynthesis and catabolism of other amino acids.

Experimental Design and Methodologies

The successful application of these tracers hinges on robust experimental design and appropriate analytical techniques.

Experimental Protocol: 13C Tracer Analysis in Bacterial Culture

This protocol provides a general framework for a comparative labeling experiment in a bacterial culture.

  • Strain Selection and Culture Conditions: Choose the bacterial strain of interest and define the appropriate growth medium and conditions (e.g., temperature, aeration).

  • Tracer Introduction: In the mid-exponential growth phase, supplement parallel cultures with either this compound or a 13C-labeled L-alanine isomer at a known concentration.

  • Time-Course Sampling: Collect cell pellets and supernatant at various time points post-tracer addition.

  • Metabolite Extraction: Quench metabolic activity rapidly and extract metabolites from the cell pellets.

  • Sample Preparation for Analysis:

    • For MS Analysis: Hydrolyze cell wall components (for D-alanine incorporation) or total protein (for L-alanine incorporation). Derivatize the resulting amino acids for gas chromatography-mass spectrometry (GC-MS) analysis.

    • For NMR Analysis: Extract and purify the metabolites or cellular components of interest.

  • Data Acquisition:

    • GC-MS: Analyze the derivatized amino acids to determine the isotopic enrichment in D- and L-alanine.

    • NMR: Acquire 1D or 2D 13C NMR spectra to identify and quantify the labeled metabolites.

  • Data Analysis: Calculate the rate of incorporation of the 13C label into the respective cellular fractions. For MFA, use specialized software to model metabolic fluxes based on the isotopomer distribution data.

Comparative Performance and Data Interpretation

FeatureThis compound13C-Labeled L-Alanine
Specificity High for bacterial peptidoglycan synthesis.Low, traces central carbon and protein metabolism.
Incorporation Rate Dependent on the rate of bacterial cell wall synthesis.Dependent on the rates of protein synthesis and metabolic flux.
Metabolic Scrambling Low, primarily incorporated into peptidoglycan.[6]High, can be converted to pyruvate and enter various metabolic pathways, leading to label distribution in other metabolites.[7]
Primary Analytical Readout 13C enrichment in the cell wall fraction.13C enrichment in proteinogenic amino acids and central metabolites.

Visualizing the Metabolic Pathways

The distinct metabolic fates of D- and L-alanine can be visualized through the following diagrams.

D_Alanine_Metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_cellwall Cell Wall D-Ala-3-13C_ext This compound D-Ala-3-13C_int This compound D-Ala-3-13C_ext->D-Ala-3-13C_int Transport D-Ala-D-Ala D-Alanyl-D-Alanine D-Ala-3-13C_int->D-Ala-D-Ala D-Ala-D-Ala ligase UDP-MurNAc-pentapeptide UDP-MurNAc -pentapeptide D-Ala-D-Ala->UDP-MurNAc-pentapeptide Peptidoglycan Peptidoglycan UDP-MurNAc-pentapeptide->Peptidoglycan Transglycosylation & Transpeptidation

Metabolic fate of this compound in bacteria.

L_Alanine_Metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm L-Ala-13C_ext 13C-Labeled L-Alanine L-Ala-13C_int 13C-Labeled L-Alanine L-Ala-13C_ext->L-Ala-13C_int Transport Pyruvate 13C-Labeled Pyruvate L-Ala-13C_int->Pyruvate Alanine Transaminase Protein 13C-Labeled Protein L-Ala-13C_int->Protein Protein Synthesis TCA TCA Cycle Pyruvate->TCA Pyruvate Dehydrogenase

References

Assessing the Specificity of D-Alanine-3-13C as a Bacterial Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and tracking of bacterial activity are paramount in infectious disease research and the development of novel antimicrobial therapies. Stable isotope labeling, coupled with mass spectrometry, offers a powerful method for tracing metabolic fluxes and identifying active microbial populations. Among the various tracers, D-Alanine-3-13C has emerged as a promising candidate due to its unique and specific incorporation into the bacterial cell wall. This guide provides a comprehensive comparison of this compound with other bacterial tracers, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their studies.

The Basis of Specificity: D-Alanine and the Bacterial Cell Wall

The specificity of D-Alanine as a bacterial tracer lies in the fundamental structural differences between bacterial and mammalian cells. D-amino acids, including D-Alanine, are integral components of the peptidoglycan layer of the bacterial cell wall, a structure absent in eukaryotes.[1][2] This unique metabolic requirement means that exogenously supplied, isotopically labeled D-Alanine is selectively incorporated by bacteria, offering a clear window into their metabolic activity.

Comparative Performance of Bacterial Tracers

The efficacy of a bacterial tracer is determined by its specificity (high uptake in bacteria, low uptake in mammalian cells and non-bacterial processes) and its efficiency of incorporation. The following tables summarize the available quantitative data comparing D-Alanine-based tracers with other alternatives.

Table 1: In Vitro Specificity of D-Alanine-Based Tracers vs. Alternatives

TracerBacterial Uptake (Relative)Mammalian Cell Uptake (Relative)Key FindingsReference
D-[3-¹¹C]Alanine High in various Gram-positive and Gram-negative bacteria3-6 fold lower than L-[3-¹¹C]AlanineDemonstrates high specificity for bacterial metabolism over mammalian metabolism.[1][2]
L-[3-¹¹C]Alanine HighHighReadily incorporated by both bacterial and mammalian cells, indicating low specificity.[1][2]
[¹⁸F]FDG HighHighAccumulates in both infected and inflamed tissues, leading to false positives.[2]
[⁶⁸Ga]Gallium Citrate ModerateModerateShows some specificity but less than D-Alanine-based tracers.[2]

Table 2: In Vivo Specificity in a Murine Myositis Model

TracerAccumulation in Infected Tissue (vs. Heat-Killed Control)Accumulation in Sterile InflammationKey FindingsReference
D-[3-¹¹C]Alanine ~3.5-fold higher Not significantly taken upEffectively distinguishes between active bacterial infection and sterile inflammation.[2]
[¹⁸F]FDG No significant differenceHigh uptakeFails to differentiate between infection and inflammation.[2]
[⁶⁸Ga]Gallium Citrate ~2-fold higherModerate uptakeLess specific than D-Alanine in distinguishing infection from inflammation.[2]

Table 3: Comparison of D-Alanine and Diaminopimelic Acid (DAP) as Bacterial Markers

MarkerConcentration in Ruminal Bacteria (mg N/g N)Concentration in Abomasal Digesta (mg N/g N)Correlation with Bacterial NitrogenKey FindingsReference
D-Alanine (DAL) 7.05.2Estimates often exceeded 100% of bacterial nitrogen, showing high variability.In this specific study, D-Alanine was not considered a reliable quantitative marker.[3]
Diaminopimelic Acid (DAP) 5.42.4Correlated well with expected bacterial nitrogen flow.DAP was found to be a more reliable marker for quantifying bacterial nitrogen in this context.[3]

Alternative Bacterial Tracers

While this compound shows great promise, other tracers have also been utilized, each with its own set of advantages and limitations.

  • Diaminopimelic Acid (DAP): A unique amino acid found in the peptidoglycan of most Gram-negative and some Gram-positive bacteria. Its absence in eukaryotes makes it a highly specific marker. However, its abundance can vary between bacterial species.

  • Para-Aminobenzoic Acid (PABA): A precursor in the bacterial folate synthesis pathway, which is essential for bacterial growth and absent in humans (who obtain folate from their diet). This makes PABA a potentially specific tracer for a broad range of bacteria.

  • N-Acetylglucosamine (NAG) and N-Acetylmuramic Acid (NAM): The sugar backbones of peptidoglycan can also be isotopically labeled to trace bacterial cell wall synthesis.

Experimental Protocols

1. In Vitro Specificity Assay

This protocol outlines a general method for assessing the specificity of a ¹³C-labeled bacterial tracer.

  • Cell Culture:

    • Culture selected bacterial strains (e.g., E. coli, S. aureus) to mid-logarithmic phase in a defined minimal medium.

    • Culture mammalian cell lines (e.g., HEK293, HeLa) in their appropriate growth medium.

  • Labeling:

    • Resuspend a known quantity of bacterial or mammalian cells in fresh medium.

    • Add D-Alanine-3-¹³C to a final concentration of 1-5 mM.

    • Incubate for a defined period (e.g., 1-4 hours) under appropriate growth conditions.

    • Include control groups with unlabeled D-Alanine and an alternative tracer for comparison.

  • Sample Preparation for Mass Spectrometry:

    • Harvest cells by centrifugation.

    • Wash the cell pellets multiple times with phosphate-buffered saline (PBS) to remove unincorporated tracer.

    • Lyse the cells using a suitable method (e.g., bead beating, sonication).

    • Hydrolyze the cell lysate to break down proteins and peptidoglycan into their constituent amino acids (e.g., using 6 M HCl at 110°C for 24 hours).

    • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Separate the amino acids on a suitable GC column.

    • Analyze the mass spectra to determine the isotopic enrichment of Alanine. The mass shift corresponding to the ¹³C incorporation will indicate the uptake of the tracer.

  • Data Analysis:

    • Calculate the percentage of ¹³C enrichment in Alanine for both bacterial and mammalian cells.

    • Compare the enrichment between the cell types to determine the specificity of the tracer.

2. In Vivo Specificity Assay in a Murine Infection Model

This protocol provides a framework for evaluating tracer specificity in a live animal model.

  • Animal Model:

    • Induce a localized bacterial infection in mice (e.g., intramuscular injection of a known bacterial load in one thigh).

    • As a control, inject heat-killed bacteria or a sterile inflammatory agent (e.g., zymosan) into the contralateral thigh.

  • Tracer Administration:

    • Administer D-Alanine-3-¹³C to the mice via a suitable route (e.g., intravenous or intraperitoneal injection).

  • Tissue Harvesting and Analysis:

    • At a predetermined time point post-injection, euthanize the mice and harvest the infected and control tissues.

    • Process the tissues to extract and analyze the amino acids for ¹³C enrichment using the same sample preparation and GC-MS methods described for the in vitro assay.

  • Data Analysis:

    • Compare the ¹³C enrichment in Alanine between the infected tissue, the inflamed control tissue, and other major organs to assess the tracer's ability to specifically target bacterial infection.

Visualizing the Mechanism of Specificity

The following diagrams illustrate the metabolic pathway of D-Alanine incorporation into the bacterial cell wall and a typical experimental workflow for assessing tracer specificity.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Space L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase UDP_NAM_pentapeptide UDP-NAM-pentapeptide D_Ala_D_Ala->UDP_NAM_pentapeptide Addition of D-Ala-D-Ala UDP_NAM UDP-NAM UDP_NAM->UDP_NAM_pentapeptide Sequential addition of L-Ala, D-Glu, DAP/Lys Lipid_II Lipid II (NAM-pentapeptide-NAG-P-P-Bactoprenol) UDP_NAM_pentapeptide->Lipid_II Translocation across membrane Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Cross_linked_PG Cross-linked Peptidoglycan Peptidoglycan->Cross_linked_PG Transpeptidation (D-Ala involved in cross-linking) D_Ala_3_13C This compound (Tracer) D_Ala_3_13C->D_Ala Enters Pool

Caption: D-Alanine incorporation into the bacterial peptidoglycan.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Assay cluster_analysis Sample Processing and Analysis Culture_Bacteria Culture Bacteria Labeling Incubate with This compound Culture_Bacteria->Labeling Culture_Mammalian Culture Mammalian Cells Culture_Mammalian->Labeling Harvest_Wash Harvest and Wash Cells Labeling->Harvest_Wash Hydrolysis Acid Hydrolysis Harvest_Wash->Hydrolysis Infection_Model Create Murine Infection Model Tracer_Admin Administer This compound Infection_Model->Tracer_Admin Tissue_Harvest Harvest Tissues Tracer_Admin->Tissue_Harvest Tissue_Harvest->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Specificity Assessment GC_MS->Data_Analysis

Caption: Workflow for assessing bacterial tracer specificity.

Conclusion

This compound stands out as a highly specific tracer for monitoring bacterial activity. Its selective incorporation into the bacterial cell wall, a pathway absent in mammalian cells, provides a distinct advantage over less specific tracers that are prone to off-target accumulation in areas of inflammation. While alternative tracers like DAP and PABA also offer high theoretical specificity, the extensive validation of D-alanine-based tracers in both in vitro and in vivo models provides a strong foundation for their use. The choice of tracer will ultimately depend on the specific research question, the bacterial species of interest, and the analytical methods available. This guide provides the necessary information for researchers to make an informed decision and to design robust experiments for assessing bacterial viability and metabolism.

References

D-Alanine-3-13C vs. Radioactive Tracers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of metabolic research and drug development, particularly in the study of bacterial cell wall synthesis, tracers are indispensable tools. For decades, radioactive isotopes have been the gold standard, offering high sensitivity. However, the advent of stable isotope labeling, such as with D-Alanine-3-13C, presents a compelling alternative with significant advantages in safety, analytical depth, and experimental flexibility. This guide provides an objective comparison of this compound and radioactive tracers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their studies.

At a Glance: Key Differences

FeatureThis compound (Stable Isotope)Radioactive Tracers (e.g., D-Alanine-11C, 14C)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Scintillation Counting, Autoradiography, PET Imaging
Safety Non-radioactive, no ionizing radiation, safe to handle without specialized shielding.[1]Radioactive, emits ionizing radiation, requires specialized handling, shielding, and disposal protocols.[1][2]
Analytical Detail Provides detailed structural information, including the precise location of the label within a molecule and metabolic flux analysis.[3][4]Primarily provides quantitative data on the amount of tracer present. Structural information is limited.
In Vivo Human Studies Generally considered safe for human studies.Use in humans is highly restricted and regulated due to radiation exposure.[1]
Half-life Stable, does not decay.Varies by isotope (e.g., 11C: ~20 mins, 14C: ~5730 years), which can limit experimental timelines.[5]
Sensitivity High, but can be influenced by the natural abundance of 13C.Extremely high, capable of detecting very small quantities of the tracer.
Cost & Accessibility Synthesized compound cost can be high, but analytical equipment (MS, NMR) is widely available in research institutions.Isotope production can require cyclotrons (for PET isotopes) and licensed facilities. Scintillation counters are common.

Performance Comparison: Safety and Handling

The most significant advantage of this compound is its safety profile. As a stable isotope, it does not emit ionizing radiation, eliminating the risks of radiation exposure to researchers and the environment.[1] This contrasts sharply with radioactive tracers, which necessitate stringent safety protocols.

ParameterThis compoundRadioactive Tracers
Radiation Emission NoneIonizing radiation (alpha, beta, or gamma)[2]
Required Shielding NoneLead, concrete, or other dense materials depending on the isotope.[2]
Waste Disposal Standard laboratory wasteSpecialized radioactive waste disposal protocols.[2]
Personnel Monitoring Not requiredDosimetry badges and regular monitoring are often mandatory.
Regulatory Oversight MinimalStrictly regulated by national and international agencies.[1]

Experimental Applications and Data

D-Alanine is a crucial component of the bacterial cell wall peptidoglycan, making labeled D-alanine an excellent tool for studying bacterial growth, cell wall dynamics, and the efficacy of antibiotics that target this pathway.

Quantitative Analysis of Bacterial Uptake
  • Study: Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers

  • Finding: The accumulation of D-[11C]alanine in mammalian cells was approximately 3 to 6 times lower than that of its enantiomer, L-[11C]alanine, highlighting the specificity of D-alanine metabolism to bacteria.[5][6] This demonstrates the utility of D-alanine as a specific bacterial tracer. A similar level of specificity is expected with this compound, with the added benefits of safety and more detailed downstream analysis.

Cell TypeTracerRelative Uptake
BacteriaD-[11C]alanineHigh
Mammalian CellsD-[11C]alanineLow[5][6]
Mammalian CellsL-[11C]alanineHigh[5][6]

Experimental Protocols

Protocol 1: Labeling Bacteria with this compound for Peptidoglycan Analysis

This protocol outlines the steps for incorporating this compound into bacterial peptidoglycan and preparing it for mass spectrometry analysis.

Materials:

  • Bacterial culture of interest

  • Appropriate growth medium

  • This compound

  • Lysis buffer

  • Enzymes for peptidoglycan digestion (e.g., lysozyme, mutanolysin)

  • Buffers for mass spectrometry

Procedure:

  • Bacterial Growth: Culture the bacteria to the desired growth phase (e.g., mid-logarithmic phase).

  • Labeling: Introduce this compound into the culture medium at a final concentration of 1-5 mM. The optimal concentration may vary depending on the bacterial species and experimental goals.

  • Incubation: Continue to incubate the culture for a period that allows for sufficient incorporation of the labeled D-alanine into the peptidoglycan. This can range from a few hours to overnight.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation.

  • Peptidoglycan Isolation: Lyse the cells and isolate the peptidoglycan using established protocols, which typically involve treatment with detergents and proteases to remove other cellular components.

  • Enzymatic Digestion: Digest the purified peptidoglycan into smaller muropeptide fragments using enzymes like lysozyme or mutanolysin.

  • Sample Preparation for Mass Spectrometry: Desalt and prepare the digested muropeptide sample for analysis by liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: Analysis of 13C Incorporation by Mass Spectrometry

Instrumentation:

  • High-resolution liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Chromatographic Separation: Separate the muropeptide fragments using reverse-phase liquid chromatography.

  • Mass Spectrometry Analysis: Analyze the eluting fragments using the mass spectrometer in full scan mode to identify the masses of the different muropeptides.

  • Data Analysis:

    • Identify the muropeptides containing D-alanine by their characteristic mass-to-charge (m/z) ratio.

    • Compare the isotopic distribution of the D-alanine-containing muropeptides from the labeled sample to an unlabeled control.

    • The presence of a peak at +1 m/z relative to the monoisotopic peak of the unlabeled fragment indicates the incorporation of one 13C atom from this compound.

    • Quantify the level of incorporation by comparing the peak intensities of the labeled and unlabeled fragments.

Visualizing the Workflow and Pathway

To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis A Bacterial Culture B Add this compound A->B C Incubate and Harvest B->C D Isolate Peptidoglycan C->D E Enzymatic Digestion D->E F LC-MS Separation E->F Muropeptide Fragments G Mass Spectrometry Detection F->G H Data Analysis G->H

Caption: Experimental workflow for this compound labeling and analysis.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine D_Ala_13C This compound L_Ala->D_Ala_13C Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala dipeptide D_Ala_13C->D_Ala_D_Ala D-Ala-D-Ala Ligase UDP_NAM_peptide UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_NAM_peptide Adds to UDP-MurNAc-tripeptide Lipid_II Lipid II UDP_NAM_peptide->Lipid_II Translocation PG Peptidoglycan Lipid_II->PG Transglycosylation & Transpeptidation

Caption: Incorporation of this compound into peptidoglycan synthesis.

Conclusion

This compound offers a superior alternative to radioactive tracers for studying bacterial cell wall metabolism in many applications. Its key advantages lie in its inherent safety, which simplifies experimental procedures and eliminates radiation-associated risks. Furthermore, the use of mass spectrometry for detection provides a level of analytical detail that is unattainable with traditional radioactive counting methods, enabling researchers to perform sophisticated metabolic flux analysis. While radioactive tracers may still hold an edge in applications requiring the absolute highest sensitivity, the combination of safety, detailed structural information, and suitability for a wide range of in vitro and in vivo studies makes this compound a powerful and versatile tool for modern biological research.

References

A Researcher's Guide to Stable Isotope Probes: Benchmarking D-Alanine-3-13C

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of bacterial research and drug development, the ability to precisely track metabolic pathways is paramount. Stable isotope probes have emerged as indispensable tools for elucidating the metabolic activities of microorganisms. Among these, D-Alanine-3-13C offers a highly specific approach for investigating bacterial cell wall synthesis, a pathway absent in mammalian cells and a key target for antibiotics. This guide provides an objective comparison of this compound with other commonly used stable isotope probes, supported by experimental data and detailed protocols.

Unveiling Bacterial Metabolism: The Role of D-Alanine

D-alanine is a fundamental component of peptidoglycan, the rigid mesh-like layer that constitutes the bacterial cell wall.[1] The incorporation of D-alanine is a metabolic process unique to bacteria, making it an ideal target for specific labeling and tracking.[2] By introducing this compound into a bacterial culture, researchers can trace the synthesis and remodeling of the cell wall, providing insights into bacterial growth, viability, and response to antimicrobial agents.

Comparative Analysis of Stable Isotope Probes

The choice of a stable isotope probe depends on the specific research question, the organism under investigation, and the analytical method employed. This section compares this compound with other common probes.

Table 1: Quantitative Comparison of Stable Isotope Probes for Bacterial Studies

Probe Primary Application Incorporation Efficiency Metabolic Stability Specificity for Bacteria Analytical Method
This compound Bacterial cell wall synthesisHigh in actively growing bacteriaHigh (primarily incorporated into peptidoglycan and teichoic acids)Very High (D-amino acids are not major components of mammalian metabolism)MS, NMR
¹⁵N-D-Alanine Bacterial nitrogen uptake and cell wall synthesisHigh, allows for tracing nitrogen flowHighVery HighMS, GC-c-IRMS
¹³C-Glucose Central carbon metabolismHigh, dependent on glucose uptake rateLow (metabolized through various pathways)Low (a universal carbon source)MS, NMR
¹⁵N-Ammonium Chloride General nitrogen metabolismHigh, dependent on nitrogen uptakeLow (incorporated into numerous nitrogen-containing compounds)Low (a general nitrogen source)MS
Fluorescent D-Amino Acids (FDAAs) In situ imaging of cell wall synthesisHigh, allows for real-time visualizationHighVery HighFluorescence Microscopy

Data synthesized from multiple sources. Direct comparative studies for all metrics are limited.

Key Advantages of this compound:

  • High Specificity: this compound is specifically incorporated into the bacterial cell wall, minimizing the confounding signals from other metabolic pathways. This is a significant advantage over general metabolic probes like ¹³C-glucose, which is utilized in numerous cellular processes.

  • Metabolic Stability: Once incorporated, the ¹³C label on D-alanine remains largely within the peptidoglycan structure, providing a stable marker for cell wall dynamics.

  • Versatile Analysis: The incorporated ¹³C label can be detected and quantified using powerful analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural and quantitative analysis.

Visualizing the Pathway and Process

To better understand the application of this compound, the following diagrams illustrate the metabolic pathway of its incorporation and a typical experimental workflow.

D-Alanine Incorporation Pathway Metabolic Pathway of D-Alanine Incorporation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_cell_wall Cell Wall D-Ala-3-13C_ext This compound D-Ala-3-13C_int This compound D-Ala-3-13C_ext->D-Ala-3-13C_int Transport D-Ala-D-Ala D-Ala-D-Ala dipeptide D-Ala-3-13C_int->D-Ala-D-Ala D-Ala:D-Ala ligase Teichoic_Acids Teichoic Acids D-Ala-3-13C_int->Teichoic_Acids DltA-D pathway UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide D-Ala-D-Ala->UDP-MurNAc-pentapeptide MurF ligase Peptidoglycan Peptidoglycan UDP-MurNAc-pentapeptide->Peptidoglycan Transglycosylation & Transpeptidation Experimental Workflow Experimental Workflow for this compound Labeling Start Start: Bacterial Culture Labeling Introduce this compound Start->Labeling Incubation Incubate for desired time Labeling->Incubation Harvest Harvest Cells Incubation->Harvest PG_Isolation Peptidoglycan Isolation Harvest->PG_Isolation Digestion Enzymatic Digestion (e.g., Muramidase) PG_Isolation->Digestion Analysis LC-MS/MS or NMR Analysis Digestion->Analysis Data Data Interpretation Analysis->Data

References

quantitative comparison of D-Alanine-3-13C uptake in different bacterial species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of D-Alanine-3-13C uptake across various bacterial species, offering valuable insights for studies in bacterial metabolism, cell wall biosynthesis, and the development of novel antimicrobial agents. D-Alanine is a crucial component of the bacterial cell wall peptidoglycan, making its uptake and incorporation a key target for therapeutic intervention. The use of stable isotope-labeled D-Alanine, such as this compound, allows for precise tracing and quantification of its metabolic fate within bacteria.

Quantitative Comparison of D-Alanine Uptake

While direct comparative studies using this compound are limited, data from studies using other labeled D-alanine isotopes (e.g., ¹¹C-labeled D-alanine for PET imaging) provide valuable insights into the relative uptake efficiencies across different bacterial species. The following table summarizes available quantitative data, normalized for comparison. It is important to note that the methodologies for quantification may vary between studies, and thus these values should be considered as a relative guide.

Bacterial SpeciesGram StatusRelative D-Alanine Uptake (% of S. aureus)Key References
Staphylococcus aureusGram-positive100%[1][2]
Pseudomonas aeruginosaGram-negativeLower than S. aureus[1][2]
Escherichia coliGram-negativeLower than S. aureus[2]
Bacillus subtilisGram-positiveHigh[3]
Listeria monocytogenesGram-positiveHigh[4]

Note: The relative uptake is based on qualitative and semi-quantitative data from studies using various labeled D-alanine analogs. Direct quantitative comparisons with D-Alanine-3-¹³C may vary.

Experimental Protocols

Protocol for Measuring this compound Uptake in Bacteria

This protocol outlines a general procedure for quantifying the uptake of this compound into bacterial cells using mass spectrometry.

1. Bacterial Culture Preparation:

  • Grow the bacterial species of interest in an appropriate liquid culture medium to mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them twice with a minimal medium lacking alanine to remove any residual amino acids.

  • Resuspend the cells in the minimal medium to a defined optical density (e.g., OD600 of 1.0).

2. This compound Labeling:

  • Add this compound to the bacterial suspension at a final concentration of 1 mM (concentration may need to be optimized for different species).

  • Incubate the cells at their optimal growth temperature with shaking for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

3. Sample Quenching and Extraction:

  • At each time point, rapidly quench the uptake by adding an excess of ice-cold minimal medium.

  • Immediately harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.

  • Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 80% methanol).

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet the cell debris.

4. Sample Analysis by Mass Spectrometry:

  • Transfer the supernatant containing the intracellular metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile).

  • Analyze the samples using a high-resolution mass spectrometer (e.g., LC-MS/MS) to quantify the amount of intracellular this compound.

  • Use an unlabeled D-alanine standard curve for absolute quantification.

5. Data Analysis:

  • Normalize the quantified this compound amount to the cell number or total protein content.

  • Plot the uptake of this compound over time to determine the uptake rate.

Visualizations

D-Alanine Metabolism and Incorporation Pathway

The following diagram illustrates the key metabolic pathways for D-alanine in bacteria, including its synthesis, transport, and incorporation into the cell wall.

D_Alanine_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellwall Cell Wall Synthesis D-Ala_ext This compound Ala_Permease Alanine Permease (e.g., AlaP) D-Ala_ext->Ala_Permease Uptake L-Ala_ext L-Alanine L-Ala_ext->Ala_Permease D-Ala_int This compound Ala_Permease->D-Ala_int L-Ala_int L-Alanine Ala_Permease->L-Ala_int Ddl D-Ala-D-Ala Ligase (Ddl) D-Ala_int->Ddl ATP -> ADP + Pi D-Ala_int->Ddl Teichoic_Acids Teichoic Acids (Gram-positive) D-Ala_int->Teichoic_Acids D-alanylation (via Dlt pathway) Alr Alanine Racemase (Alr) L-Ala_int->Alr Pyruvate Pyruvate Dat D-Amino Acid Transaminase (Dat) Pyruvate->Dat Alr->D-Ala_int Interconversion Dat->D-Ala_int Synthesis D-Ala-D-Ala D-Ala-D-Ala Ddl->D-Ala-D-Ala MurF MurF Ligase D-Ala-D-Ala->MurF UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MurF->UDP-MurNAc-pentapeptide ATP -> ADP + Pi UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide->MurF Peptidoglycan Peptidoglycan UDP-MurNAc-pentapeptide->Peptidoglycan Transglycosylation & Transpeptidation Experimental_Workflow Start Start Culture 1. Bacterial Culture Growth (to mid-log phase) Start->Culture Harvest_Wash 2. Harvest and Wash Cells (in minimal medium) Culture->Harvest_Wash Labeling 3. Incubate with this compound (time course) Harvest_Wash->Labeling Quench 4. Quench Reaction (ice-cold medium) Labeling->Quench Metabolite_Extraction 5. Metabolite Extraction (e.g., 80% Methanol) Quench->Metabolite_Extraction Analysis 6. LC-MS/MS Analysis (quantification of 13C-D-Ala) Metabolite_Extraction->Analysis Data_Processing 7. Data Normalization and Analysis Analysis->Data_Processing End End Data_Processing->End

References

Safety Operating Guide

Safe Disposal of D-Alanine-3-13C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of isotopically labeled compounds like D-Alanine-3-13C is a critical component of laboratory safety and regulatory compliance. This guide provides a clear, step-by-step process for the safe disposal of this compound, ensuring minimal environmental impact and adherence to safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[1][3]

Quantitative Data Summary

PropertyValue
Molecular Formula C₂¹³CH₇NO₂
Molecular Weight 90.09 g/mol
Appearance Off-white crystalline powder/solid
Melting Point 278 - 282 °C (decomposes)
Solubility in Water 155 g/L at 20 °C
Stability Stable under normal conditions

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all national and local regulations. The following procedure is a general guideline and should be adapted to meet the specific requirements of your institution and locality.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and associated contaminated materials."
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Whenever possible, leave the chemical in its original container.
  • If transferring to a new container, ensure it is compatible, properly sealed, and clearly labeled with the chemical name and hazard information.

3. Handling of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be considered contaminated and disposed of in the designated waste container.
  • Handle uncleaned empty containers as you would the product itself.

4. Disposal of a Spill:

  • In the event of a spill, avoid generating dust.
  • Carefully sweep up the solid material and place it into the designated waste container.
  • Clean the affected area with a suitable solvent and collect the cleaning materials as contaminated waste.

5. Final Disposal:

  • Arrange for the collection of the waste container by your institution's EHS office or a licensed chemical waste disposal company.
  • Some sources indicate that D-Alanine and its isomers may be harmful to aquatic life.[1] Therefore, do not dispose of this compound down the drain or in the regular trash.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed consult_ehs Consult Institutional EHS for specific guidance on mixed waste disposal. is_mixed->consult_ehs Yes original_container Is the original container available and intact? is_mixed->original_container No use_original Place waste in the original, labeled container. original_container->use_original Yes new_container Use a new, compatible, and clearly labeled waste container. original_container->new_container No seal_and_store Seal the container and store in a designated waste accumulation area. use_original->seal_and_store new_container->seal_and_store schedule_pickup Schedule waste pickup with Institutional EHS or a licensed disposal company. seal_and_store->schedule_pickup end End: Proper Disposal Complete schedule_pickup->end

Caption: Disposal decision workflow for this compound waste.

References

Personal protective equipment for handling D-Alanine-3-13C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for D-Alanine-3-13C

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure safe operational handling and disposal of this compound.

Substance Identification:

  • Product Name: this compound

  • Synonyms: D-2-Aminopropionic acid-3-13C

  • CAS Number: 131157-42-1 (for DL-Alanine-3-13C)

  • Molecular Formula: C₂¹³CH₇NO₂

  • Molecular Weight: 90.09 g/mol

Hazard Identification: According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1][2] However, it is recommended to handle all chemicals with care in a laboratory setting. One SDS notes that DL-Alanine-3-13C may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE)

Consistent with good laboratory practice, the following personal protective equipment should be worn when handling this compound. A risk assessment should be conducted for specific procedures to determine if additional protection is required.[4]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be ANSI Z87.1 compliant.[5] Provides protection from splashes and dust.[6] A face shield should be worn in addition to safety glasses or goggles if there is a significant splash hazard.[4][5]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[4] For prolonged or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[6] Always wash hands after removing gloves.
Body Protection Laboratory CoatProtects skin and clothing from potential spills.[6][7]
Respiratory Protection Not generally required under normal use.Use in a well-ventilated area.[3] If dust is generated and engineering controls (like a fume hood) are not sufficient, a NIOSH-approved respirator may be necessary.
Foot Protection Closed-Toe ShoesEssential for preventing injuries from spills or dropped objects.[6][7]
Handling and Storage

Safe Handling:

  • Avoid inhalation of dust and contact with eyes and skin.[3]

  • Ensure adequate ventilation in the handling area.[3]

  • Wash hands thoroughly after handling the substance.[1]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Keep the container tightly sealed.

  • Store in a cool, dry, and well-ventilated area.[3]

  • Recommended storage temperature is often -20°C for powder or -80°C when in solvent.[3]

Accidental Release Measures

In the event of a spill:

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE as outlined above.

  • For a solid spill, sweep up the material and place it into a suitable, labeled container for disposal.[8][9] Avoid generating dust.

  • For a solution, absorb the spill with an inert material (e.g., diatomite, universal binders).[3]

  • Decontaminate the spill surface.

  • Prevent the substance from entering drains or water courses.[1][3]

Disposal Plan

Waste material must be disposed of in accordance with national and local regulations.[1]

  • Do not mix with other waste.[1]

  • Leave the chemical in its original container if possible.[1]

  • Handle uncleaned, empty containers as you would the product itself.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Lab Coat, Gloves, Safety Glasses) prep_area 2. Prepare Well-Ventilated Workspace prep_ppe->prep_area handle_weigh 3. Weigh this compound prep_area->handle_weigh handle_use 4. Perform Experimental Procedure handle_weigh->handle_use cleanup_decon 5. Decontaminate Work Area handle_use->cleanup_decon cleanup_waste 6. Segregate Waste into Labeled Container cleanup_decon->cleanup_waste cleanup_doff 7. Doff PPE cleanup_waste->cleanup_doff cleanup_wash 8. Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for safe handling and disposal of this compound.

References

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